5-Aminolevulinic Acid
Beschreibung
Eigenschaften
IUPAC Name |
5-amino-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048490 | |
| Record name | Aminolevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |
| Record name | SID56322917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106-60-5 | |
| Record name | 5-Aminolevulinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminolevulinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminolevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOLEVULINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-158 °C, 156 - 158 °C | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of 5-Aminolevulinic Acid in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that plays a pivotal role as a prodrug in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) for various cancers.[1] This technical guide provides an in-depth exploration of the core mechanism of action of 5-ALA in cancer cells, from its selective uptake and metabolic conversion to the induction of cell death. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent.
Selective Accumulation of Protoporphyrin IX in Cancer Cells
The efficacy of 5-ALA as a cancer-specific agent hinges on the differential metabolism of the heme synthesis pathway in malignant versus healthy cells.[2] Exogenously administered 5-ALA is taken up by cells and converted into the photosensitive molecule Protoporphyrin IX (PpIX).[3]
Several factors contribute to the preferential accumulation of PpIX in cancer cells:
-
Increased Uptake: Cancer cells often exhibit upregulated expression of transporters, such as peptide transporters (PEPTs) 1 and 2, which facilitate the influx of 5-ALA.[2]
-
Enzymatic Dysregulation: A key factor is the reduced activity of the enzyme ferrochelatase (FECH) in many cancer cells.[2][4] FECH is responsible for the final step in the heme synthesis pathway, converting PpIX to heme.[5] Decreased FECH activity leads to a bottleneck in the pathway and a subsequent buildup of PpIX.[2][4]
-
Increased Proliferative Rate: The higher metabolic and proliferative rate of cancer cells can also contribute to a greater uptake and processing of 5-ALA.[5][6]
-
Impaired Efflux: Cancer cells may have altered activity of ATP-binding cassette (ABC) transporters, such as ABCG2, which are involved in pumping PpIX out of the cell.[7] Inhibition of these transporters can further enhance PpIX accumulation.
This selective accumulation of PpIX forms the basis for both the diagnostic and therapeutic applications of 5-ALA.
Mechanism of Action in Photodynamic Therapy
In the presence of light of a specific wavelength (typically in the red region, around 635 nm, for deeper tissue penetration), the accumulated PpIX acts as a photosensitizer.[8] Upon photoactivation, PpIX transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive and cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[9][10]
The generation of ROS initiates a cascade of events leading to cellular damage and death. The primary targets of these ROS are intracellular organelles, particularly the mitochondria, where PpIX is primarily localized.[1][11] Damage to mitochondrial membranes can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[12]
Signaling Pathways in 5-ALA PDT-Induced Cell Death
5-ALA PDT can induce various forms of cell death, including apoptosis, necrosis, and autophagy, depending on the cell type, 5-ALA concentration, and light dose.[9][13]
Apoptosis: This is a common mode of cell death induced by 5-ALA PDT. The process is often initiated by mitochondrial damage and the release of cytochrome c, which activates the caspase cascade.[11][14] Key proteins involved include the Bcl-2 family (Bax and Bcl-2), which regulate mitochondrial outer membrane permeabilization, and caspases (such as caspase-9 and caspase-3), which execute the apoptotic program.[11][14]
Necrosis: At higher doses of 5-ALA and/or light, or in certain cell types, necrosis can be the predominant form of cell death.[13] This form of cell death is characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation.
Autophagy: 5-ALA PDT has also been shown to induce autophagic cell death. This process involves the formation of autophagosomes that engulf cellular components for degradation. The AMP-activated protein kinase (AMPK) signaling pathway has been implicated in mediating ALA-PDT-induced autophagy.[9]
Signaling Pathway Diagram:
Caption: Signaling pathways in 5-ALA mediated photodynamic therapy.
Mechanism of Action in Fluorescence-Guided Surgery
The selective accumulation of fluorescent PpIX in cancer cells allows for real-time visualization of tumor margins during surgery.[15] Neurosurgeons, for example, use a modified surgical microscope that emits blue-violet light (around 405-440 nm).[16][17] Under this light, the PpIX in the tumor tissue fluoresces, emitting a red-violet light (around 635 nm), which makes the tumor visible to the surgeon.[16][17] This enhanced visualization helps to achieve a more complete resection of malignant tissue while sparing healthy brain tissue.[15][18]
Workflow for Fluorescence-Guided Surgery:
Caption: Workflow of 5-ALA fluorescence-guided surgery.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of 5-ALA in cancer cells.
Table 1: Protoporphyrin IX (PpIX) Accumulation in Cancer Cell Lines
| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Incubation Time (h) | Fold Increase in PpIX Fluorescence (vs. Control) | Reference |
| HEL | Leukemia | Not specified | Not specified | 26 | [5] |
| HL60 | Leukemia | Not specified | Not specified | 6 | [5] |
| Jurkat | Leukemia | Not specified | Not specified | 3 | [5] |
| ML2 | Leukemia | Not specified | Not specified | 2 | [5] |
| MCF-7 | Breast Cancer | 1 | 4 | Not specified (qualitative) | [19] |
| HT-29 | Colon Cancer | 1 | 4 | Not specified (qualitative) | [19] |
| MKN45 | Gastric Cancer | 1 | 4 | Not specified (qualitative) | [19] |
| PC-3 | Prostate Cancer | 1 | 4 | Not specified (qualitative) | [19] |
Table 2: Cell Viability after 5-ALA Photodynamic Therapy (PDT)
| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Light Dose (J/cm²) | Cell Viability (%) | Reference |
| MCF-7 | Breast Cancer | 0.5 | Not specified | 75 | [9] |
| MCF-7 | Breast Cancer | 2 | Not specified | 46 | [9] |
| HepG2 | Liver Cancer | 0.5 | Not specified | 76 | [9] |
| HepG2 | Liver Cancer | 2 | Not specified | 63 | [9] |
| DLD-1 (CD133+) | Colon Cancer | Not specified | Not specified | 69 | [20] |
| H1299 | Lung Cancer | Not specified | Not specified | Not specified | [20] |
| CAL-27 | Oral Cancer | 0.05-1.0% (of gel) | 7 min (630 nm) | Significantly reduced | [11] |
| CAPAN-2 | Pancreatic Cancer | 0.05-1.0% (of gel) | 7 min (630 nm) | Significantly reduced | [11] |
Table 3: Singlet Oxygen Quantum Yield of Protoporphyrin IX (PpIX)
| Photosensitizer | Solvent/Environment | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Protoporphyrin IX | Not specified | 0.77 | [1] |
| Protoporphyrin IX | Not specified | ~0.60 | [3] |
| Hematoporphyrin IX (free-base) | Various solvents | 0.44 - 0.85 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
Objective: To quantify the cytotoxic effect of 5-ALA PDT on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
5-ALA Incubation: Replace the medium with fresh medium containing the desired concentration of 5-ALA and incubate for a specified period (e.g., 4 hours) in the dark.
-
Photodynamic Treatment: Following incubation, irradiate the cells with a light source at the appropriate wavelength (e.g., 635 nm) and light dose. Include a dark control group that is incubated with 5-ALA but not irradiated.
-
Post-PDT Incubation: After irradiation, replace the medium with fresh culture medium and incubate for a further 24-48 hours.
-
MTT Addition: Add 25 µL of 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells after 5-ALA PDT using flow cytometry.
Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with 5-ALA and PDT as described in the MTT assay protocol.
-
Cell Harvesting: After the desired post-treatment incubation period, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
PI Staining: Add 5 µL of PI staining solution to each tube.[22]
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).
Fluorescence Microscopy for PpIX Localization
Objective: To visualize the intracellular localization of 5-ALA-induced PpIX.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
5-ALA Incubation: Incubate the cells with 5-ALA at the desired concentration and for the specified time.
-
Washing: Wash the cells three times with fresh medium to remove extracellular 5-ALA.
-
Staining (Optional): To co-localize PpIX with specific organelles, cells can be stained with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria).
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde in PBS.
-
Mounting: Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for PpIX fluorescence (excitation ~405 nm, emission ~635 nm) and any co-stains.[23] Confocal microscopy can provide higher resolution images.[24]
Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway following 5-ALA PDT.
Protocol:
-
Protein Extraction: Treat cells with 5-ALA and PDT, and then lyse the cells at different time points to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[25]
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect the generation of intracellular ROS following 5-ALA PDT.
Protocol:
-
Cell Treatment: Treat cells with 5-ALA and PDT.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 20 µM for 30 minutes at 37°C.[12]
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm for DCF) or a flow cytometer.[12] An increase in fluorescence indicates an increase in ROS production.
Conclusion
This compound represents a powerful tool in the oncologist's armamentarium, acting as a highly selective agent for both the diagnosis and treatment of cancer. Its mechanism of action, centered on the preferential accumulation of the photosensitizer PpIX in malignant cells, allows for targeted cell killing through photodynamic therapy and precise tumor visualization during fluorescence-guided surgery. A thorough understanding of the underlying biochemical pathways, cellular responses, and signaling cascades is crucial for optimizing its clinical application and for the development of novel combination therapies to further enhance its efficacy. This guide provides a comprehensive overview of the core principles governing the action of 5-ALA in cancer cells, offering a valuable resource for researchers and clinicians in the field.
References
- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Assessment of the Combined Treatment of 5-ALA Mediated Photodynamic Therapy and Thalidomide on 4T1 Breast Carcinoma and 2H11 Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Accumulation of protoporphyrin-IX (PpIX) in leukemic cell lines following induction by this compound (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX fluorescence contrast in invasive glioblastomas is linearly correlated with Gd enhanced magnetic resonance image contrast but has higher diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of lapatinib for enhancing this compound-mediated protoporphyrin IX fluorescence and photodynamic therapy in human cancer cell lines with varied ABCG2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of this compound-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 14. This compound-mediated photodynamic therapy in combination with kinase inhibitor lapatinib enhances glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Turning on the light for brain tumor surgery: A this compound story - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cancer stem cell populations are resistant to this compound-photodynamic therapy (5-ALA-PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 5-Aminolevulinic Acid in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 5-aminolevulinic acid (ALA) in mammalian cells, the foundational step in the heme biosynthetic pathway. This document details the core biochemical reaction, the enzymes involved, their regulation, and subcellular localization. Furthermore, it offers detailed experimental protocols for the quantification of ALA and the measurement of the activity of its synthesizing enzyme, ALA synthase, along with a summary of key quantitative data.
The Core Pathway: Synthesis of this compound
In mammalian cells, the synthesis of this compound occurs via the C4 pathway, also known as the Shemin pathway.[1][2] This fundamental biochemical reaction is the condensation of glycine and succinyl-CoA to form ALA, coenzyme A (CoA), and CO2.[3] This reaction is the first and rate-limiting step of heme biosynthesis.[3][4][5] The synthesis of ALA takes place within the mitochondrial matrix, where its substrate, succinyl-CoA, is readily available from the Krebs cycle.[2][6][7]
The enzyme responsible for this critical step is 5-aminolevulinate synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][5] Mammals express two isoforms of ALAS, encoded by separate genes, which exhibit tissue-specific expression and are subject to different regulatory mechanisms.[2][3][6][8]
-
ALAS1: This is a housekeeping isoform that is ubiquitously expressed in all cell types.[6][8] ALAS1 is responsible for producing heme for a variety of hemoproteins, such as cytochromes, which are essential for cellular respiration.[9]
-
ALAS2: This isoform is expressed exclusively in erythroid precursor cells and is crucial for the high-level production of heme required for hemoglobin synthesis.[6][9][10] In humans, over 85% of the heme produced in the body is for the development of red blood cells.[6]
Regulatory Mechanisms of ALA Synthesis
The synthesis of ALA is tightly controlled to meet the cellular demand for heme while preventing the accumulation of potentially toxic porphyrin intermediates. The regulatory strategies differ significantly between the two ALAS isoforms.
Regulation of ALAS1
The activity of the housekeeping isoform, ALAS1, is primarily regulated by a negative feedback mechanism mediated by the end-product of the pathway, heme.[6][11] This regulation occurs at multiple levels:
-
Transcriptional Repression: High intracellular concentrations of heme repress the transcription of the ALAS1 gene.[6][9][11]
-
mRNA Stability: Heme can also lead to the destabilization of ALAS1 mRNA, reducing the amount of template available for protein synthesis.[9]
-
Mitochondrial Import: Heme can inhibit the translocation of the nascent ALAS1 protein from the cytoplasm into the mitochondria, where it would be active.[6][11][12]
-
Protein Degradation: Heme promotes the degradation of the ALAS1 protein within the mitochondria.[6][11][12]
-
Inhibition by Glucose: Glucose has been shown to repress the expression of hepatic ALAS1.[2][13]
Regulation of ALAS2
In contrast to ALAS1, the erythroid-specific isoform, ALAS2, is primarily regulated by the availability of its substrates and iron.[6][10]
-
Transcriptional Activation: The master erythroid transcription factor, GATA1, plays a key role in activating the transcription of the ALAS2 gene.[6]
-
Iron Availability: The translation of ALAS2 mRNA is controlled by the intracellular iron concentration through the iron-responsive element (IRE)/iron regulatory protein (IRP) system.[6][9] When iron levels are sufficient, the IRPs are released from the IRE in the 5' untranslated region of the ALAS2 mRNA, allowing for its translation.[6]
-
Substrate Availability: The synthesis of ALA by ALAS2 is also dependent on the availability of its substrates, glycine and succinyl-CoA.[9]
Quantitative Data on ALA Synthesis
The following table summarizes key quantitative data related to the biosynthesis of ALA in mammalian cells.
| Parameter | ALAS1 | ALAS2 | Reference |
| Substrates | Glycine, Succinyl-CoA | Glycine, Succinyl-CoA | [3] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Pyridoxal 5'-phosphate (PLP) | [3] |
| Subcellular Location | Mitochondria | Mitochondria | [2] |
| Tissue Expression | Ubiquitous | Erythroid-specific | [6][9] |
| Regulation by Heme | Negative feedback | Not directly inhibited | [6][11] |
| Regulation by Iron | Indirect | Positive (mRNA translation) | [6][9] |
Experimental Protocols
Measurement of ALAS Activity in Cell Lysates
This protocol is adapted from established methods for determining ALAS activity in homogenized cells and tissues.[14][15][16]
A. Materials and Reagents:
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.4
-
1 M Glycine solution, pH ~7.0
-
10 mM Succinyl-CoA solution
-
1 mM Pyridoxal 5'-phosphate (PLP) solution
-
Aqueous succinylacetone
-
Ice-cold water
-
Derivatizing agent: acetylacetone and formaldehyde
-
Protein quantification assay reagents (e.g., Bradford or BCA)
B. Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of ice-cold 50 mM KPi buffer, pH 7.4.
-
Homogenize the cells on ice using a sonicator or by douncing.
-
Determine the protein concentration of the cell lysate. Adjust the protein concentration to 5-10 mg/mL with 50 mM KPi buffer.
-
-
Enzymatic Reaction:
-
Prepare the ALAS assay buffer by mixing 15.5 µL of 50 mM KPi pH 7.4, 2.5 µL of 1 M aqueous glycine, 2.5 µL of 10 mM succinyl-CoA, 0.5 µL of aqueous succinylacetone, and 4.0 µL of 1 mM aqueous PLP for each 25 µL of sample.[14]
-
In a microcentrifuge tube, mix 25 µL of the protein-adjusted cell lysate with 25 µL of the ALAS assay buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.[14]
-
Stop the reaction by adding 450 µL of ice-cold water.[14]
-
-
Derivatization of ALA:
-
Quantification:
Quantification of this compound in Cell Lysates
This protocol outlines a general procedure for the quantification of ALA in cell lysates using HPLC, which can be coupled with fluorescence detection after derivatization or with mass spectrometry.[17][18][19]
A. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for the chosen column and detection method
-
ALA standard for calibration curve
-
Internal standard (optional, for mass spectrometry)
-
Derivatizing agent (if using fluorescence detection)
B. Procedure:
-
Sample Preparation:
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the proteins from the cell lysate using a protein precipitation agent.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the ALA.
-
-
Derivatization (for fluorescence detection):
-
If using fluorescence detection, derivatize the ALA in the supernatant with a suitable agent like acetylacetone and formaldehyde.[17]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the ALA (or its derivative) from other components of the sample on the column using an appropriate mobile phase gradient.
-
Detect the ALA using either a fluorescence detector or a mass spectrometer.
-
-
Quantification:
-
Construct a standard curve by running known concentrations of ALA through the same procedure.
-
Determine the concentration of ALA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Natural this compound: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for dysregulation of aminolevulinic acid synthase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulation of Aminolevulinate Synthase, the Rate-Limiting Enzyme for Heme Biosynthesis in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALAS1 - Wikipedia [en.wikipedia.org]
- 9. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]
- 14. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 15. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 17. Quantitative determination of 5-aminolaevulinic acid and its esters in cell lysates by HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and this compound, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Heme Synthesis: A Technical Guide to 5-Aminolevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing protoporphyrin IX, is a prosthetic group essential for a vast array of biological functions, from oxygen transport by hemoglobin and myoglobin to cellular respiration via cytochromes.[1][2][3] The intricate and highly regulated heme synthesis pathway is fundamental to life, and at its inception lies a critical molecule: 5-aminolevulinic acid (5-ALA).[4][5] This technical guide provides an in-depth exploration of the pivotal role of 5-ALA in the heme synthesis pathway, its regulation, associated pathologies, and its burgeoning applications in clinical settings.
The Heme Synthesis Pathway: A Symphony of Enzymes
The biosynthesis of heme is a conserved eight-step enzymatic cascade that traverses both the mitochondria and the cytoplasm.[6][7][8] The journey begins in the mitochondrial matrix with the formation of 5-ALA, the first committed step in this vital pathway.[2][9][10]
The Genesis: Formation of this compound
The synthesis of 5-ALA is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) , which facilitates the condensation of glycine and succinyl-CoA.[2][9] This reaction is the primary rate-limiting step in heme synthesis in the liver.[9][11] There are two isoforms of ALAS: ALAS1, which is ubiquitously expressed, and ALAS2, which is specific to erythroid cells.[3][12][13]
| Enzyme | Substrates | Product | Cellular Location |
| 5-Aminolevulinate Synthase (ALAS) | Glycine, Succinyl-CoA | This compound (5-ALA) | Mitochondria |
From Mitochondria to Cytoplasm and Back
Following its synthesis, 5-ALA is transported to the cytoplasm, where the next series of reactions occur. Two molecules of 5-ALA are condensed by porphobilinogen synthase (PBGS) , also known as ALA dehydratase, to form the pyrrole porphobilinogen (PBG).[14][15] Subsequently, four molecules of PBG are polymerized in a head-to-tail fashion by porphobilinogen deaminase (PBGD) to form a linear tetrapyrrole called hydroxymethylbilane.[1]
Uroporphyrinogen III synthase (UROS) then catalyzes the cyclization of hydroxymethylbilane, inverting the final pyrrole ring to form uroporphyrinogen III, the precursor for all biologically functional tetrapyrroles.[16][17] The subsequent decarboxylation of the acetate side chains of uroporphyrinogen III by uroporphyrinogen decarboxylase (UROD) yields coproporphyrinogen III.
This intermediate is then transported back into the mitochondria for the final three steps of heme synthesis. Coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate side chains to form protoporphyrinogen IX.[18][19] Protoporphyrinogen oxidase (PPOX) then oxidizes protoporphyrinogen IX to protoporphyrin IX.[20][21] The pathway culminates with the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring, a reaction catalyzed by ferrochelatase , to form the final product, heme.[2][11]
Regulation of 5-ALA Synthesis and the Heme Pathway
The synthesis of heme is tightly regulated to meet cellular needs while preventing the toxic accumulation of photoreactive porphyrin intermediates. The primary point of control is the activity of ALAS1.[11][13]
Feedback Inhibition: The end product of the pathway, heme, acts as a negative feedback inhibitor of ALAS1.[2] Heme can inhibit the transcription of the ALAS1 gene, destabilize ALAS1 mRNA, and block the translocation of the ALAS1 protein from the cytoplasm into the mitochondria.[11][22]
Glucose Repression: Glucose and other metabolizable sugars can down-regulate the expression of hepatic ALAS1, a cornerstone of therapy for acute porphyrias.[11]
Iron Availability: In erythroid cells, the translation of ALAS2 mRNA is regulated by the availability of iron through an iron-responsive element (IRE) in its 5' untranslated region.[12][13]
Quantitative Data on Heme Synthesis Enzymes
The efficiency of the heme synthesis pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference |
| Porphobilinogen Deaminase | Human Liver | Porphobilinogen | 3.6 | 3.66 units/g wet weight | [1] |
| Ferrochelatase | Human Liver | Protoporphyrin IX | 0.5 | 8.7 nmol/h/mg protein (for iron) | [11] |
| Ferrochelatase | Human Liver | Iron | 0.35 | - | [11] |
| Ferrochelatase | Human Liver | Zinc | 0.08 | 4.3 nmol/h/mg protein | [11] |
| Protoporphyrinogen Oxidase | Rat Liver Mitochondria | Protoporphyrinogen IX | 11 | - | [23] |
| Protoporphyrinogen Oxidase | Saccharomyces cerevisiae | Protoporphyrinogen IX | 4.8 | - | [24] |
| Coproporphyrinogen Oxidase | Priestia megaterium | Coproporphyrinogen III | 3.95 | 0.63 min⁻¹ (kcat) | [6][25] |
| Porphobilinogen Synthase | Human Erythrocytes | This compound | 333 | 19.3 µM/hr | [10] |
Pathologies Associated with the Heme Synthesis Pathway
Defects in the enzymes of the heme synthesis pathway lead to a group of genetic disorders known as porphyrias .[20][26][27] These conditions are characterized by the accumulation and increased excretion of porphyrin precursors, including 5-ALA and PBG.[20] Porphyrias are broadly classified as either hepatic or erythropoietic, depending on the primary site of the enzymatic defect.[7]
-
Acute Intermittent Porphyria (AIP): Caused by a deficiency in PBGD, leading to the accumulation of 5-ALA and PBG, resulting in acute neurovisceral attacks.[20][27]
-
Congenital Erythropoietic Porphyria (CEP): A deficiency in UROS results in the accumulation of uroporphyrinogen I and coproporphyrinogen I, causing severe photosensitivity and hemolytic anemia.[27]
-
Porphyria Cutanea Tarda (PCT): The most common porphyria, caused by a deficiency in UROD, leading to photosensitivity.[20]
-
Erythropoietic Protoporphyria (EPP): A deficiency in ferrochelatase leads to the accumulation of protoporphyrin IX in erythrocytes, causing painful photosensitivity.[26]
Furthermore, mutations in the ALAS2 gene can lead to X-linked sideroblastic anemia , a disorder characterized by the ineffective production of heme and the accumulation of iron in the mitochondria of erythroblasts.[12][27]
Clinical Applications of Exogenous 5-ALA
The unique metabolism of 5-ALA in neoplastic tissues has paved the way for its use in oncology.
Photodynamic Therapy (PDT)
Exogenous administration of 5-ALA leads to the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in cancer cells.[28][29][30] This is thought to be due to a combination of increased uptake of 5-ALA and decreased ferrochelatase activity in tumor cells.[28] When exposed to light of a specific wavelength, PpIX generates reactive oxygen species that induce tumor cell death.[30][31] 5-ALA-mediated PDT is used to treat various cancers, including skin, bladder, and lung cancers.[29][30]
Fluorescence-Guided Surgery (FGS)
The accumulation of fluorescent PpIX in tumor cells following 5-ALA administration allows for the real-time visualization of malignant tissue during surgery.[23][28][29] This technique, known as fluorescence-guided surgery, is particularly valuable in neuro-oncology for the resection of high-grade gliomas, enabling more complete tumor removal and improving patient outcomes.[28][29]
Experimental Protocols
Measurement of this compound (5-ALA) in Biological Samples
Principle: This fluorometric method involves the separation of 5-ALA from the sample matrix using cation-exchange chromatography, followed by a condensation reaction with acetylacetone and formaldehyde to form a fluorescent derivative.
Protocol:
-
Sample Preparation: Prepare a 20% w/v tissue homogenate in 0.25 M sucrose or use serum/plasma directly.
-
Cation-Exchange Chromatography:
-
Prepare a small column with DOWEX 50WX8-400 cation-exchange resin.
-
Apply the sample to the column.
-
Wash the column with deionized water to remove interfering substances.
-
Elute 5-ALA with a sodium acetate buffer.
-
-
Derivatization:
-
To the eluted 5-ALA fraction, add acetylacetone and formaldehyde.
-
Heat the mixture to facilitate the Hantzsch reaction, forming a fluorescent derivative.
-
-
Fluorometric Measurement:
-
Measure the fluorescence of the derivative using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 463 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of 5-ALA to determine the concentration in the sample.
-
Assay for 5-Aminolevulinate Synthase (ALAS) Activity
Principle: This assay measures the production of 5-ALA from glycine and succinyl-CoA in a cell or tissue homogenate. The newly synthesized 5-ALA is then quantified.
Protocol:
-
Homogenate Preparation: Prepare a cell or tissue homogenate in a suitable buffer (e.g., 0.125 M sucrose).
-
Reaction Mixture:
-
Prepare an assay buffer containing potassium phosphate (pH 7.4), glycine, succinyl-CoA, pyridoxal 5'-phosphate (a cofactor for ALAS), and succinylacetone (an inhibitor of PBGS to prevent 5-ALA consumption).
-
Add a specific amount of the homogenate to the assay buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for 5-ALA synthesis.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid or by placing the sample on ice and diluting with cold water.
-
5-ALA Quantification: Measure the amount of 5-ALA produced using the fluorometric method described above or by HPLC.
-
Calculation: Calculate the ALAS activity, typically expressed as nmol of 5-ALA produced per hour per mg of protein.
Assay for Ferrochelatase Activity
Principle: This assay measures the insertion of a metal ion into a porphyrin substrate, catalyzed by ferrochelatase. A common method uses zinc and a porphyrin analog for easier detection.
Protocol:
-
Enzyme Source: Prepare a mitochondrial fraction from a tissue homogenate, as ferrochelatase is a mitochondrial enzyme.
-
Reaction Mixture:
-
Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl), a detergent to solubilize the enzyme and substrates, and the substrates: a porphyrin (e.g., mesoporphyrin or protoporphyrin IX) and a metal salt (e.g., zinc acetate or ferrous sulfate).
-
-
Incubation: Incubate the reaction mixture at 37°C in the dark for a specific time.
-
Reaction Termination: Stop the reaction by adding a solution that chelates excess metal ions and denatures the enzyme (e.g., EDTA in an organic solvent).
-
Product Extraction: Extract the metalloporphyrin product into an organic solvent (e.g., ethyl acetate/acetic acid).
-
Quantification: Measure the amount of metalloporphyrin formed using spectrophotometry or fluorometry at the characteristic absorbance or emission wavelength of the product.
-
Calculation: Determine the ferrochelatase activity, typically expressed as nmol of metalloporphyrin formed per hour per mg of protein.
Conclusion
This compound stands as the gatekeeper of heme biosynthesis, a pathway of profound biological significance. The intricate regulation of its synthesis ensures cellular homeostasis, while dysregulation leads to a spectrum of debilitating diseases. The unique metabolic properties of 5-ALA have been ingeniously harnessed for the diagnosis and treatment of cancer, highlighting the remarkable interplay between fundamental biochemistry and clinical innovation. Continued research into the nuances of the heme synthesis pathway and the role of 5-ALA will undoubtedly unveil new therapeutic opportunities and deepen our understanding of this essential metabolic process.
References
- 1. Kinetic and molecular parameters of human hepatic porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Ion Substrate Inhibition of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refolding and Enzyme Kinetic Studies on the Ferrochelatase of the Cyanobacterium Synechocystis sp. PCC 6803 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic studies of human liver ferrochelatase. Role of endogenous metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 17. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 18. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase | PLOS One [journals.plos.org]
- 21. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 22. Fluorometric measurement of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The enzymic conversion of protoporphyrinogen IX to protoporphyrin IX in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The enzymic conversion of protoporphyrinogen IX to protoporphyrin IX. Protoporphyrinogen oxidase activity in mitochondrial extracts of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III [frontiersin.org]
- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 27. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of this compound in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measurement of 5-aminolaevulinic acid by reversed phase HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
The Dawn of a Molecule: An In-depth Technical Guide to the Discovery and Historical Background of 5-Aminolevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring non-proteinogenic amino acid, stands as a cornerstone in the biosynthesis of a class of essential molecules known as tetrapyrroles. These include heme, chlorophylls, and vitamin B12. The discovery of 5-ALA not only unraveled a fundamental biochemical pathway but also paved the way for its innovative applications in diverse fields, most notably in photodynamic therapy (PDT) for the treatment of cancers and other diseases. This technical guide provides a comprehensive overview of the discovery and historical background of 5-ALA, detailing the seminal experiments, key scientific milestones, and the evolution of its use in medicine.
The Initial Discovery: Unmasking a Key Precursor
The journey to understanding tetrapyrrole biosynthesis led to the pivotal discovery of 5-ALA in 1953 by David Shemin and Charlotte Russell at Columbia University.[1] Their work, focused on the biosynthesis of heme in avian red blood cells, identified 5-ALA as the first committed precursor in this vital pathway.
The Shemin Pathway (C4 Pathway)
Shemin and Russell's research established what is now known as the C4 or Shemin pathway for 5-ALA synthesis.[1] This pathway, found in animals, fungi, and α-proteobacteria, involves the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme ALA synthase (ALAS).
A Second Path Emerges: The C5 Pathway
For years, the Shemin pathway was considered the universal route for 5-ALA synthesis. However, in 1970, Samuel I. Beale, at the University of California, Davis, made a groundbreaking discovery in the unicellular green alga Chlorella.[2] His work revealed an alternative route for 5-ALA formation, now known as the C5 or Beale pathway. This pathway, prevalent in plants, algae, and most bacteria, utilizes glutamate as the starting material in a three-step enzymatic process.
Key Experiments in the Discovery of 5-ALA
The elucidation of 5-ALA's role in biochemistry was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that led to its discovery and the characterization of its biosynthetic pathways.
Experimental Protocol: Isolation and Identification of 5-ALA from Duck Blood (Shemin and Russell, 1953)
Objective: To isolate and identify the precursor to porphobilinogen in heme biosynthesis.
Methodology:
-
Incubation of Duck Blood: Whole blood from ducks was incubated with radiolabeled precursors, such as [¹⁴C]-glycine or [¹⁴C]-acetate, to trace the path of these molecules into heme.
-
Lysis and Fractionation: Red blood cells were lysed, and the cellular components were fractionated to separate proteins, nucleic acids, and small molecules.
-
Chromatographic Separation: The small molecule fraction was subjected to column chromatography, likely using ion-exchange resins, to separate compounds based on their charge.
-
Identification of an Unknown Compound: A radioactive fraction that was a precursor to porphobilinogen was isolated.
-
Chemical Characterization: The isolated compound was subjected to chemical analysis, including elemental analysis and comparison of its chemical properties to synthetic compounds, to determine its structure as this compound.
Experimental Protocol: Demonstration of the C5 Pathway in Chlorella (Beale, 1970)
Objective: To investigate the biosynthesis of 5-ALA in the green alga Chlorella.
Methodology:
-
Algal Culture: Chlorella vulgaris was cultured in a defined medium under controlled conditions of light and temperature.
-
Inhibition of ALA Dehydratase: Levulinic acid, a competitive inhibitor of the enzyme ALA dehydratase (which converts 5-ALA to porphobilinogen), was added to the Chlorella culture.
-
Accumulation and Excretion of 5-ALA: Due to the enzymatic block, 5-ALA accumulated within the cells and was excreted into the culture medium.
-
Quantification of 5-ALA: The concentration of 5-ALA in the culture medium was quantified. Early methods for quantification often involved converting 5-ALA to a colored derivative with Ehrlich's reagent and measuring the absorbance spectrophotometrically.[3]
-
Isotopic Labeling: To confirm that glutamate was the precursor, ¹⁴C-labeled glutamate was fed to the Chlorella cultures, and the resulting 5-ALA was shown to be radioactive.
Quantitative Data from Early Studies
The following table summarizes some of the early quantitative data related to 5-ALA production in different biological systems. It is important to note that obtaining precise, high-yield data was challenging with the technologies available in the mid-20th century, and much of the high-yield data present in modern literature comes from genetically engineered organisms.
| Organism/System | Pathway | Condition | 5-ALA Yield/Concentration | Reference |
| Duck Blood Erythrocytes | C4 | In vitro incubation with precursors | (Qualitative and semi-quantitative data from radiolabeling) | Shemin & Russell, 1953[1] |
| Chlorella vulgaris | C5 | Inhibition with levulinic acid | Accumulation in the culture medium | Beale, 1970[2] |
| Rhodobacter sphaeroides | C4 | Wild-type, aerobic, dark culture | 0.45 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |
| Rhodobacter sphaeroides | C4 | Addition of levulinic acid | 14 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |
| Rhodobacter sphaeroides | C4 | Addition of levulinic acid and Fe²⁺ | 226 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |
Signaling Pathways and Experimental Workflows
The discovery of 5-ALA was instrumental in delineating the heme biosynthesis pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for studying 5-ALA-induced protoporphyrin IX accumulation.
Caption: The Heme Biosynthesis Pathway.
Caption: Workflow for 5-ALA-induced PpIX fluorescence measurement.
From Discovery to Application: The Rise of 5-ALA in Photodynamic Therapy
The unique biochemical properties of 5-ALA led to its development as a key agent in photodynamic therapy. The principle behind 5-ALA-based PDT is the endogenous synthesis of the photosensitizer protoporphyrin IX (PpIX). When exogenous 5-ALA is administered, it is preferentially taken up by rapidly proliferating cells, such as cancer cells, and converted to PpIX. Subsequent exposure of these cells to light of a specific wavelength activates PpIX, leading to the generation of reactive oxygen species and subsequent cell death.
A Timeline of 5-ALA in Photodynamic Therapy
-
1990: James C. Kennedy, Roy H. Pottier, and David C. Pross publish a seminal paper describing the basic principles and early clinical experience of photodynamic therapy using endogenous PpIX induced by 5-ALA.[4] Their work lays the foundation for the clinical development of 5-ALA in PDT.
-
Late 1990s: Numerous clinical trials are initiated to evaluate the safety and efficacy of topical 5-ALA for the treatment of various skin conditions, including actinic keratosis and superficial basal cell carcinoma.[5]
-
1999: The U.S. Food and Drug Administration (FDA) approves the first 5-ALA-based PDT product for the treatment of actinic keratosis.[6]
-
2000s: The applications of 5-ALA in PDT expand to include other cancers, such as brain, bladder, and lung cancer. Research also focuses on improving the delivery of 5-ALA and optimizing light delivery protocols.[7][8]
-
2010s-Present: 5-ALA continues to be a major focus of research in photodynamic therapy and diagnosis. Investigations into new formulations, combination therapies, and its use in fluorescence-guided surgery are ongoing, further solidifying its role in modern medicine.
Conclusion
The discovery of this compound represents a landmark achievement in biochemistry, unraveling the intricate pathway of heme synthesis. From its initial identification in duck blood by Shemin and Russell to the elucidation of the alternative C5 pathway by Beale, the scientific journey of 5-ALA has been one of continuous revelation. This fundamental knowledge has transcended the laboratory, leading to the development of innovative and life-saving applications in photodynamic therapy. The historical background of 5-ALA serves as a powerful example of how basic scientific inquiry can lead to profound advancements in medicine and technology, a legacy that continues to inspire researchers, scientists, and drug development professionals today.
References
- 1. Biosynthesis of intracellular this compound by a newly identified halotolerant Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. A simple method for the quantitative analysis of urinary delta-aminol evulinic acid to evaluate lead absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by an Escherichia coli aminolevulinate dehydratase mutant that overproduces Rhodobacter sphaeroides aminolevulinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Photodynamic Therapy with Different Forms of this compound in the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-Aminolevulinic Acid Metabolic Pathway and its Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminolevulinic acid (5-ALA) is a critical endogenous non-proteinogenic amino acid that serves as the universal precursor for the biosynthesis of all tetrapyrroles in most living organisms, including heme, chlorophyll, and vitamin B12.[1] The metabolic pathway of 5-ALA and its subsequent conversion to these essential molecules are tightly regulated at multiple levels to meet cellular demands while preventing the accumulation of potentially toxic intermediates. This technical guide provides a comprehensive overview of the 5-ALA metabolic pathway, its intricate regulatory mechanisms, and detailed experimental protocols for its study. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields ranging from fundamental biology to clinical applications such as photodynamic therapy.
The this compound Metabolic Pathway
The biosynthesis of 5-ALA occurs via two distinct pathways, the C4 (Shemin) pathway and the C5 (Beale) pathway, depending on the organism.[1][2]
The C4 (Shemin) Pathway
Prevalent in animals, fungi, and α-proteobacteria, the C4 pathway utilizes glycine and succinyl-CoA as substrates.[3][4] This condensation reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, and is considered the rate-limiting step in heme synthesis in non-erythroid cells.[3][5]
-
Reaction: Glycine + Succinyl-CoA → this compound + CO₂ + CoA
There are two isoforms of ALAS in vertebrates:
-
ALAS2: An erythroid-specific isoform, crucial for the high-level heme production required for hemoglobin synthesis.[7][8]
The C5 (Beale) Pathway
The C5 pathway is the primary route for 5-ALA synthesis in higher plants, algae, and most bacteria.[3][9] This pathway begins with glutamate, which is converted to 5-ALA in a three-step enzymatic process involving a transfer RNA (tRNA) intermediate.[1][3]
-
Glutamyl-tRNA synthetase (GluRS) : Glutamate is activated by being attached to its cognate tRNA (tRNAGlu).
-
Glutamyl-tRNA reductase (GluTR) : The glutamate moiety of glutamyl-tRNAGlu is reduced to glutamate-1-semialdehyde (GSA). This is a key regulatory point in the C5 pathway.[10]
-
Glutamate-1-semialdehyde aminotransferase (GSAT) : GSA is then isomerized to this compound.[10]
Downstream Conversion of 5-ALA to Heme
Following its synthesis, 5-ALA is transported to the cytosol where it undergoes a series of enzymatic reactions to form protoporphyrin IX, the immediate precursor to heme.[5][11]
-
ALA Dehydratase (ALAD): Two molecules of 5-ALA are condensed to form the monopyrrole, porphobilinogen (PBG).[11]
-
Porphobilinogen Deaminase (PBGD) / Hydroxymethylbilane Synthase (HMBS): Four molecules of PBG are polymerized to form the linear tetrapyrrole, hydroxymethylbilane.
-
Uroporphyrinogen III Synthase (UROS): Hydroxymethylbilane is cyclized to form uroporphyrinogen III.
-
Uroporphyrinogen Decarboxylase (UROD): The four acetyl side chains of uroporphyrinogen III are decarboxylated to yield coproporphyrinogen III.[12]
-
Coproporphyrinogen Oxidase (CPOX): Coproporphyrinogen III is transported back into the mitochondria where it is oxidatively decarboxylated to form protoporphyrinogen IX.[13]
-
Protoporphyrinogen Oxidase (PPOX): Protoporphyrinogen IX is oxidized to protoporphyrin IX.[13]
-
Ferrochelatase (FECH): In the final step, a ferrous iron (Fe²⁺) is inserted into protoporphyrin IX to form heme.[5]
Exogenous administration of 5-ALA can bypass the rate-limiting step of ALAS, leading to an accumulation of protoporphyrin IX (PpIX) in certain tissues, a principle exploited in photodynamic therapy (PDT) and fluorescence-guided surgery.[14][15]
Regulation of the 5-ALA Metabolic Pathway
The synthesis of 5-ALA and its subsequent conversion to heme are subject to complex and multi-layered regulation to ensure cellular needs are met without the overproduction of toxic intermediates.
Regulation of the C4 Pathway
Heme acts as a key negative feedback regulator of ALAS activity.[16] When heme levels are sufficient, it can inhibit ALAS through several mechanisms:
-
Allosteric Inhibition: Heme can directly bind to ALAS and inhibit its enzymatic activity.[16]
-
Inhibition of Mitochondrial Import: Heme can hinder the translocation of newly synthesized ALAS from the cytosol into the mitochondria, where it is active.[12]
-
Increased Proteolytic Degradation: Heme binding can make the ALAS protein more susceptible to degradation by mitochondrial proteases like Lon peptidase 1 and the CLPXP complex.[6][17] Recent research has identified POLDIP2 as a heme-sensing adaptor protein that delivers ALAS to the CLPXP protease for degradation.[17]
-
ALAS1: The transcription of the ALAS1 gene is repressed by heme.[6]
-
ALAS2: The transcription of the erythroid-specific ALAS2 gene is primarily regulated by erythroid-specific transcription factors such as GATA-1 and is induced during erythropoiesis.[8][18] Its expression is also influenced by the availability of iron.[8]
The translation of ALAS2 mRNA is regulated by the iron-responsive element (IRE)/iron regulatory protein (IRP) system.[6] When intracellular iron levels are low, IRPs bind to the IRE in the 5' untranslated region of ALAS2 mRNA, inhibiting its translation.
Regulation of the C5 Pathway
In organisms utilizing the C5 pathway, the primary regulatory target is glutamyl-tRNA reductase (GluTR) .
-
Feedback Inhibition by Heme: Heme directly inhibits the activity of GluTR, thus controlling the rate of 5-ALA synthesis.[1][10]
-
Light Regulation: In plants and some photosynthetic bacteria, the expression and activity of GluTR and GSAT are regulated by light, linking tetrapyrrole synthesis to photosynthesis.[10] For instance, in Arabidopsis, the HemA1 gene encoding GluTR is controlled by a photosensitive promoter.[10]
Cellular Uptake and Transport of 5-ALA
The transport of exogenously supplied 5-ALA into cells is mediated by various transporters, and the specific mechanisms can be cell-type dependent.[19]
-
Peptide Transporters (PEPT1 and PEPT2): These are proton-coupled transporters that have been shown to mediate 5-ALA uptake in various cell types, including intestinal and cancer cells.[19][20]
-
BETA Transporters (GAT-2): These transporters, which also transport GABA, are involved in 5-ALA uptake in some cancer cell lines.[19][21]
-
Organic Anion Transporters: These have been implicated in the transport of 5-ALA in the renal tubules.[19]
-
Simple Diffusion: More lipophilic derivatives of 5-ALA, such as its esters, may enter cells via simple diffusion.[19]
Quantitative Data
The following tables summarize key quantitative data related to the 5-ALA metabolic pathway.
Table 1: Kinetic Parameters of 5-ALA Transport
| Cell Line | Transporter System | Km (mM) | Vmax (nmol/mg protein·h) | Reference |
| WiDr (human adenocarcinoma) | BETA Transporters | 8-10 | 18-20 | [21] |
Table 2: Detection Limits for Porphyrins by HPLC
| Detection Method | Porphyrin Type | Detection Limit (pmol) | Reference |
| Absorbance | 2-COOH-porphyrins | 0.8 | [22] |
| Absorbance | 8-COOH-porphyrins | 5 | [22] |
| Fluorometric | 2-COOH-porphyrins | 0.04 | [22] |
| Fluorometric | 8-COOH-porphyrins | 0.4 | [22] |
Table 3: Extraction Recovery and Stability of Plasma Porphyrins
| Porphyrin | Extraction Recovery (%) | Stability at 20°C | Stability at 4°C | Stability at -20°C | Reference |
| Uroporphyrins | 97 | 3 days | 6 days | at least 1 month | [23] |
| Heptacarboxylporphyrins | 94 | 3 days | 6 days | at least 1 month | [23] |
| Hexacarboxylporphyrins | 87 | 3 days | 6 days | at least 1 month | [23] |
| Pentacarboxylporphyrins | 74 | 3 days | 6 days | at least 1 month | [23] |
| Coproporphyrins | 50 | 3 days | 6 days | at least 1 month | [23] |
Experimental Protocols
Quantification of Porphyrins in Urine by HPLC with Fluorescence Detection
This protocol is adapted from methodologies described for the analysis of urinary porphyrins.[24][25]
Objective: To quantify the levels of various porphyrins, which are downstream metabolites of 5-ALA, in urine samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[26]
-
Reversed-phase C18 column.[24]
-
Urine samples, calibrators, and controls.[26]
-
Stabilization solution (e.g., HCl).[26]
-
Mobile Phase A and B (specific composition depends on the method, often involving buffers and organic solvents).[26]
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Sample Preparation:
-
Protect urine samples from light and keep them cooled.[26] Samples are stable for one week at 2-8°C or longer at -20°C.[26]
-
Adjust the pH of the urine sample, calibrator, and control to less than 2.5 by adding a stabilization solution.[26]
-
Mix well and centrifuge at 10,000 x g for 5 minutes.[26]
-
Collect the supernatant for injection into the HPLC system.[26]
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).[26]
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared supernatant.
-
Run a gradient elution program to separate the different porphyrins. A typical run time is around 25 minutes.[26]
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for porphyrins (e.g., excitation around 400-410 nm, emission around 620 nm).[22][25]
-
-
Quantification:
-
Identify and integrate the peaks corresponding to the different porphyrins based on the retention times of the standards in the calibrator.
-
Construct a calibration curve by plotting the peak area or height of the standards against their known concentrations.
-
Calculate the concentration of each porphyrin in the urine samples based on the calibration curve.[26]
-
Measurement of 5-ALA Uptake in Cultured Cells
This protocol is a generalized method based on studies of 5-ALA transport.[21]
Objective: To determine the kinetics of 5-ALA uptake in a specific cell line.
Materials:
-
Cultured cells of interest.
-
Radiolabeled [¹⁴C]-5-ALA.
-
Cell culture medium and buffers (e.g., Krebs-Ringer buffer).
-
Inhibitors of specific transport systems (optional, for mechanistic studies).
-
Scintillation counter and scintillation fluid.
-
Cell lysis buffer (e.g., containing NaOH).
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Culture:
-
Plate cells in multi-well plates and grow to a desired confluency.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed buffer.
-
Incubate the cells with varying concentrations of [¹⁴C]-5-ALA in the buffer for a defined period at 37°C. To study the involvement of specific transporters, co-incubate with known inhibitors.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of 5-ALA uptake (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the 5-ALA concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[21]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The this compound (Heme) Biosynthesis Pathway.
Caption: Regulation of ALAS in the C4 Pathway.
Caption: Experimental Workflow for Porphyrin Quantification.
References
- 1. Natural this compound: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natural-5-aminolevulinic-acid-sources-biosynthesis-detection-and-applications - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Natural this compound: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme and erythropoieis: more than a structural role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Heme biosynthesis and its regulation: towards understanding and improvement of heme biosynthesis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. microbenotes.com [microbenotes.com]
- 17. An adaptor for feedback regulation of heme biosynthesis by the mitochondrial protease CLPXP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of the human erythroid 5-aminolevulinate synthase gene. Identification of promoter elements and role of regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transport of the Photodynamic Therapy Agent this compound by Distinct H+-Coupled Nutrient Carriers Coexpressed in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, but not this compound esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 24. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. shimadzu.com [shimadzu.com]
- 26. eaglebio.com [eaglebio.com]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of 5-Aminolevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring delta-amino acid, is a critical precursor in the biosynthesis of tetrapyrroles, including heme. In recent years, 5-ALA has garnered significant attention in the medical field, particularly in oncology, for its application in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). The therapeutic efficacy of 5-ALA is contingent upon its preferential accumulation within tumor cells and its subsequent conversion to the photosensitizer protoporphyrin IX (PpIX). A thorough understanding of the cellular uptake mechanisms of 5-ALA is paramount for optimizing its clinical applications and for the development of novel drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular transport of 5-ALA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Cellular Uptake Mechanisms
The cellular uptake of 5-ALA is a complex process mediated by several families of solute carriers (SLC) and other transport systems. Due to its hydrophilic nature, passive diffusion of 5-ALA across the cell membrane is limited. Instead, its entry into cells is primarily facilitated by active transport mechanisms. The expression and activity of these transporters can vary significantly between different cell types and are often altered in cancerous tissues, contributing to the selective accumulation of PpIX.
The primary transporters implicated in 5-ALA uptake include:
-
Peptide Transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2): These are proton-coupled oligopeptide transporters that play a significant role in the absorption and reabsorption of di- and tripeptides. 5-ALA, being structurally similar to a dipeptide, is a substrate for both PEPT1 and PEPT2. PEPT1 is predominantly expressed in the small intestine, while PEPT2 is found in various tissues, including the kidneys, lungs, and brain. Increased expression of PEPT1 and PEPT2 has been observed in several cancer types, contributing to enhanced 5-ALA uptake.
-
Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1): This transporter is responsible for the uptake of small, neutral amino acids and their derivatives. Given the structural resemblance of 5-ALA to GABA, PAT1 has been identified as a key transporter for 5-ALA, particularly in intestinal epithelial cells.
-
BETA/GABA Transporters (including GAT-2): This group of transporters is involved in the uptake of β-amino acids and GABA. Studies have demonstrated that 5-ALA is a substrate for these transporters in certain cancer cell lines, such as human adenocarcinoma cells.[1]
The uptake of 5-ALA is an active, saturable process that is dependent on factors such as pH and the presence of competing substrates.[1][2]
Quantitative Data on 5-ALA Uptake Kinetics
The efficiency of 5-ALA transport by different carriers can be quantified by Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for 5-ALA. The following tables summarize the reported kinetic parameters for 5-ALA uptake mediated by key transporters in various experimental systems.
| Transporter | Cell Line/System | Km (mM) | Vmax (nmol/mg protein·h) | Reference |
| BETA Transporters | WiDr (human adenocarcinoma) | 8-10 | 18-20 | [1][2] |
| PEPT1 (SLC15A1) | Xenopus oocytes expressing hPEPT1 | 1.6 | Not reported in this unit | [3] |
| MDCK cells stably transfected with hPEPT1 | 6.4 | Not reported in this unit | [4] | |
| PAT1 (SLC36A1) | COS-7 cells transiently transfected with hPAT1 | 3.8 - 6.8 | Not reported in this unit | [4] |
| Xenopus oocytes expressing mouse Pat1 | 10.4 | Not reported in this unit | [4] |
Table 1: Michaelis-Menten Kinetic Parameters for 5-ALA Uptake. This table provides a comparative overview of the affinity (Km) and maximum transport rate (Vmax) of different transporters for 5-ALA in various cellular models.
| Cell Line | 5-ALA Concentration (mM) | Inhibitor | Inhibitor Concentration (mM) | % Inhibition | Reference |
| WiDr | 0.3 | β-alanine | 10 | 85 | [1][2] |
| WiDr | Not specified | β-alanine, taurine, GABA | Not specified | 65-75 | [1][2] |
| Caco-2 | 0.1 | 5-hydroxytryptophan (PAT1 inhibitor) | 20 | Additive with AMBA | [3] |
| Caco-2 | 0.1 | 4-aminomethylbenzoic acid (PEPT1 inhibitor) | 30 | Additive with OH-Trp | [3] |
Table 2: Inhibition of 5-ALA Uptake. This table summarizes the inhibitory effects of various compounds on 5-ALA uptake, providing insights into the specificity of the transporters involved.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to investigate the cellular uptake of 5-ALA.
Protocol 1: Radiolabeled 5-ALA Uptake Assay in Cultured Cells
This protocol describes a common method to quantify the uptake of 5-ALA into cultured cells using a radiolabeled form of the molecule.
Materials:
-
Cultured cells of interest (e.g., cancer cell line)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH adjusted as required)
-
[14C]-labeled 5-ALA or [3H]-labeled 5-ALA
-
Unlabeled ("cold") 5-ALA
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed assay buffer.
-
Initiation of Uptake: Add the assay buffer containing the desired concentration of radiolabeled 5-ALA to each well to initiate the uptake. For competition or inhibition studies, pre-incubate the cells with the inhibitor in the assay buffer for a specified time (e.g., 10-30 minutes) before adding the radiolabeled 5-ALA.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine the contribution of passive diffusion, a parallel set of experiments can be performed at 4°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three to four times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol or pmol of 5-ALA per mg of protein per unit of time. For kinetic analysis, perform the assay over a range of 5-ALA concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Protoporphyrin IX (PpIX) Fluorescence Measurement
This protocol describes the quantification of intracellular PpIX, the fluorescent metabolite of 5-ALA, which serves as an indirect measure of 5-ALA uptake and metabolism.
Materials:
-
Cultured cells
-
5-ALA hydrochloride
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader/microscope
-
Lysis buffer (for spectrofluorometry)
-
Spectrofluorometer
Procedure:
A. Flow Cytometry:
-
Cell Treatment: Seed cells in multi-well plates and treat with the desired concentration of 5-ALA for a specific duration (e.g., 4-24 hours). Include untreated cells as a negative control.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a blue-violet laser (e.g., 405 nm) and detect the PpIX fluorescence in the red channel (e.g., >630 nm). The mean fluorescence intensity of the cell population is proportional to the intracellular PpIX concentration.
B. Spectrofluorometry:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for flow cytometry.
-
Cell Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., 1 M perchloric acid:methanol, 1:1 v/v).
-
Centrifugation: Centrifuge the lysate to pellet the cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a quartz cuvette and measure the fluorescence using a spectrofluorometer. The excitation wavelength is typically around 405 nm, and the emission is scanned from 600 to 700 nm, with a characteristic peak for PpIX at approximately 635 nm.
-
Quantification: Create a standard curve using known concentrations of PpIX to quantify the amount of PpIX in the cell lysates. Normalize the results to the total protein content of the cell pellet.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular uptake pathways of 5-ALA and a typical experimental workflow for studying its uptake.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, but not this compound esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-ALA Fluorescence in Native Pituitary Adenoma Cell Lines: Resection Control and Basis for Photodynamic Therapy (PDT)? | PLOS One [journals.plos.org]
- 4. The proton‐coupled oligopeptide transporter 1 plays a major role in the intestinal permeability and absorption of 5‐aminolevulinic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Odyssey: A Technical Guide to the Conversion of 5-Aminolevulinic Acid to Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the enzymatic conversion of 5-Aminolevulinic Acid (5-ALA) to Protoporphyrin IX (PpIX), a critical segment of the heme biosynthesis pathway. Understanding this intricate cascade of enzymatic reactions is paramount for researchers in fields ranging from photodynamic therapy and oncology to hematology and metabolic disorders. This document provides a detailed overview of the enzymes involved, their kinetic properties, and standardized experimental protocols for their study, alongside visual representations of the key pathways and workflows.
The Heme Biosynthesis Pathway: 5-ALA to Protoporphyrin IX
The conversion of 5-ALA to PpIX involves a series of six key enzymatic steps, transitioning from the cytosol to the mitochondria. Exogenous administration of 5-ALA can bypass the rate-limiting step of this pathway, leading to an accumulation of the photosensitive PpIX in target cells, a principle widely exploited in photodynamic therapy.[1]
The enzymatic cascade begins in the cytosol with the condensation of two 5-ALA molecules and culminates in the formation of Protoporphyrinogen IX within the mitochondrial matrix, which is then oxidized to PpIX.
Quantitative Enzyme Data
The following table summarizes the key quantitative parameters for the human enzymes involved in the conversion of 5-ALA to PpIX. These values are essential for kinetic modeling and for designing and interpreting enzymatic assays.
| Enzyme | EC Number | Substrate(s) | K_m_ | V_max_ | Optimal pH | Optimal Temperature (°C) |
| Aminolevulinate Dehydratase | 4.2.1.24 | This compound | 333 µM[2] | 19.3 µM/hr[2] | 6.2 - 6.4 | 55 |
| Porphobilinogen Deaminase | 2.5.1.61 | Porphobilinogen | 11.2 ± 0.5 µM[3] | 0.0041 ± 0.0002 µM/(min·mg of hemoglobin)[3] | ~8.2 | 37 |
| Uroporphyrinogen III Synthase | 4.2.1.75 | Hydroxymethylbilane | 5 - 20 µM[4] | Not Reported | 7.4[4] | Not Reported |
| Uroporphyrinogen Decarboxylase | 4.1.1.37 | Uroporphyrinogen III | Not Reported | Not Reported | 6.8 | 37 |
| Coproporphyrinogen Oxidase | 1.3.3.3 | Coproporphyrinogen III | ~48 µM (unactivated)[5] | Not Reported | 7.0 | 37 |
| Protoporphyrinogen Oxidase | 1.3.3.4 | Protoporphyrinogen IX | 1.7 µM[2] | 10.5 min⁻¹[2] | 8.6 - 8.7[6] | < 45[6] |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant enzymes, enzyme activity assays, and the quantification of PpIX.
General Workflow for Recombinant Enzyme Production and Analysis
The following diagram illustrates a typical workflow for producing and characterizing the enzymes of the heme biosynthesis pathway.
Recombinant Enzyme Expression and Purification
Note: The following are generalized protocols. Optimization may be required for each specific enzyme.
a) Gene Cloning and Expression:
-
The cDNA for the human enzyme of interest is cloned into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
b) Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[2][7]
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purified protein fractions are analyzed by SDS-PAGE for purity.
-
If necessary, a further purification step, such as size-exclusion chromatography, can be performed to achieve higher purity.[7]
Enzyme Activity Assays
a) Aminolevulinate Dehydratase (ALAD) Activity Assay [2]
-
Reaction Mixture: Prepare a reaction mixture containing 0.25 M sodium phosphate buffer (pH 6.8), 20 mM dithiothreitol, and the enzyme sample (e.g., red blood cell lysate).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation: Start the reaction by adding this compound (ALA) to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Termination and Detection: The product, porphobilinogen (PBG), can be quantified colorimetrically using Ehrlich's reagent or by tandem mass spectrometry after derivatization.
b) Porphobilinogen Deaminase (PBGD) Activity Assay [3]
-
Reaction Mixture: Prepare a reaction mixture in a polypropylene microfuge tube containing 100 mM Tris-HCl buffer (pH 8.2), the enzyme sample (e.g., red blood cell lysate), and distilled water.
-
Initiation: Start the reaction by adding porphobilinogen (PBG).
-
Incubation: Incubate at 37°C.
-
Termination: Stop the reaction by adding acid (e.g., trichloroacetic acid).
-
Detection: The product, hydroxymethylbilane, spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I. The uroporphyrin I is quantified by its fluorescence. To prevent the formation of uroporphyrinogen III, the subsequent enzyme, Uroporphyrinogen III Synthase, can be heat-inactivated prior to the assay.[3]
c) Uroporphyrinogen III Synthase (UROS) Activity Assay [8]
-
Coupled-Enzyme Assay:
-
Substrate Generation: Generate the substrate, hydroxymethylbilane, by incubating porphobilinogen with a source of Porphobilinogen Deaminase (e.g., heat-treated erythrocyte lysate where UROS is inactivated).
-
UROS Reaction: Add the enzyme sample containing UROS to the hydroxymethylbilane solution.
-
Incubation and Termination: Incubate and then terminate the reaction.
-
Detection: The uroporphyrinogen products (I and III) are oxidized to their respective uroporphyrins and quantified by HPLC.
-
-
Direct Assay:
-
Use chemically synthesized hydroxymethylbilane as the substrate.
-
Follow the same incubation, termination, and detection steps as the coupled-enzyme assay.
-
d) Uroporphyrinogen Decarboxylase (UROD) Activity Assay [9]
-
Substrate Synthesis: Prepare the substrate, uroporphyrinogen I or III, enzymatically using recombinant Porphobilinogen Deaminase (and Uroporphyrinogen III Synthase for uroporphyrinogen III).
-
Reaction Mixture: Add the UROD enzyme sample to the uroporphyrinogen substrate solution in a suitable buffer (e.g., 50 mM KH_2_PO_4_, pH 6.8).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes in the dark.
-
Termination and Oxidation: Stop the reaction by adding 3M HCl. Oxidize the porphyrinogens to porphyrins by exposure to longwave UV light or bright fluorescent light.
-
Detection: Quantify the resulting porphyrins (e.g., coproporphyrin) by UPLC.
e) Coproporphyrinogen Oxidase (CPOX) Activity Assay [10]
-
Substrate Synthesis: Prepare coproporphyrinogen III by a two-step enzymatic reaction from porphobilinogen using recombinant Porphobilinogen Deaminase, Uroporphyrinogen III Synthase, and Uroporphyrinogen Decarboxylase.
-
Reaction Mixture: Add the CPOX enzyme sample to the coproporphyrinogen III substrate solution.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Oxidation: Stop the reaction with 6M HCl and oxidize the porphyrinogens to porphyrins under UV or bright light.
-
Detection: Quantify the product, protoporphyrin IX, and any remaining coproporphyrin III by UPLC.
f) Protoporphyrinogen Oxidase (PPOX) Activity Assay
-
Continuous Fluorimetric Assay: [11]
-
This assay monitors the real-time increase in fluorescence as the non-fluorescent substrate, protoporphyrinogen IX, is converted to the fluorescent product, protoporphyrin IX.
-
The reaction is carried out in a 96-well plate and read by a fluorescence plate reader.
-
-
HPLC-based Assay:
-
Incubate the enzyme with protoporphyrinogen IX.
-
Stop the reaction and extract the protoporphyrin IX product.
-
Quantify the amount of protoporphyrin IX formed using reverse-phase HPLC with fluorescence detection.
-
Quantification of Protoporphyrin IX
-
Sample Preparation: Lyse cells or homogenize tissues containing PpIX in a suitable solvent (e.g., 5% SDS or DMSO).
-
Fluorescence Measurement:
-
Transfer the lysate/homogenate to a quartz cuvette or a microplate.
-
Use a spectrofluorometer to measure the fluorescence emission.
-
Excitation Wavelength: Typically around 400-408 nm.
-
Emission Wavelength: Scan the emission spectrum from approximately 600 nm to 740 nm. The characteristic emission peak for PpIX is around 632-635 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of a PpIX standard dissolved in the same solvent as the samples.
-
Determine the concentration of PpIX in the samples by comparing their fluorescence intensity to the standard curve.
-
-
Normalization: For cellular assays, it is recommended to normalize the PpIX fluorescence to the cell number or total protein concentration to account for variations in cell density.
References
- 1. Human protoporphyrinogen oxidase: expression, purification, and characterization of the cloned enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human protoporphyrinogen oxidase: expression, purification, and characterization of the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diagbio.com [diagbio.com]
- 6. Heterologous expression and purification of recombinant human protoporphyrinogen oxidase IX: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression and purification of recombinant human protoporphyrinogen oxidase IX: A comparative study | PLOS One [journals.plos.org]
- 8. Purification of human erythrocyte porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 10. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Crystal Structure of Uroporphyrinogen Decarboxylase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
5-Aminolevulinic Acid's role in cellular metabolism and energy production
An In-depth Technical Guide to 5-Aminolevulinic Acid's Role in Cellular Metabolism and Energy Production
Executive Summary
This compound (5-ALA) is a naturally occurring non-proteinogenic amino acid that serves as the initial substrate for tetrapyrrole biosynthesis in most living organisms.[1][2] Its central role is as the committed precursor in the heme synthesis pathway, which is intrinsically linked to cellular energy production through the formation of heme-containing cytochromes essential for the mitochondrial electron transport chain.[1][3][4] Exogenous administration of 5-ALA can bypass the pathway's primary rate-limiting step, leading to the accumulation of downstream intermediates, notably the photosensitizer Protoporphyrin IX (PpIX), a phenomenon exploited in photodynamic therapy (PDT).[5][6] Beyond this, 5-ALA supplementation has been demonstrated to directly enhance mitochondrial function, increase cytochrome c oxidase activity, and boost cellular ATP levels.[7] Furthermore, 5-ALA influences key metabolic signaling pathways, such as the AMPK pathway, to modulate lipid metabolism and fatty acid oxidation.[8][9] This guide provides a detailed examination of the biochemical pathways, regulatory mechanisms, and quantitative effects of 5-ALA on cellular metabolism, intended for researchers, scientists, and professionals in drug development.
The Central Role of 5-ALA in Heme Biosynthesis
The biosynthesis of heme is a highly conserved eight-step enzymatic pathway distributed between the mitochondria and the cytosol.[10] 5-ALA is the first committed molecule in this process.
Synthesis of 5-ALA
In animals and fungi, 5-ALA is synthesized in the mitochondrial matrix from the condensation of glycine and succinyl-CoA, a key intermediate of the Krebs cycle.[11][12][13] This reaction is catalyzed by 5-aminolevulinate synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[13][14] The activity of ALAS is the primary rate-limiting step of the entire heme synthesis pathway and is subject to tight regulation, most notably through feedback inhibition by the final product, heme.[11][15] There are two isoforms of this enzyme: ALAS1, which is ubiquitously expressed for "housekeeping" heme production, and ALAS2, which is expressed specifically in erythroid precursor cells to support the massive heme synthesis required for hemoglobin.[3][16]
Conversion of 5-ALA to Heme
Following its synthesis, 5-ALA is exported to the cytosol.[15] Here, two molecules of 5-ALA are condensed by the enzyme ALA dehydratase (ALAD) to form the monopyrrole, porphobilinogen (PBG).[15][17] The subsequent four enzymatic steps also occur in the cytosol, culminating in the formation of coproporphyrinogen III.[10] This intermediate is then transported back into the mitochondrial intermembrane space, where the final three steps occur. The penultimate step forms Protoporphyrin IX (PpIX).[12] In the final reaction, the enzyme ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) ion into the center of the PpIX ring to produce heme.[11][15]
Integration with Cellular Energy Production
The heme biosynthesis pathway is inextricably linked to the core machinery of cellular energy production: the Krebs (TCA) cycle and the Electron Transport Chain (ETC).
-
Substrate Supply from the Krebs Cycle: The synthesis of 5-ALA directly consumes succinyl-CoA, an essential intermediate of the Krebs cycle.[2] This creates a direct metabolic branch point, where the flux of succinyl-CoA can be directed towards either ATP production through the continuation of the cycle or towards heme synthesis.
-
Heme as an Essential Prosthetic Group: The final product, heme, is a critical component of cytochromes (e.g., cytochrome c), which are hemoproteins that function as electron carriers in the ETC.[3][4] These cytochromes are indispensable for oxidative phosphorylation, the process that generates the vast majority of cellular ATP. Therefore, adequate 5-ALA production is a prerequisite for the synthesis of functional ETC components and efficient aerobic respiration.
Studies have shown that a deficiency in 5-ALA production leads to heme depletion and attenuated mitochondrial function.[3] Conversely, oral administration of 5-ALA has been demonstrated to promote aerobic energy metabolism by directly enhancing the activity of cytochrome c oxidase (COX), the final enzyme complex of the ETC.[7]
Quantitative Impact of 5-ALA on Energy Metabolism
Supplementation with 5-ALA has been shown to produce quantifiable improvements in mitochondrial function and energy output. A key study involving long-term oral administration of 5-ALA to mice yielded significant increases in both the activity of a critical ETC enzyme and overall ATP levels in liver tissue.
| Parameter Measured | Control Group (PBS) | 5-ALA Group | Fold Increase | Citation |
| Cytochrome c Oxidase (COX) Activity | Normalized to 1.0 | ~1.5 | 1.5x | [7] |
| ATP Levels in Liver Lysates | Normalized to 1.0 | ~1.6 | 1.6x | [7] |
These findings suggest that providing exogenous 5-ALA can enhance the efficiency of the mitochondrial respiratory chain, leading to a direct increase in cellular energy currency.[7]
Regulation of Metabolic Signaling Pathways
Beyond its direct role in heme synthesis, 5-ALA has been shown to modulate key signaling pathways that regulate broader aspects of cellular metabolism, particularly lipid metabolism.
One of the most significant pathways influenced by 5-ALA is the AMP-activated protein kinase (AMPK) signaling pathway .[8][9] AMPK acts as a master regulator of cellular energy homeostasis. Activation of AMPK initiates a cascade that shifts the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.
Studies in both high-fat diet-induced obese mice and in HepG2 human hepatocarcinoma cells have shown that 5-ALA activates the AMPK signaling pathway.[8][9] This activation leads to the enhanced expression of downstream targets like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and carnitine palmitoyltransferase I (CPT1α), which are crucial for promoting mitochondrial biogenesis and fatty acid β-oxidation.[8][9] This mechanism underlies the observed effects of 5-ALA in ameliorating hepatic steatosis (fatty liver disease).[8]
Key Experimental Methodologies
Investigating the metabolic effects of 5-ALA requires specific experimental protocols to quantify changes in mitochondrial function and energy status.
Experimental Workflow: Assessing 5-ALA Effects on Cellular Respiration
A typical workflow to study the impact of 5-ALA on mitochondrial activity in a cell culture model involves several key stages, from cell treatment to final data analysis.
Protocol: Measurement of Cytochrome c Oxidase (COX) Activity
This protocol is adapted from methodologies used to measure COX activity in isolated mitochondria following in vivo 5-ALA administration.[7]
-
Mitochondrial Isolation:
-
Excise fresh tissue (e.g., mouse liver) and wash with PBS.
-
Homogenize the tissue in an appropriate extraction reagent using a rotor-stator homogenizer.
-
Centrifuge the homogenate at 600 x g for 5 minutes to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 11,000 x g for 10 minutes to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable storage buffer.
-
Determine the protein concentration of the mitochondrial fraction using a Bradford assay.
-
-
COX Activity Assay:
-
Dilute 5 µg of the mitochondrial fraction in an enzyme dilution buffer containing a detergent (e.g., 1 mM n-dodecyl β-d-maltoside) to permeabilize the mitochondrial membranes.
-
Prepare the substrate, ferrocytochrome c, by reducing cytochrome c with dithiothreitol.
-
Initiate the reaction by adding the ferrocytochrome c substrate to the diluted mitochondrial sample.
-
Measure the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease corresponds to the oxidation of ferrocytochrome c by COX.
-
Calculate activity based on the extinction coefficient difference between reduced and oxidized cytochrome c (21.84 mM⁻¹cm⁻¹ at 550 nm). One unit of COX activity is defined as the oxidation of 1.0 µmol of ferrocytochrome c per minute.
-
Protocol: Quantification of Cellular ATP Levels
This protocol is based on luciferin-luciferase assays used to measure total ATP content in tissue or cell lysates.[7][18]
-
Sample Preparation:
-
For tissues, homogenize a known weight of the sample in an appropriate ATP extraction buffer.
-
For cultured cells, lyse the cells directly in the culture plate with a lysis reagent compatible with the assay.
-
Centrifuge the lysate to pellet any insoluble material.
-
-
ATP Measurement:
-
Use a commercial ATP assay kit based on the luciferin-luciferase reaction.
-
Prepare a standard curve using known concentrations of ATP.
-
In a luminometer-compatible plate, add the cell/tissue lysate to the reaction buffer containing luciferase and its substrate, D-luciferin.
-
The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Quantify the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve.
-
Normalize the ATP content to the total protein concentration of the lysate to account for differences in cell number or tissue mass.
-
References
- 1. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 2. Natural this compound: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ALA) deficiency causes impaired glucose tolerance and insulin resistance coincident with an attenuation of mitochondrial function in aged mice | PLOS One [journals.plos.org]
- 4. The Impact of this compound Supplementation on Redox Balance and Aerobic Capacity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on cytochrome c oxidase activity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-ALA ameliorates hepatic steatosis through AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 16. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 17. Delta-aminolevulinic acid dehydratase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Foundational Research on 5-Aminolevulinic Acid and Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminolevulinic Acid (5-ALA), a naturally occurring delta-amino acid, is a pivotal precursor in the biosynthesis of protoporphyrin IX (PpIX), a potent photosensitizer. This technical guide delves into the foundational research of 5-ALA and its application in photodynamic therapy (PDT), a non-invasive therapeutic modality for various malignancies. This document outlines the core mechanism of 5-ALA PDT, details established experimental protocols for its in vitro and in vivo evaluation, and presents key quantitative data to facilitate reproducible research and development. Furthermore, critical signaling pathways implicated in 5-ALA PDT-induced cell death are visualized to provide a clear understanding of the underlying molecular events.
Core Mechanism of 5-ALA Photodynamic Therapy
5-ALA-based PDT is a two-step process that involves the administration of 5-ALA followed by the application of light of a specific wavelength to the target tissue.
1.1. Biosynthesis of Protoporphyrin IX (PpIX)
Exogenously administered 5-ALA is taken up by cells and enters the heme biosynthesis pathway. In cancer cells, there is a preferential accumulation of the photosensitizer PpIX.[1][2] This selectivity is attributed to several factors, including a higher uptake of 5-ALA by tumor cells and a lower activity of the enzyme ferrochelatase, which converts PpIX to heme.[1][2]
1.2. Photoactivation and Generation of Reactive Oxygen Species (ROS)
Upon exposure to light of a specific wavelength (typically in the red region, around 635 nm, for better tissue penetration), the accumulated PpIX is excited from its ground state to a transient singlet state, followed by a transition to a more stable triplet state. This excited triplet state of PpIX can then react with molecular oxygen in the surrounding tissue via two primary mechanisms:
-
Type I Reaction: Involves the transfer of an electron to molecular oxygen, forming superoxide anions, which can further react to produce other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.
-
Type II Reaction: Involves the transfer of energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
These ROS are potent cytotoxic agents that cause cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death.[2]
Quantitative Data in 5-ALA Photodynamic Therapy
The efficacy of 5-ALA PDT is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) in vitro and tumor growth inhibition in vivo.
Table 1: IC50 Values of 5-ALA PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 0.5 - 2 | Not specified | 4 | Not specified | [3] |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 2 | Not specified | Not specified | Not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.5 - 2 | Not specified | Not specified | Not specified | [4] |
| U251MG | Glioblastoma | Not specified | Not specified | 4 | Not specified | [5] |
| U87MG | Glioblastoma | Not specified | Not specified | 4 | Not specified | [5] |
| HT-29 | Colon Cancer | 1 | 3 | 3 | Not specified | [6] |
Table 2: In Vivo Tumor Growth Inhibition by 5-ALA PDT
| Tumor Model | Animal Model | 5-ALA Dose (mg/kg) | Light Dose (J/cm²) | Route of Administration | Tumor Growth Inhibition | Reference |
| Human Cholangiocarcinoma Xenograft | Nude Mice | 100 | Not specified | Intraperitoneal | Significant | [7] |
| Human Colon Cancer Xenograft (HT-29) | Nude Mice | 250 | 32 | Intraperitoneal | ~88% (with blue or white light) | [6] |
| Amelanotic Melanoma | Syrian Golden Hamsters | 500 | 100 | Intravenous | Complete remission (with high-dose PDT) | [8] |
| Glioblastoma (U251MG & U87MG) | Nude Mice | 60 or 120 | 60 Gy (fractionated) | Oral | Significant suppression | [5] |
| Esophageal Cancer (KYSE150) | Nude Mice | 250 | 30 | Intraperitoneal | Significant | [1] |
Detailed Experimental Protocols
Reproducibility in 5-ALA PDT research relies on well-defined experimental protocols.
3.1. In Vitro 5-ALA PDT Protocol
This protocol outlines a general procedure for assessing the cytotoxicity of 5-ALA PDT in cultured cancer cells.
3.1.1. Cell Culture and Seeding
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3.1.2. 5-ALA Incubation
-
Prepare a stock solution of 5-ALA in a serum-free medium or phosphate-buffered saline (PBS).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing 5-ALA.
-
Incubate the cells with 5-ALA for a specific duration (e.g., 4 hours) in the dark to allow for PpIX accumulation.
3.1.3. Irradiation
-
After incubation, wash the cells with PBS to remove excess 5-ALA.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with a light source of a specific wavelength (e.g., 635 nm LED array) and a predetermined light dose (fluence, J/cm²).
-
A control group of cells should be treated with 5-ALA but not irradiated, and another group should be irradiated without 5-ALA treatment.
3.1.4. Cytotoxicity Assessment (MTT Assay)
-
Twenty-four hours post-irradiation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9][10][11]
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.2. In Vivo 5-ALA PDT Protocol
This protocol provides a general framework for evaluating the anti-tumor efficacy of 5-ALA PDT in a murine tumor model.
3.2.1. Tumor Model Establishment
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups (e.g., control, 5-ALA only, light only, 5-ALA + light).
3.2.2. 5-ALA Administration and Irradiation
-
Administer 5-ALA to the mice via an appropriate route (e.g., intraperitoneal injection at 250 mg/kg).[6]
-
After a specific time interval to allow for optimal PpIX accumulation in the tumor (e.g., 4-5 hours), anesthetize the mice.[1][6]
-
Irradiate the tumor area with a laser or LED light source at a specific wavelength and fluence.
-
The light can be delivered topically or interstitially, depending on the tumor location and size.
3.2.3. Tumor Growth Monitoring and Efficacy Evaluation
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition rate compared to the control group.
3.3. Quantification of PpIX Fluorescence
Quantifying PpIX levels is crucial for optimizing PDT protocols.
-
In Vitro: Use a fluorescence microplate reader or flow cytometry to measure the fluorescence intensity of PpIX in cells incubated with 5-ALA.
-
In Vivo: Employ non-invasive fluorescence imaging systems or fiber-optic probes to measure PpIX fluorescence in tumors.[12][13] For more detailed analysis, tumors can be excised, and PpIX can be extracted and quantified using fluorescence spectroscopy.[14]
Signaling Pathways in 5-ALA PDT-Induced Cell Death
5-ALA PDT induces cell death through multiple signaling pathways, primarily apoptosis and autophagy.
4.1. Apoptotic Signaling Pathways
5-ALA PDT can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: ROS-induced mitochondrial damage leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating this pathway.[4][6][15][16]
-
Extrinsic Pathway: 5-ALA PDT can also activate death receptors on the cell surface, leading to the recruitment of FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). This results in the auto-activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, amplifying the mitochondrial apoptotic pathway.
4.2. Autophagic Signaling Pathways
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context and the intensity of the stress. 5-ALA PDT has been shown to induce autophagy.
-
AMPK/mTOR Pathway: ROS generated during 5-ALA PDT can lead to cellular stress and a decrease in ATP levels, which activates AMP-activated protein kinase (AMPK).[12][17] Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy. Inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of autophagosomes.[2] The role of autophagy in 5-ALA PDT can be cytoprotective or cytotoxic depending on the specific cancer type and treatment conditions.
4.3. Experimental Workflow
A typical experimental workflow for investigating 5-ALA PDT is depicted below.
Conclusion
5-ALA mediated photodynamic therapy presents a promising and selective approach for cancer treatment. A thorough understanding of its fundamental mechanisms, standardized experimental protocols, and the intricate signaling pathways involved is paramount for advancing its clinical translation. This technical guide provides a foundational framework for researchers and professionals in the field, summarizing key data and methodologies to support further investigation and development of this innovative therapeutic strategy. The continued exploration of 5-ALA PDT, including the optimization of treatment parameters and the investigation of combination therapies, holds significant potential for improving patient outcomes in oncology.
References
- 1. Efficacy of this compound-mediated photodynamic therapy in a mouse model of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-ALA mediated photodynamic therapy with combined treatment improves anti-tumor efficacy of immunotherapy through boosting immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of light fractionation and different fluence rates on photodynamic therapy with 5-aminolaevulinic acid in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 15. rsc.org [rsc.org]
- 16. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 17. rsc.org [rsc.org]
Exploratory Studies of 5-Aminolevulinic Acid in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning field of 5-Aminolevulinic Acid (5-ALA) research within neuroscience. From its established role in neuro-oncology to its emerging potential as a neuroprotective agent, this document provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data underpinning the exploratory studies of 5-ALA.
Introduction to this compound (5-ALA) in Neuroscience
This compound is a natural amino acid that serves as a precursor in the heme biosynthesis pathway.[1] Exogenously administered 5-ALA is metabolized intracellularly to Protoporphyrin IX (PpIX), a fluorescent photosensitizer.[1] This selective accumulation of PpIX in cells with high metabolic rates, such as cancer cells, has been the cornerstone of its application in fluorescence-guided surgery (FGS) for malignant gliomas.[1] Beyond its utility in neuro-oncology, recent exploratory studies have begun to uncover the potential of 5-ALA in other areas of neuroscience, particularly in neuroprotection against oxidative stress-related neuronal damage.[1]
This guide will explore the multifaceted roles of 5-ALA in neuroscience, with a focus on its application in both neuro-oncology and as a potential therapeutic for neurodegenerative conditions.
Mechanisms of Action
The biological effects of 5-ALA in neuroscience are primarily attributed to the downstream actions of its metabolite, PpIX. These mechanisms can be broadly categorized into two areas: photodynamic effects and neuroprotective effects.
Photodynamic and Fluorescent Properties
In the context of neuro-oncology, the primary mechanism of 5-ALA is the selective accumulation of PpIX in tumor cells. This phenomenon is attributed to a combination of factors, including a disrupted blood-brain barrier in the tumor microenvironment, increased uptake by tumor cells, and altered enzymatic activity in the heme synthesis pathway, particularly a deficiency in the enzyme ferrochelatase which converts PpIX to heme.
Upon excitation with blue light (approximately 405-440 nm), PpIX emits a characteristic red fluorescence (approximately 635 nm), allowing for the real-time visualization of tumor margins during surgery. Furthermore, when exposed to light of a specific wavelength, PpIX can generate reactive oxygen species (ROS), leading to photodynamic therapy (PDT)-induced cell death of the targeted tumor cells.
Neuroprotective Mechanisms
Emerging research suggests that 5-ALA may exert neuroprotective effects through mechanisms independent of its photosensitizing properties. A key pathway implicated in this neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[2]
Signaling Pathway: 5-ALA and the Nrf2/HO-1 Axis
Under conditions of oxidative stress, 5-ALA administration has been shown to upregulate the expression of Nrf2, a transcription factor that plays a critical role in the cellular antioxidant response.[2] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[3][4] HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to possess antioxidant and anti-inflammatory properties. This pathway is a key target for therapeutic intervention in neurodegenerative diseases characterized by oxidative stress.[3][4]
Figure 1: 5-ALA activates the Nrf2/HO-1 neuroprotective pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various exploratory studies of 5-ALA in neuroscience.
Table 1: Protoporphyrin IX (PpIX) Concentration in Human Brain Tumors
| Tumor Grade | Mean PpIX Concentration (µg/mL) | Range (µg/mL) | Reference |
| Grade IV Glioma (Vital) | 5.8 ± 4.8 | 0 - 28.2 | [5] |
| Grade III Glioma | 0.2 ± 0.4 | 0 - 0.9 | [5] |
| Low-Grade Glioma (Non-fluorescent) | 0.008 | N/A | [6] |
| Low-Grade Glioma (Visibly fluorescent) | 0.693 | N/A | [6] |
Table 2: In Vitro Dose-Response of 5-ALA in Neuroprotection and Photodynamic Therapy
| Cell Line | 5-ALA Concentration | Endpoint | Observation | Reference |
| SH-SY5Y | 100 µM | Cell Viability (vs. H₂O₂) | Partial prevention of H₂O₂-induced cell death | [2] |
| DAOY, PFSK-1 (Medulloblastoma, PNET) | > 50 µg/mL | Cell Viability (with irradiation) | Significant cell death | [7] |
| U87MG (Glioblastoma) | 500 µg/mL | IC50 (7 days) | 50% inhibition of cell growth | [8] |
Table 3: In Vivo Administration of 5-ALA in Rodent Models
| Animal Model | 5-ALA Dose | Route of Administration | Application | Reference |
| Rat (Parkinson's Disease Model) | 10, 30 mg/kg | Co-injection with 6-OHDA | Neuroprotection | [2] |
| Rat (Stroke Model - MCAO) | 10, 30 mg/kg | Intraperitoneal | Neuroprotection | [2] |
| Rat (Glioma Model) | 100 mg/kg | Intravenous | Photodynamic Therapy | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploratory studies of 5-ALA in neuroscience.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a general procedure for assessing the neuroprotective effects of 5-ALA against oxidative stress in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (5-ALA) hydrochloride
-
Hydrogen peroxide (H₂O₂)
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
5-ALA Pre-treatment: Prepare a stock solution of 5-ALA in sterile PBS. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the 5-ALA containing medium to each well. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour 5-ALA pre-treatment, wash the cells once with PBS and then add 100 µL of the H₂O₂ solution to induce oxidative stress. Incubate for a further 24 hours.
-
Cell Viability Assessment (WST-1 Assay):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[9]
-
In Vivo Neuroprotection Study in a Rat Model of Stroke (MCAO)
This protocol describes a general workflow for evaluating the neuroprotective effects of 5-ALA in a rat model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (5-ALA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament for MCAO
-
Surgical instruments
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
5-ALA Administration: Dissolve 5-ALA in sterile saline to the desired concentration. Administer 5-ALA via intraperitoneal injection or oral gavage at a specific time point before or after the induction of ischemia (e.g., 30 minutes before MCAO).[2]
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the rat and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Experimental Workflow: In Vivo Neuroprotection Study
Figure 2: Workflow for an in vivo neuroprotection study of 5-ALA.
Quantification of Protoporphyrin IX (PpIX) by HPLC-MS
This protocol provides a general framework for the quantification of PpIX in brain tissue homogenates. Specific parameters may need to be optimized based on the available instrumentation.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile
-
Formic acid
-
Protoporphyrin IX standard
-
Internal standard (e.g., mesoporphyrin IX)
-
HPLC system with a C18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Add acetonitrile to precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant containing PpIX.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for PpIX and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the PpIX standard.
-
Calculate the concentration of PpIX in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Conclusion and Future Directions
The exploratory studies of this compound in neuroscience have revealed a fascinating dual utility for this compound. Its established role in fluorescence-guided surgery and photodynamic therapy for brain tumors continues to be refined with the development of more sensitive detection methods. Simultaneously, the emerging evidence of its neuroprotective effects, mediated at least in part through the Nrf2/HO-1 pathway, opens up exciting new avenues for therapeutic development in neurodegenerative diseases.
Future research should focus on several key areas:
-
Elucidation of Detailed Neuroprotective Mechanisms: Further investigation is needed to fully understand the molecular pathways underlying 5-ALA-mediated neuroprotection.
-
Optimization of Dosing and Delivery for Neuroprotection: The optimal dose, timing, and route of administration of 5-ALA for various neurodegenerative conditions need to be determined.
-
Clinical Translation: Rigorous preclinical and clinical trials are required to evaluate the safety and efficacy of 5-ALA as a neuroprotective agent in humans.
-
Combination Therapies: Exploring the synergistic effects of 5-ALA with other neuroprotective agents or therapeutic modalities could lead to more effective treatments.
References
- 1. Neuroprotective effects of this compound against neurodegeneration in rat models of Parkinson's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminolevulinic Acid Derivatives: Properties, Structure, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties and chemical structures of 5-Aminolevulinic Acid (5-ALA) and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of photodynamic therapy (PDT) and fluorescence-guided surgery. This document details the physicochemical properties of these compounds, outlines key experimental protocols for their evaluation, and visualizes the critical biological pathways and experimental workflows involved.
Core Concepts: this compound and its Derivatives
This compound (5-ALA) is a naturally occurring δ-amino acid and a key precursor in the biosynthesis of tetrapyrroles, including heme.[1][2][3] Exogenous administration of 5-ALA can lead to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[1][4] This selective accumulation forms the basis of 5-ALA-based PDT and photodiagnosis (PDD).[4][5]
However, the clinical efficacy of 5-ALA is often limited by its hydrophilic nature, which results in poor penetration through biological membranes.[1][4] To overcome this limitation, various derivatives have been synthesized, primarily by modifying the carboxyl or amino group of the 5-ALA molecule. These modifications are designed to increase lipophilicity and enhance cellular uptake. The most common derivatives are esters and amides, which act as prodrugs that are enzymatically converted back to 5-ALA within the cell.[4][6]
Chemical Structures:
-
This compound (5-ALA): The parent compound.
-
Ester Derivatives: The carboxylic acid group of 5-ALA is esterified with various alcohols (e.g., methanol, butanol, hexanol) to increase lipophilicity.[1]
-
Amide Derivatives: The carboxylic acid group is converted to an amide. These derivatives often require specific peptidases for cleavage.[1]
-
Peptide Conjugates: 5-ALA is coupled to peptides, which can improve stability and potentially target specific cellular uptake mechanisms.[7]
-
Dendrimers: Multiple 5-ALA molecules are attached to a central core, allowing for the delivery of a higher payload of the prodrug.[1]
Physicochemical Properties of 5-ALA and its Derivatives
The physicochemical properties of 5-ALA and its derivatives are critical determinants of their pharmacokinetic and pharmacodynamic behavior. Key parameters include molecular weight, lipophilicity (logP), and acid dissociation constants (pKa).
| Compound | Molecular Weight ( g/mol ) | logP (Octanol/Water) | pKa | Aqueous Solubility |
| This compound (5-ALA) | 131.13[8] | -1.5 to -3.8[8] | pK1 ≈ 4.0, pK2 ≈ 8.9[1] | Very soluble (e.g., 1000 mg/mL at 25°C)[8] |
| 5-ALA Methyl Ester (Methyl-ALA) | 145.16 | -0.9[1] | Not widely reported | Soluble |
| 5-ALA Butyl Ester (Butyl-ALA) | 187.24 | 1.4[1] | Not widely reported | Sparingly soluble |
| 5-ALA Hexyl Ester (Hexyl-ALA) | 215.29 | 1.8[1] | Not widely reported | Poorly soluble |
Signaling Pathways and Cellular Mechanisms
The biological activity of 5-ALA and its derivatives is intrinsically linked to the heme biosynthesis pathway and cellular transport mechanisms.
Heme Biosynthesis Pathway
Exogenously supplied 5-ALA bypasses the rate-limiting step of the heme synthesis pathway, which is the formation of 5-ALA from glycine and succinyl-CoA by ALA synthase.[2][3][9] This leads to a buildup of downstream intermediates, most notably the photosensitive PpIX. In cancer cells, a combination of increased uptake and decreased ferrochelatase activity (the enzyme that converts PpIX to heme) contributes to the selective accumulation of PpIX.[1]
Cellular Uptake and Prodrug Conversion
The cellular uptake of 5-ALA is mediated by various transporters, including β-amino acid transporters (BETA) and peptide transporters (PEPT).[10][11] In contrast, the more lipophilic ester derivatives are thought to primarily enter cells via passive diffusion across the cell membrane.[11] Once inside the cell, these ester prodrugs are hydrolyzed by intracellular non-specific esterases to release 5-ALA, which can then enter the heme biosynthesis pathway.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of 5-ALA derivatives.
Synthesis of this compound Hexyl Ester
This protocol describes a general method for the esterification of 5-ALA.
Materials:
-
This compound hydrochloride
-
Hexanol
-
Thionyl chloride (SOCl₂) or other suitable esterification agent
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Reaction vessel with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend this compound hydrochloride in an excess of hexanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hexanol and volatile byproducts under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the hydrochloride salt of this compound hexyl ester.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the classical and most reliable method for determining logP.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., PBS, pH 7.4; pre-saturated with n-octanol)
-
Test compound (5-ALA derivative)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous stock solution to a centrifuge tube.
-
Securely cap the tube and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Measurement of Intracellular Protoporphyrin IX (PpIX) Accumulation
This protocol outlines a fluorescence-based method for quantifying PpIX in cultured cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-ALA or its derivative
-
Cell lysis buffer (e.g., 1 M perchloric acid in 50% methanol)
-
96-well black-walled microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the 5-ALA derivative or 5-ALA as a control.
-
Incubate the cells for a specific period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells with PBS to remove the extracellular compound.
-
Lyse the cells by adding the cell lysis buffer to each well.
-
Measure the fluorescence of PpIX in the cell lysate using a microplate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
A standard curve of known PpIX concentrations should be prepared to quantify the amount of PpIX in the cell lysates.
-
The results can be normalized to the total protein content in each well, determined by a separate protein assay (e.g., BCA assay).
Assessment of Phototoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell culture medium
-
5-ALA or its derivative
-
Light source with a specific wavelength for PpIX activation (e.g., ~635 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Incubate the cells with the 5-ALA derivative for a predetermined time to allow for PpIX accumulation.
-
Wash the cells with PBS and replace with fresh medium.
-
Irradiate the cells with light at a specific wavelength and dose. Include non-irradiated control wells.
-
After irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Experimental Workflow
The development and evaluation of new 5-ALA derivatives typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
References
- 1. Derivatives of this compound for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. Prodrugs of this compound for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its derivatives: physical chemical properties and protoporphyrin IX formation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule additive enhances cell uptake of this compound and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminolaevulinic acid peptide prodrugs enhance photosensitization for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Heme Synthesis [library.med.utah.edu]
- 11. Mechanisms of this compound ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminolevulinic Acid: A Modulator of Innate Immune Cell Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, is a crucial precursor in the biosynthesis of heme. Heme is an essential component of various hemoproteins, including hemoglobin, myoglobin, and cytochromes, which are vital for cellular respiration and other metabolic processes. Beyond its fundamental role in heme synthesis, emerging evidence suggests that 5-ALA possesses significant immunomodulatory properties, particularly influencing the activity of innate immune cells. This technical guide provides a comprehensive overview of the current understanding of 5-ALA's function in modulating the activity of key innate immune cells, including macrophages, neutrophils, natural killer (NK) cells, and dendritic cells (DCs). The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.
Modulation of Macrophage Function by 5-ALA
Macrophages are central players in the innate immune system, involved in phagocytosis, antigen presentation, and the production of a wide array of cytokines that orchestrate the immune response. 5-ALA has been shown to exert predominantly anti-inflammatory effects on macrophages.
Anti-inflammatory Cytokine Regulation
5-ALA treatment has been demonstrated to attenuate the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This includes the downregulation of nitric oxide (NO) and key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. The suppression of these inflammatory molecules suggests a potential therapeutic role for 5-ALA in inflammatory conditions characterized by macrophage overactivation.
Impact on Phagocytosis
Contrary to its effects on inflammatory cytokine production, 5-ALA treatment does not appear to impair the phagocytic ability of macrophages[1]. This selective modulation of macrophage function is significant, as it suggests that 5-ALA can dampen excessive inflammation without compromising the essential function of clearing pathogens and cellular debris.
Signaling Pathways in Macrophages
The anti-inflammatory effects of 5-ALA in macrophages are largely attributed to the induction of Heme Oxygenase-1 (HO-1)[1]. HO-1 is a stress-responsive enzyme that catabolizes heme into carbon monoxide (CO), biliverdin (which is subsequently converted to bilirubin), and free iron. Both CO and bilirubin have potent anti-inflammatory properties. The induction of HO-1 by 5-ALA is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a master regulator of antioxidant and cytoprotective genes. The signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38.
Influence of 5-ALA on Neutrophil Activity
Neutrophils are the most abundant type of white blood cell and are critical first responders to infection and inflammation. Their primary functions include phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs).
Enhancement of Phagocytosis and ROS Production
Studies have shown that 5-ALA is essential for the proper functioning of neutrophils. In models of 5-ALA insufficiency, the phagocytic capacity and the ability to produce reactive oxygen species (ROS) by neutrophils were significantly hampered. Administration of 5-ALA restored these functions to normal levels, indicating its crucial role in neutrophil effector mechanisms[2]. ROS are critical for the killing of phagocytosed microbes.
Neutrophil Extracellular Trap (NET) Formation
While direct studies on the effect of 5-ALA on NETosis are limited, research on the related compound 5-aminosalicylic acid has shown that it can inhibit PMA-induced ROS production and subsequent NET formation[3]. Given that ROS production is a key trigger for NETosis, it is plausible that 5-ALA could modulate this process, though further investigation is required.
5-ALA and Natural Killer (NK) Cell Function
Natural killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a critical role in host defense against viral infections and tumor surveillance.
Modulation of NK Cell Cytotoxicity (Photodynamic Therapy)
The majority of current research on 5-ALA and NK cells focuses on its use in photodynamic therapy (PDT). 5-ALA-mediated PDT has been shown to increase the susceptibility of oral squamous cell carcinoma cell lines to NK cell-mediated cytotoxicity[4]. This effect is associated with the upregulation of NK cell-activating ligands on tumor cells and a decrease in MHC class I expression, which is an inhibitory signal for NK cells[4]. While these findings are promising for cancer immunotherapy, the direct effects of 5-ALA on NK cell function, independent of PDT, require further elucidation.
Impact of 5-ALA on Dendritic Cell Activity
Dendritic cells (DCs) are professional antigen-presenting cells that bridge the innate and adaptive immune systems. Their maturation and activation are critical for initiating T-cell responses.
Potential for Modulation of DC Function
Current research on the direct effects of 5-ALA on dendritic cell maturation and function is limited. However, some studies suggest that 5-ALA may confer functional activity to dendritic cells, possibly accompanied by mitochondrial biogenesis[2]. Further investigation is needed to determine the precise impact of 5-ALA on DC maturation markers (e.g., CD80, CD86), cytokine production (e.g., IL-12), and antigen presentation capacity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of 5-ALA on innate immune cell functions.
Table 1: Effect of 5-ALA on Macrophage Cytokine Production
| Cell Type | Stimulant | 5-ALA Conc. | Cytokine | Change | Reference |
| Rat Aqueous Humor | LPS | 100 mg/kg (oral) | TNF-α | ↓ (~50%) | [5] |
| Rat Aqueous Humor | LPS | 100 mg/kg (oral) | IL-6 | ↓ (~60%) | [5] |
Table 2: Effect of 5-ALA on Neutrophil Function in Alas1+/- Mice
| Function | Treatment | Result | Reference |
| Phagocytosis | 2 weeks of 5-ALA administration | Significantly recovered to wild-type levels | [2] |
| ROS Production | 2 weeks of 5-ALA administration | Significantly recovered to wild-type levels | [2] |
Note: Further quantitative data, particularly for NK cells and dendritic cells, is an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macrophage Stimulation and Cytokine Analysis
Objective: To quantify the effect of 5-ALA on pro-inflammatory cytokine production by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin/streptomycin)
-
This compound (5-ALA) hydrochloride
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-ALA (e.g., 100, 500, 1000 µM) for 2 hours. Include a vehicle control (medium only).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysates in each well.
Neutrophil Phagocytosis Assay
Objective: To quantify the effect of 5-ALA on the phagocytic capacity of neutrophils.
Materials:
-
Isolated primary neutrophils or a neutrophil-like cell line (e.g., HL-60 differentiated)
-
Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or fluorescent beads
-
This compound (5-ALA) hydrochloride
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan Blue solution
-
Flow cytometer
Protocol:
-
Isolate neutrophils from whole blood or culture and differentiate a neutrophil-like cell line.
-
Pre-incubate neutrophils with or without 5-ALA at desired concentrations for a specified time.
-
Add fluorescently labeled bacteria or beads to the neutrophil suspension at a specific multiplicity of infection (MOI) (e.g., 10:1).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for phagocytosis. Keep a control sample on ice to measure adherence without internalization.
-
Add Trypan Blue to quench the fluorescence of extracellular bacteria/beads.
-
Wash the cells with cold PBS to remove excess quenching agent and unbound particles.
-
Analyze the percentage of fluorescent neutrophils and the mean fluorescence intensity (MFI) per cell using a flow cytometer.
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To measure the effect of 5-ALA on ROS production in neutrophils.
Materials:
-
Isolated primary neutrophils
-
This compound (5-ALA) hydrochloride
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant
-
CellROX™ Deep Red Reagent or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Protocol:
-
Isolate neutrophils and resuspend them in a suitable buffer.
-
Pre-treat neutrophils with or without 5-ALA.
-
Load the cells with CellROX™ Deep Red Reagent or DCFH-DA according to the manufacturer's instructions.
-
Stimulate the cells with PMA to induce ROS production.
-
Incubate for the recommended time at 37°C.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS production.
Conclusion and Future Directions
This compound demonstrates a significant and complex influence on the activity of innate immune cells. Its ability to suppress pro-inflammatory cytokine production in macrophages while enhancing the phagocytic and ROS-producing functions of neutrophils highlights its potential as a selective immunomodulatory agent. The underlying mechanism, particularly the induction of the Nrf2/HO-1 pathway in macrophages, provides a solid foundation for its anti-inflammatory effects.
Despite these promising findings, several areas require further investigation. The direct effects of 5-ALA on natural killer cells and dendritic cells remain largely unexplored. Quantitative data on dose-dependent effects and the precise molecular mechanisms in these cell types are needed to fully understand the immunomodulatory profile of 5-ALA. Furthermore, exploring its impact on other innate immune functions, such as NETosis and inflammasome activation, will provide a more complete picture of its therapeutic potential. Future research in these areas will be crucial for the development of 5-ALA-based therapies for a range of inflammatory and immune-mediated diseases.
References
- 1. This compound (5-ALA) Plays an Important Role in the Function of Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (5-ALA) Plays an Important Role in the Function of Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids and 5-aminosalicylic acid inhibit the formation of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-ALA mediated photodynamic therapy increases natural killer cytotoxicity against oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Aminolevulinic Acid (5-ALA) Photodynamic Therapy in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminolevulinic acid (5-ALA) is a precursor in the heme biosynthesis pathway.[1][2] When exogenously administered to cells, it is metabolized to produce the photosensitizer Protoporphyrin IX (PpIX).[1][2] Cancer cells often exhibit altered enzymatic activity, specifically decreased ferrochelatase activity, which leads to an accumulation of PpIX compared to normal cells.[3][4] Upon exposure to light of a specific wavelength, the accumulated PpIX generates reactive oxygen species (ROS), which are cytotoxic and can induce cell death through apoptosis and necrosis.[2][3][4] This targeted approach, known as 5-ALA Photodynamic Therapy (PDT), is a promising cancer treatment modality.[5] These application notes provide a comprehensive protocol for conducting 5-ALA PDT in in vitro settings.
Mechanism of 5-ALA Photodynamic Therapy
The core principle of 5-ALA PDT lies in the selective generation of cytotoxic ROS in target cells. The process begins with the cellular uptake of 5-ALA and its subsequent conversion into PpIX within the mitochondria.[2] Illumination with a light source matching the absorption spectrum of PpIX excites the molecule, leading to the production of singlet oxygen and other ROS. These highly reactive species cause oxidative damage to cellular components, including mitochondria, cell membranes, and DNA, ultimately triggering cell death pathways.[2][4][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
Application Notes and Protocols for 5-Aminolevulinic Acid (5-ALA) in Fluorescence-Guided Tumor Resection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid that, when administered exogenously, serves as a metabolic precursor for the fluorescent molecule protoporphyrin IX (PpIX).[1][2] This phenomenon has been harnessed to develop fluorescence-guided surgery (FGS), a technique that significantly enhances the intraoperative visualization and resection of malignant tissue.[3] The selective accumulation of PpIX in tumor cells allows surgeons to differentiate between cancerous and healthy tissue in real-time, leading to more complete resections and improved patient outcomes, particularly in cases of high-grade gliomas.[4][5]
Principle of Action
The utility of 5-ALA in FGS is based on the differential metabolism of cancer cells. Upon administration, 5-ALA is taken up by cells and enters the heme biosynthesis pathway.[6] In cancer cells, there is an increased uptake of 5-ALA through transporters like peptide transporters 1/2 (PEPT1/2) and a reduced activity of the enzyme ferrochelatase, which converts PpIX to heme.[1][7] This enzymatic bottleneck, coupled with other factors such as a disrupted blood-brain barrier in brain tumors, leads to a significant accumulation of fluorescent PpIX in malignant cells compared to normal cells.[8][9] When illuminated with blue-violet light (approximately 405 nm), the accumulated PpIX emits a distinct red-pink fluorescence (at approximately 635 nm), allowing for the visual identification of tumor margins.[3][10][11]
Applications in Oncology
While 5-ALA-guided FGS is most established for high-grade gliomas, its application is being explored in a variety of other solid tumors.[8]
Established Applications:
-
High-Grade Gliomas (HGG): 5-ALA is an approved adjunct for the resection of HGGs, where it has been shown to increase the rate of gross total resection and improve progression-free survival.[4][10][12]
Investigational Applications:
-
Low-Grade Gliomas (LGG)[13]
-
Brain Metastases[14]
-
Meningiomas[12]
-
Gastrointestinal Stromal Tumors (GISTs)[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 5-ALA in fluorescence-guided tumor resection.
| Parameter | Value | Cancer Type(s) | Reference(s) |
| Administration | |||
| Standard Dosage | 20 mg/kg body weight | High-Grade Gliomas | [16][17] |
| Administration Route | Oral | High-Grade Gliomas | [16][18] |
| Timing Before Anesthesia | 2-4 hours | High-Grade Gliomas | [19] |
| Alternate Timing | 4-6 hours prior to surgery | High-Grade Gliomas | [17] |
| Fluorescence Properties | |||
| Excitation Wavelength | 370-440 nm (Blue-Violet Light) | General | [17] |
| Emission Wavelength | 630-635 nm (Red Fluorescence) | General | [10][11] |
| Peak Fluorescence | ~6-8 hours post-administration | High-Grade Gliomas | [16][20] |
| Clinical Efficacy (High-Grade Gliomas) | |||
| Gross Total Resection (5-ALA) | 65% - 96% | High-Grade Gliomas | [4][16] |
| Gross Total Resection (White Light) | 33% | High-Grade Gliomas | [4] |
| 6-month Progression-Free Survival (5-ALA) | 41% | High-Grade Gliomas | [12] |
| 6-month Progression-Free Survival (White Light) | 21.1% | High-Grade Gliomas | [12] |
| Diagnostic Accuracy (High-Grade Gliomas) | |||
| Sensitivity | 96.5% | High-Grade Gliomas | [6] |
| Positive Predictive Value | 95.4% | High-Grade Gliomas | [6] |
| Accuracy | 92.4% | High-Grade Gliomas | [6] |
Signaling Pathway and Experimental Workflow
5-ALA to PpIX Metabolic Pathway
Caption: Metabolic pathway of 5-ALA to fluorescent PpIX in tumor cells.
Experimental Workflow for Fluorescence-Guided Resection
Caption: General workflow for 5-ALA fluorescence-guided tumor resection.
Experimental Protocols
Protocol 1: Patient Preparation and 5-ALA Administration for FGS of High-Grade Gliomas
Objective: To prepare a patient for 5-ALA fluorescence-guided surgical resection of a high-grade glioma.
Materials:
-
5-ALA hydrochloride (e.g., Gliolan®)
-
Drinking water (50 mL)
-
Dexamethasone (as prescribed)
Procedure:
-
Pre-medication: Patients may be pre-treated with dexamethasone (e.g., 12 mg/day) for at least two days prior to 5-ALA administration to reduce cerebral edema.[21]
-
Dosage Calculation: Calculate the required dose of 5-ALA based on the patient's body weight (20 mg/kg).[16][17]
-
Reconstitution: Dissolve the calculated dose of 5-ALA powder in 50 mL of drinking water. The solution should be freshly prepared.[18][21]
-
Administration: The patient should orally ingest the 5-ALA solution.
-
Timing: Administer the solution 2 to 4 hours before the induction of anesthesia.[19] Note that some protocols suggest administration 4 to 6 hours prior to surgery.[17]
-
Fasting: The patient should be fasting prior to administration as per standard pre-operative guidelines.
-
Photosensitivity Precautions: Inform the patient of potential photosensitivity and the need to avoid bright light exposure for 24-48 hours post-administration.[18]
Protocol 2: Intraoperative Fluorescence Detection and Resection
Objective: To utilize 5-ALA-induced fluorescence for the intraoperative identification and resection of tumor tissue.
Equipment:
-
Surgical microscope equipped with a fluorescence module capable of:
-
Standard neurosurgical instrumentation.
Procedure:
-
Initial Debulking: Perform the initial stages of tumor debulking under standard white light illumination.[17] This allows for clear anatomical visualization and hemostasis control.[16]
-
Switch to Fluorescence Mode: Once the bulk of the tumor has been removed, switch the surgical microscope to the blue light (fluorescence) mode.
-
Fluorescence Visualization: Observe the surgical cavity for areas of red or pink fluorescence.
-
Guided Resection: Resect the fluorescent tissue, paying close attention to the margins. It is recommended to alternate between blue and white light ("check under blue and resect under white") to maintain anatomical orientation and ensure safety, especially in deep surgical cavities.[17]
-
Hemostasis: Be aware that blood can absorb the excitation light and mask underlying fluorescence.[12] Meticulous hemostasis is crucial for accurate visualization.
-
Final Inspection: After achieving what appears to be a complete resection under white light, perform a thorough final inspection of the entire resection cavity under blue light to identify any residual fluorescent spots.[17]
-
Biopsy Sampling: If necessary, tissue samples from fluorescent and non-fluorescent areas can be collected for histopathological correlation.
Limitations and Considerations
-
False Positives: Non-tumorous tissues, such as areas of inflammation or reactive gliosis, can sometimes exhibit fluorescence.[4]
-
False Negatives: Not all tumor cells may fluoresce, particularly in lower-grade gliomas or at the infiltrative edges of high-grade tumors.[13][21]
-
Low-Grade Gliomas: The intensity of fluorescence in LGGs is often weak or absent, making visualization challenging with standard techniques.[13] Quantitative spectroscopic probes may be required to detect the lower PpIX concentrations in these tumors.[22]
-
Photobleaching: Prolonged exposure to the excitation light can lead to a decrease in fluorescence intensity.
-
Blood-Brain Barrier: An intact blood-brain barrier may limit the uptake of 5-ALA into tumor cells, particularly in some low-grade gliomas.[21]
-
Cost and Equipment: The implementation of 5-ALA FGS requires specialized and costly microscope filters.[4]
Future Directions
Ongoing research is focused on improving the sensitivity and specificity of 5-ALA-guided surgery. This includes the development of more sensitive detection technologies, such as quantitative fluorescence spectroscopy and multispectral imaging, to better visualize low-grade tumors and infiltrative margins.[12][13] Additionally, combining 5-ALA with other intraoperative imaging modalities and therapeutic approaches, such as photodynamic therapy, holds promise for further improving outcomes for patients with malignant brain tumors.[11]
References
- 1. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Analysis of Clinical Outcomes in High-Grade Glioma Patients: 5-ALA Fluorescence-Guided Surgery vs. Conventional White-Light Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. radiopaedia.org [radiopaedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | this compound Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]
- 13. The value of visible 5-ALA fluorescence and quantitative protoporphyrin IX analysis for improved surgery of suspected low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Technical Pearls to Effectively Use 5-ALA in Fluorescence-Guided Tumor Resection—5 Lessons from the Operating Room - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS) [cns.org]
- 19. Frontiers | Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After this compound Administration [frontiersin.org]
- 20. Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The value of visible 5-ALA fluorescence and quantitative protoporphyrin IX analysis for improved surgery of suspected low-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 5-ALA Induced Protoporphyrin IX Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[1][2] Exogenous administration of 5-ALA leads to the selective accumulation of the fluorescent photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[1][3] This preferential accumulation is attributed to the lower activity of ferrochelatase, the enzyme that converts PpIX to heme, and higher expression of 5-ALA influx transporters in tumor cells.[1][3] The characteristic red fluorescence of PpIX upon excitation with blue/violet light allows for the visualization and quantification of tumor tissues, a technique widely used in fluorescence-guided surgery and photodynamic therapy (PDT).[2][4][5] This document provides detailed protocols for quantifying 5-ALA induced PpIX fluorescence using various common laboratory techniques.
Key Signaling Pathway: 5-ALA to PpIX Conversion
The metabolic conversion of exogenously administered 5-ALA to PpIX involves several enzymatic steps primarily occurring in the cytoplasm and mitochondria. Understanding this pathway is crucial for interpreting fluorescence data and developing strategies to enhance PpIX accumulation.
Caption: Metabolic pathway of 5-ALA to Protoporphyrin IX (PpIX).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 5-ALA induced PpIX fluorescence. These values can serve as a reference for expected outcomes and for optimizing experimental conditions.
Table 1: In Vitro PpIX Quantification
| Cell Line | 5-ALA Concentration | Incubation Time (hours) | Fold Increase in PpIX Fluorescence (vs. control) | Measurement Method | Reference |
| U87 (Glioblastoma) | 1 mM | 8 | Varies with co-treatment | Flow Cytometry | [6] |
| GL261-Luc2 (Glioma) | Not specified | Time-series | Time-dependent increase | Scanning Fiber Endoscope | [7] |
| RIF-1 (Fibrosarcoma) | Not specified | 1-5 | Peak at 5 hours | Confocal Microscopy | [8] |
| RIF-8A (Fibrosarcoma) | Not specified | 1-5 | Peak at 5 hours | Confocal Microscopy | [8] |
| Activated T-cells | 1 mM | 4 | ~8-fold vs. non-activated | Flow Cytometry | [9] |
Table 2: In Vivo and Ex Vivo PpIX Quantification
| Tissue Type | 5-ALA Administration | Time to Measurement (hours) | PpIX Concentration (µg/mL) or T/N Ratio | Measurement Method | Reference |
| Meningioma (Tumor) | Oral | ~3 | 1.694 ± 0.440 | Spectroscopy | [10] |
| Meningioma (Normal Dura) | Oral | ~3 | 0.006 ± 0.003 | Spectroscopy | [10] |
| Low-Grade Glioma (Tumor) | Oral | ~3 | > 0.0056 | Spectroscopy | [11] |
| Oral Neoplastic Tissue | Topical (20%) | 1-2 | 10:1 (Tumor:Normal) | Spectroscopy/Imaging | [12] |
| Skin Tumors (BCC) | Topical (20%) | 4-6 | 9:1 to 15:1 (Tumor:Normal) | Fiber Optic Probe | [5] |
Experimental Protocols
This section provides detailed protocols for the quantification of 5-ALA induced PpIX fluorescence using common laboratory techniques.
Experimental Workflow Overview
Caption: General experimental workflow for PpIX fluorescence quantification.
Protocol 1: Spectrofluorometry for PpIX Quantification in Cell Lysates
This protocol is adapted for measuring total PpIX fluorescence from a cell population.
Materials:
-
Cells of interest
-
5-ALA hydrochloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
DMSO
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate or other suitable culture vessel and allow them to adhere overnight.
-
5-ALA Incubation: Prepare a stock solution of 5-ALA in sterile PBS or culture medium. Replace the culture medium with medium containing the desired concentration of 5-ALA (e.g., 1 mM). Incubate for 4-8 hours at 37°C in a CO2 incubator.[6][13] Include a control group of cells incubated with medium without 5-ALA.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[13]
-
Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the control (no 5-ALA) wells.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate if desired.
-
A standard curve can be generated using known concentrations of PpIX dissolved in DMSO to determine the absolute concentration in the samples.[15]
-
Protocol 2: Flow Cytometry for Single-Cell PpIX Fluorescence Analysis
This protocol allows for the quantification of PpIX fluorescence on a single-cell basis.
Materials:
-
Cells of interest
-
5-ALA hydrochloride
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a violet laser (405 nm or 408 nm)
Procedure:
-
Cell Treatment: Culture and treat cells with 5-ALA as described in Protocol 1.
-
Cell Harvesting:
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the PpIX signal for each sample.
-
Subtract the MFI of the control (no 5-ALA) cells.
-
Protocol 3: Confocal Microscopy for Intracellular PpIX Localization and Quantification
This protocol is for visualizing the subcellular localization and relative quantification of PpIX fluorescence.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
5-ALA hydrochloride
-
PBS
-
Confocal microscope with a 405 nm laser
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat cells with 5-ALA as described in Protocol 1.
-
-
Imaging:
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, FIJI) to quantify the fluorescence intensity in specific regions of interest (e.g., whole cell, mitochondria, cytoplasm).
-
Correct for background fluorescence.
-
The intracellular distribution of PpIX can be observed, which is often localized to the mitochondria.[8]
-
Considerations and Troubleshooting
-
Photobleaching: PpIX is susceptible to photobleaching, especially with high-intensity excitation light.[19] Minimize light exposure and use the lowest possible laser power during microscopy and imaging.
-
Autofluorescence: Tissues and cells have endogenous fluorophores that can interfere with PpIX detection.[5] It is crucial to include a control group without 5-ALA to measure and subtract this background autofluorescence. Spectral unmixing techniques can also be employed to separate the PpIX signal from autofluorescence.[6]
-
5-ALA Concentration and Incubation Time: The optimal 5-ALA concentration and incubation time can vary between cell types and tissues. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
In Vivo Studies: For in vivo quantification, factors such as tissue optical properties (absorption and scattering) can significantly affect the fluorescence signal.[20][21] Advanced techniques that correct for these effects may be necessary for accurate quantification.[5][6]
By following these detailed protocols and considering the key factors influencing PpIX fluorescence, researchers can obtain reliable and reproducible quantitative data for their studies in cancer biology and drug development.
References
- 1. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 7. Scanning fiber endoscope improves detection of 5-ALA induced protoporphyrin IX fluorescence at the boundary of infiltrative glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of endogenous protoporphyrin IX induced by delta-aminolevulinic acid in resting and activated peripheral blood lymphocytes by four-color flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative fluorescence using this compound–induced protoporphyrin IX biomarker as a surgical adjunct in low-grade glioma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence imaging and spectroscopy of this compound induced protoporphyrin IX for the detection of neoplastic lesions in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. PpIX Fluorescence Quantification [bio-protocol.org]
- 15. scielo.br [scielo.br]
- 16. High-Throughput Imaging of PPIX Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Quantitative fluorescence imaging of protoporphyrin IX through determination of tissue optical properties in the spatial frequency domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [2510.18387] Quantification of dual-state 5-ALA-induced PpIX fluorescence: Methodology and validation in tissue-mimicking phantoms [arxiv.org]
Application Notes and Protocols for 5-Aminolevulinic Acid (5-ALA) in Cell Culture for Fluorescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminolevulinic Acid (5-ALA) is a natural prodrug that is utilized in fluorescence imaging to visualize cancer cells and study cellular metabolism.[1][2][3] As a precursor in the heme biosynthesis pathway, exogenously supplied 5-ALA leads to the preferential accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in neoplastic cells.[1][2] This phenomenon, known as fluorescence photodiagnosis, allows for the selective identification of malignant cells in culture and in vivo due to their distinct metabolic characteristics.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of 5-ALA for fluorescence imaging in cell culture.
Mechanism of Action: The Heme Synthesis Pathway
In normal cellular metabolism, the production of 5-ALA from succinyl-CoA and glycine is the rate-limiting step in the heme synthesis pathway, which is tightly regulated by a negative feedback loop from the final product, heme.[1][4] When cells are supplied with an excess of exogenous 5-ALA, this regulatory step is bypassed, leading to a surge in the production of downstream porphyrins.[1]
In many cancer cell types, the enzyme ferrochelatase, which catalyzes the final step of converting PpIX into non-fluorescent heme, has a lower activity compared to normal cells.[2][3] This enzymatic bottleneck, combined with an increased uptake of 5-ALA, results in the selective and significant accumulation of fluorescent PpIX within the mitochondria and cytoplasm of cancer cells.[1][4][5] When excited by light in the blue-violet range (approximately 405 nm), PpIX emits a characteristic red fluorescence (peaking around 635 nm), enabling visualization.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Metabolic Mechanisms Underlying Selective this compound-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review [mdpi.com]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Photodynamic Therapy: Advanced Techniques for 5-Aminolevulinic Acid Delivery to Target Cells
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway, has emerged as a critical photosensitizer prodrug for photodynamic therapy (PDT) and fluorescence-guided surgery. Upon administration, 5-ALA is preferentially taken up by cancer cells and metabolized to the potent photosensitizer Protoporphyrin IX (PpIX). Subsequent activation by light of a specific wavelength triggers the production of reactive oxygen species (ROS), leading to selective tumor cell destruction.[1][2] However, the clinical efficacy of 5-ALA is often hampered by its hydrophilic nature, which limits its ability to penetrate cellular membranes and the stratum corneum of the skin.[1][3] To overcome these limitations, various advanced delivery strategies have been developed to enhance the targeted delivery and cellular uptake of 5-ALA, thereby improving the therapeutic outcome of PDT.
This document provides a detailed overview of current and emerging techniques for delivering 5-ALA to target cells, complete with quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.
I. 5-ALA Delivery Techniques: A Comparative Overview
Several strategies are employed to enhance the delivery of 5-ALA, ranging from simple chemical modifications to sophisticated nanoparticle-based systems. The choice of delivery method depends on the target tissue, the desired therapeutic outcome, and the specific clinical application.
1. Conventional Delivery Methods:
-
Topical Administration: This is a common method for treating superficial skin cancers and actinic keratosis.[4] Formulations such as creams, gels, and patches are applied directly to the lesion.[2] However, the hydrophilic nature of 5-ALA restricts its penetration through the lipophilic stratum corneum.[1]
-
Systemic Administration: Oral or intravenous administration of 5-ALA is used for treating more invasive or widespread tumors, such as high-grade gliomas.[5][6] While effective in bypassing the skin barrier, systemic delivery can lead to generalized photosensitivity.[4]
2. Advanced Delivery Systems:
To address the limitations of conventional methods, various nanocarriers have been developed to improve the solubility, stability, and targeted delivery of 5-ALA.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic molecules like 5-ALA in their aqueous core.[3] Liposomes can enhance skin penetration and facilitate cellular uptake.[1][7] Cationic ultradeformable liposomes have shown particular promise in improving the topical delivery of 5-ALA.[8]
-
Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate 5-ALA and provide controlled release.[1][9] Their small size allows for efficient cellular uptake.[1] Other types of nanoparticles, including hollow mesoporous silica nanoparticles and fullerene nanoparticles, have also been investigated for 5-ALA delivery.[10][11]
-
Gels: In situ gelling formulations can be applied topically or intralesionally, allowing for a sustained release of 5-ALA at the target site and reducing systemic side effects.[2] Nanogels with targeting ligands can further enhance the specific delivery to tumor cells.[12][13]
-
Esterification: Modifying the 5-ALA molecule by esterification with aliphatic alcohols increases its lipophilicity, thereby enhancing its ability to cross cell membranes.[14][15] Long-chain ALA-esters have been shown to significantly increase PpIX accumulation in tumor cells compared to non-esterified 5-ALA.[14]
II. Quantitative Data on 5-ALA Delivery Systems
The following tables summarize key quantitative data from various studies to facilitate a comparison of the different 5-ALA delivery systems.
Table 1: Physicochemical Properties of 5-ALA Delivery Systems
| Delivery System | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | 5-ALA Loading Capacity (%) | Reference |
| Liposomes | DPPC | 84 - 89 | 15 - 16 | - | [1] |
| PLGA Nanoparticles | PLGA | 65.6 ± 26 | 65.8 ± 7.2 | 0.62 ± 0.27 | [1][9] |
| Fullerene Nanoparticles | Fullerene (C60) | 80 - 200 | - | - | [11] |
Table 2: In Vitro Efficacy of 5-ALA Delivery Systems
| Delivery System | Cell Line | 5-ALA Concentration | Outcome Measure | Result | Reference |
| Free 5-ALA | GIST-T1 | 0.89 mmol/L | PpIX Accumulation | Time-dependent increase | [16] |
| 5-ALA/DPPC Liposomes | Melanoma Cells | - | Cell Viability | Reduced compared to free 5-ALA | [1][7] |
| 5-ALA PLGA Nanoparticles | A431 (Squamous Cell Carcinoma) | 1 mM | PpIX Fluorescence | More effective than free 5-ALA | [1] |
| 5-ALA Fullerene Nanoparticles | - | - | PpIX Formation | Higher than free 5-ALA | [11] |
| Long-chain 5-ALA Esters | WiDr, NHIK 3025 | - | PpIX Accumulation | 30-150-fold increase vs. 5-ALA | [14] |
Table 3: In Vivo Efficacy of 5-ALA Delivery Systems
| Delivery System | Animal Model | Administration Route | Outcome Measure | Result | Reference |
| 5-ALA/DPPC Liposomes | Mouse Xenograft (Melanoma) | Topical | PpIX Accumulation | Enhanced in tumor tissue | [1][7] |
| 5-ALA Fullerene Nanoparticles | Tumor-bearing Mice | - | Antitumor Efficacy | Significant improvement vs. 5-ALA | [11] |
| Oral 5-ALA | Patients (Glioblastoma) | Oral (20 mg/kg) | Gross Total Resection | 65% with 5-ALA vs. 36% without | [8] |
| Oral 5-ALA | Patients (Bladder Cancer) | Oral (20 mg/kg) | Cancer Detection Sensitivity | 89.6% | [6] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of 5-ALA delivery systems.
Protocol 1: Preparation of 5-ALA Loaded PLGA Nanoparticles
This protocol is based on a modified double emulsion solvent evaporation method.[1][9]
Materials:
-
This compound (5-ALA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Prepare the primary emulsion (w/o):
-
Dissolve a known amount of 5-ALA in a small volume of deionized water (aqueous phase).
-
Dissolve a known amount of PLGA in DCM (organic phase).
-
Add the aqueous 5-ALA solution to the organic PLGA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Prepare the double emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution.
-
Immediately emulsify the mixture again using a homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent evaporation:
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate.
-
-
Nanoparticle recovery:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Repeat the centrifugation and washing steps two more times.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and lyophilize to obtain a dry powder of 5-ALA loaded PLGA nanoparticles.
-
Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to assess the uptake and phototoxic effects of 5-ALA formulations in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Free 5-ALA and 5-ALA loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Light source for PDT (e.g., LED array with a specific wavelength, typically 635 nm)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of free 5-ALA and 5-ALA loaded nanoparticles in serum-free cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubate the cells for a specific period (e.g., 4 hours) to allow for 5-ALA uptake and conversion to PpIX.
-
-
PpIX Fluorescence Measurement (Optional):
-
After incubation, wash the cells with PBS.
-
Measure the intracellular PpIX fluorescence using a fluorescence microscope or a plate reader (excitation ~405 nm, emission ~635 nm).
-
-
Photodynamic Therapy (PDT):
-
Replace the treatment medium with fresh complete medium.
-
Irradiate the cells with the light source at a specific light dose (e.g., 10 J/cm²). Keep a set of non-irradiated plates as dark controls.
-
-
MTT Assay for Cell Viability:
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: In Vivo Topical Delivery in a Mouse Model
This protocol outlines a general procedure for evaluating the topical delivery of 5-ALA formulations in a mouse xenograft model.[1][7]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., B16F10 melanoma)
-
Topical formulation of free 5-ALA and 5-ALA loaded liposomes/nanoparticles
-
Anesthesia
-
Calipers for tumor measurement
-
Fluorescence imaging system or spectrofluorometer for PpIX measurement
Procedure:
-
Tumor Induction:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Topical Application:
-
Anesthetize the tumor-bearing mice.
-
Apply a known amount of the topical formulation (free 5-ALA or encapsulated 5-ALA) directly onto the tumor and a corresponding area of healthy skin.
-
-
PpIX Accumulation Measurement:
-
At different time points after application (e.g., 2, 4, 6 hours), measure the PpIX fluorescence in the tumor and healthy skin using a non-invasive fluorescence imaging system or by sacrificing the animals and measuring PpIX in tissue homogenates using a spectrofluorometer.
-
-
Photodynamic Therapy (Optional):
-
At the time of peak PpIX accumulation, irradiate the tumors with a specific light dose.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every few days to assess the therapeutic efficacy of the treatment.
-
Monitor the body weight and general health of the mice.
-
IV. Signaling Pathways and Experimental Workflows
A. 5-ALA to PpIX Metabolic Pathway
The conversion of exogenously administered 5-ALA to the photosensitizer PpIX occurs through the heme biosynthesis pathway. Understanding this pathway is crucial for optimizing 5-ALA-based therapies.
Caption: The metabolic pathway of 5-ALA to PpIX.
B. General Experimental Workflow for Evaluating 5-ALA Delivery Systems
The development and evaluation of a novel 5-ALA delivery system typically follows a structured workflow, from initial formulation to preclinical in vivo testing.
Caption: Experimental workflow for 5-ALA delivery systems.
V. Conclusion
The development of advanced delivery systems for 5-ALA represents a significant step forward in enhancing the efficacy and applicability of photodynamic therapy. By improving the penetration of 5-ALA into target cells and increasing the subsequent accumulation of PpIX, these novel formulations have the potential to overcome the limitations of conventional delivery methods. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further optimize 5-ALA-based treatments for a variety of cancers and other diseases. Continued research into targeted and stimuli-responsive delivery systems will undoubtedly lead to even more effective and personalized photodynamic therapies in the future.
References
- 1. In vitro evaluation of this compound (ALA) loaded PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of this compound (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. Comparison between this compound photodynamic diagnosis and narrow-band imaging for bladder cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Formulation Study of 5-Aminolevulinic Encapsulated in DPPC Liposomes in Melanoma Treatment [medsci.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro evaluation of this compound (ALA) loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-loaded fullerene nanoparticles for in vitro and in vivo photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Formulation Study of 5-Aminolevulinic Encapsulated in DPPC Liposomes in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging Using 5-Aminolevulinic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a precursor in the heme biosynthetic pathway.[1][2] When administered exogenously, 5-ALA is metabolized to protoporphyrin IX (PpIX), a fluorescent molecule.[2][3] Cancer cells exhibit altered enzymatic activity in the heme synthesis pathway, particularly a lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[1][3] This leads to the selective accumulation of fluorescent PpIX in tumor cells, a phenomenon that can be harnessed for photodynamic diagnosis (PDD) and fluorescence-guided surgery.[2][4] When excited with blue/violet light (approximately 400-440 nm), PpIX emits red fluorescence (approximately 600-740 nm), enabling the visualization of malignant tissues.[2][5][6]
These application notes provide detailed protocols for utilizing 5-ALA for in vivo imaging in various animal models, offering a valuable tool for preclinical cancer research and the development of novel therapeutics.
Signaling Pathway and Mechanism of Action
The preferential accumulation of PpIX in tumor cells following 5-ALA administration is a result of dysregulation in the heme synthesis pathway. The following diagram illustrates the metabolic conversion of 5-ALA to PpIX and the key factors contributing to its accumulation in cancer cells.
Caption: 5-ALA metabolic pathway leading to fluorescent PpIX accumulation in cancer cells.
Experimental Workflow for In Vivo Imaging
A typical workflow for in vivo imaging using 5-ALA in animal models involves several key steps, from animal preparation to data analysis. The following diagram outlines this general experimental procedure.
Caption: A generalized workflow for conducting in vivo imaging experiments with 5-ALA.
Experimental Protocols
Materials
-
This compound Hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection
-
Animal models (e.g., nude mice, rats) with established tumors
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for PpIX fluorescence (e.g., IVIS Spectrum)
General Protocol for 5-ALA Administration and Imaging
-
Preparation of 5-ALA Solution:
-
Dissolve 5-ALA HCl in sterile PBS or water to the desired concentration. The solution should be freshly prepared before each experiment and protected from light.
-
-
Animal Preparation:
-
House animals in accordance with institutional guidelines.
-
For tumor models, allow tumors to reach a suitable size for imaging (e.g., 150-220 mm³).[7]
-
-
5-ALA Administration:
-
Administer 5-ALA to the animals via the chosen route (oral gavage, intraperitoneal injection, or intravenous injection). Refer to Table 1 for recommended dosages and administration routes for different animal models.
-
-
Anesthesia and Imaging:
-
At the predetermined time point after 5-ALA administration (typically 2-4 hours), anesthetize the animal using isoflurane or another suitable anesthetic agent.[6][7]
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images using an excitation filter around 400-440 nm and an emission filter around 620-710 nm.[8]
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor region and a corresponding background region (e.g., adjacent normal tissue).
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor by the average fluorescence intensity of the background.
-
Specific Protocols from Literature
-
Glioblastoma Mouse Model (Oral Administration):
-
Animal Model: BALB/c nude mice with orthotopic U-87 glioblastoma xenografts.[9]
-
5-ALA Dose: 0.1 mg/g body weight (100 mg/kg) administered orally.[9]
-
Imaging Time: 24 hours post-administration for MR imaging correlation.[9] For fluorescence, peak tumor fluorescence is often observed earlier, around 2-6 hours post-administration.[6][10]
-
-
Biliary Tract Cancer Mouse Model (Oral Administration):
-
Glioblastoma Rat Model (Intraperitoneal Administration):
Data Presentation
The following tables summarize quantitative data from various studies on 5-ALA-based in vivo imaging in animal models.
Table 1: 5-ALA Administration Protocols in Animal Models
| Animal Model | Tumor Type | 5-ALA Dose | Administration Route | Optimal Imaging Time | Reference |
| Mouse | Glioblastoma (GL261-Luc2) | Not specified | Injection | 2 hours | [10] |
| Mouse | Glioblastoma (U-87) | 100 mg/kg | Oral | 24 hours (for MRI) | [9] |
| Mouse | Non-Small Cell Lung Cancer (LKR) | 0 - 100 mg/kg | Not specified | 1 hour | [13] |
| Mouse | Biliary Tract Cancer (TFK-1) | 250 mg/kg | Oral | 3 hours | [11] |
| Mouse | Glioblastoma (U251MG, U87MG) | 60 or 120 mg/kg | Oral | 4 hours | [7] |
| Rat | Glioblastoma (9L) | Not specified | Not specified | < 10 minutes (for PET) | [12] |
| Dog | Primary Lung Tumors | 20 mg/kg | Oral | 2-4 hours | [13] |
Table 2: Reported Tumor-to-Background Ratios (TBR)
| Animal Model | Tumor Type | 5-ALA Dose | Imaging Time | Tumor-to-Background Ratio (TBR) | Reference |
| Mouse | Glioblastoma (GL261-Luc2) | Not specified | 1 hour (in vitro) | 3.1 | [10] |
| Mouse | Glioblastoma (GL261-Luc2) | Not specified | 24 hours | 85 (reported maximum) | [10] |
| Mouse | Non-Small Cell Lung Cancer (LKR) | 100 mg/kg | 1 hour | ~3.5 | [13] |
| Mouse | Non-Small Cell Lung Cancer (A549) | 100 mg/kg | 1 hour | ~2.5 | [13] |
Conclusion
In vivo imaging with 5-ALA is a powerful and clinically relevant technique for visualizing tumors in preclinical animal models. The selective accumulation of fluorescent PpIX in cancer cells provides a high-contrast signal for non-invasive imaging. The protocols and data presented here offer a comprehensive guide for researchers to design and implement 5-ALA-based imaging studies, contributing to a better understanding of tumor biology and the development of new cancer therapies. It is important to note that optimal 5-ALA dosage and imaging times can vary depending on the animal model, tumor type, and imaging modality, and therefore should be empirically determined for each specific application.
References
- 1. 5-ALA Metabolic Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound in Photodynamic Detection and Photodynamic Therapy in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 6. Turning on the light for brain tumor surgery: A this compound story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Malignant glioma: MR imaging by using this compound in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scanning fiber endoscope improves detection of 5-ALA induced protoporphyrin IX fluorescence at the boundary of infiltrative glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminolevulinic-acid-mediated Photodynamic Diagnosis Enhances the Detection of Peritoneal Metastases in Biliary Tract Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiochemical Synthesis and Evaluation of 13N-Labeled this compound for PET Imaging of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5-Aminolevulinic Acid (5-ALA): Applications in Microbiology and Bacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, is a crucial precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll[1][2][3]. In microbiology, the exogenous application of 5-ALA has garnered significant interest for its utility in two primary areas: antimicrobial photodynamic therapy (aPDT) and fluorescence-based diagnostics. These applications leverage the inherent metabolic pathways of bacteria to convert 5-ALA into photoactive or fluorescent compounds, offering innovative strategies for combating bacterial infections and for bacterial detection.
Antimicrobial Photodynamic Therapy (aPDT)
The primary application of 5-ALA in microbiology is as a prodrug in aPDT. The principle of 5-ALA-mediated aPDT lies in the selective accumulation of the photosensitizer protoporphyrin IX (PpIX) within bacterial cells. Exogenously supplied 5-ALA is readily taken up by bacteria and enters the heme biosynthesis pathway, leading to the production and accumulation of PpIX[4][5]. When PpIX is exposed to light of a specific wavelength (typically in the red or blue light spectrum), it becomes excited and transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals. These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death[6][7].
This mechanism of action is particularly promising for addressing the challenge of antibiotic resistance, as it is a non-specific mode of killing that is less likely to induce resistance mechanisms[8]. 5-ALA-based aPDT has shown efficacy against a broad spectrum of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[6][9].
Gram-positive bacteria are generally more susceptible to 5-ALA aPDT than Gram-negative bacteria. This difference is attributed to the complex outer membrane of Gram-negative bacteria, which can limit the uptake of 5-ALA and photosensitizers[8]. However, strategies to enhance the efficacy of aPDT against Gram-negative bacteria, such as the use of membrane permeabilizing agents, are under investigation.
Fluorescence Diagnostics
The accumulation of fluorescent PpIX in bacteria following 5-ALA administration also forms the basis for fluorescence-based diagnostic applications. The intense red fluorescence of PpIX when excited by violet or blue light can be used to visualize bacterial contamination on surfaces or within tissues[10][11]. This approach has been explored for the detection of bacterial infections in various clinical settings, including wound infections and brain abscesses[10]. While not as widely established as aPDT, fluorescence diagnostics using 5-ALA offers a potential tool for real-time, in situ detection of bacterial pathogens.
Role in Bacterial Metabolism Studies
Beyond its direct applications in therapy and diagnostics, 5-ALA is a valuable tool for studying bacterial metabolism. By providing an excess of this precursor, researchers can investigate the regulation and capacity of the heme biosynthesis pathway in different bacterial species. This can provide insights into bacterial physiology, iron acquisition, and the roles of various enzymes in the pathway[12]. Understanding these metabolic processes can reveal new targets for antimicrobial drug development.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of 5-ALA in microbiology.
| Table 1: Efficacy of 5-ALA based aPDT against Planktonic Bacteria | |||||
| Bacterial Species | 5-ALA Concentration | Light Source (Wavelength) | Light Dose | Incubation Time | Viability Reduction |
| Staphylococcus aureus | 1.0 mM | LED (630 ± 5 nm) | 162 J/cm² | 60 minutes | Complete reduction |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.05 mM | Not specified | 384 J/cm² | Not specified | Almost complete elimination |
| Pseudomonas aeruginosa | 5.0 mM | LED (630 ± 5 nm) | 162 J/cm² | 60 minutes | Significant decrease |
| Pseudomonas aeruginosa | 10 mM | Not specified | Not specified | 180 minutes | ~40 ± 2% |
| Enterococcus faecalis | 5 mg/mL (approx. 30 mM) | LED (630 nm) | 18 J/cm² | 30 minutes | Average of 0 colonies from 1.5x10⁴ cells/mL |
| Table 2: Efficacy of 5-ALA based aPDT against Bacterial Biofilms | ||||
| Bacterial Species | 5-ALA Concentration | Light Source (Wavelength) | Light Dose | Treatment Outcome |
| Staphylococcus aureus | 10 mM | LED | 360 J/cm² | >99% of bacteria killed |
| Pseudomonas aeruginosa | Not specified | Blue light | Not specified | Biofilm biomass reduced by ~40-50% after five treatments |
Experimental Protocols
Protocol 1: 5-ALA-Based Antimicrobial Photodynamic Inactivation (aPDI) of Staphylococcus aureus
Objective: To evaluate the bactericidal effect of 5-ALA-mediated photodynamic inactivation on planktonic Staphylococcus aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (5-ALA) hydrochloride
-
96-well microtiter plates
-
Light source capable of emitting red light (e.g., LED array, 630-635 nm)
-
Spectrophotometer
-
Tryptic Soy Agar (TSA) plates
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.
-
-
5-ALA Incubation:
-
Prepare a stock solution of 5-ALA in PBS (e.g., 100 mM) and sterilize by filtration.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of the 5-ALA solution to the test wells to achieve the desired final concentrations (e.g., 0.05 mM, 1 mM). Add 100 µL of PBS to the control wells.
-
Incubate the plate in the dark at 37°C for a predetermined time (e.g., 1-4 hours) to allow for the conversion of 5-ALA to PpIX.
-
-
Light Irradiation:
-
Expose the designated wells to red light from the light source. The light dose can be controlled by adjusting the power density and exposure time (e.g., 100 J/cm²).
-
Keep a set of control plates in the dark to assess the dark toxicity of 5-ALA.
-
-
Viability Assessment (CFU Counting):
-
Following irradiation, perform serial 10-fold dilutions of the bacterial suspensions from each well in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL).
-
Calculate the log reduction in viability compared to the control groups.
-
Protocol 2: Fluorescence-Based Detection of Bacteria Using 5-ALA
Objective: To qualitatively detect the presence of bacteria on a surface using 5-ALA-induced fluorescence.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
PBS, pH 7.4
-
5-ALA hydrochloride
-
Surface for bacterial inoculation (e.g., glass slide)
-
Fluorescence microscope with appropriate filter sets for PpIX detection (Excitation: ~405 nm, Emission: ~635 nm)
Methodology:
-
Bacterial Culture and Inoculation:
-
Grow the bacterial strain to the desired concentration in its appropriate liquid medium.
-
Wash the bacterial cells with PBS as described in Protocol 1.
-
Inoculate a small area on the surface (e.g., a glass slide) with the bacterial suspension and allow it to air dry or incubate to form a biofilm.
-
-
5-ALA Incubation:
-
Prepare a working solution of 5-ALA in PBS (e.g., 1 mM).
-
Apply the 5-ALA solution to the inoculated area, ensuring it is completely covered.
-
Incubate the surface in the dark at 37°C for 1-4 hours.
-
-
Washing:
-
Gently wash the surface with sterile PBS to remove excess 5-ALA and unbound PpIX.
-
-
Fluorescence Microscopy:
-
Observe the surface under the fluorescence microscope using the filter set for PpIX.
-
The presence of red fluorescence indicates the accumulation of PpIX and thus the presence of bacteria.
-
A control surface without bacterial inoculation but treated with 5-ALA should be included to check for background fluorescence.
-
Visualizations
Caption: Mechanism of 5-ALA based antimicrobial photodynamic therapy.
Caption: General experimental workflow for 5-ALA aPDT.
References
- 1. Effect of this compound Photodynamic Therapy on Aspergillus fumigatus Biofilms in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Antimicrobial Photodynamic Therapy to Control Clinically Relevant Biofilm Infections [frontiersin.org]
- 4. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Natural this compound: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 8. This compound induced photodynamic inactivation on Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial photodynamic therapy mediated by this compound on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorometric measurement of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-mediated photodynamic therapy and its strain-dependent combined effect with antibiotics on Staphylococcus aureus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "this compound induced photodynamic inactivation on Staphylococ" by C.-M. Hsieh, Y.-H. Huang et al. [jfda-online.com]
Application Notes and Protocols for Light-Emitting Diode (LED) Sources in 5-Aminolevulinic Acid Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) photodynamic therapy (PDT) is a non-invasive therapeutic modality with established efficacy in the treatment of various oncological and dermatological conditions. This approach utilizes the topical or systemic administration of 5-ALA, a prodrug that is preferentially metabolized into the photosensitizer protoporphyrin IX (PpIX) in metabolically active cells, such as cancer cells or activated sebaceous glands. Subsequent activation of PpIX by light of a specific wavelength, delivered by sources such as light-emitting diodes (LEDs), generates reactive oxygen species (ROS) that induce localized cytotoxicity and cell death.[1][2][3] LEDs have emerged as a preferred light source in ALA-PDT due to their narrow emission spectra, which can be precisely matched to the absorption peaks of PpIX, as well as their portability, cost-effectiveness, and minimal heat production.[4]
These application notes provide detailed protocols for in vitro and clinical applications of LED-based ALA-PDT, summarize quantitative data for easy comparison, and present key signaling pathways and experimental workflows through standardized diagrams.
Mechanism of Action: The Role of Reactive Oxygen Species
The therapeutic effect of ALA-PDT is predicated on the generation of cytotoxic reactive oxygen species (ROS). Upon illumination with an appropriate wavelength of light, the accumulated PpIX undergoes photoexcitation from its ground state to a short-lived singlet excited state, followed by intersystem crossing to a longer-lived triplet state. This triplet-state PpIX can then react with molecular oxygen via two primary pathways:
-
Type II Reaction: Energy transfer from triplet PpIX to ground-state molecular oxygen generates highly reactive singlet oxygen (¹O₂), the predominant cytotoxic species in ALA-PDT.
-
Type I Reaction: Electron or hydrogen atom transfer from the triplet PpIX to a substrate molecule can produce superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
These ROS rapidly react with and damage cellular components, including lipids, proteins, and nucleic acids, leading to mitochondrial damage, disruption of cellular membranes, and ultimately, induction of apoptosis and necrosis.[5][6][7]
Key Signaling Pathways in ALA-PDT Induced Apoptosis
The cellular damage inflicted by ROS triggers a cascade of signaling events that converge on the activation of apoptotic pathways. Key signaling molecules implicated in this process include the stress-activated protein kinases (SAPKs), such as p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK). Activation of these pathways can lead to the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, cytochrome c release from the mitochondria, and subsequent activation of caspases, the executioners of apoptosis.
In Vitro Application Notes and Protocols
Cell Culture and ALA Incubation
A representative in vitro protocol for squamous cell carcinoma (SCC-13) cells is provided below. This protocol can be adapted for other adherent cell lines.[8]
Materials:
-
Squamous cell carcinoma (SCC-13) cell line
-
Keratinocyte serum-free medium (or appropriate medium for the cell line)
-
This compound hydrochloride (ALA)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS, optional, for some cell lines)
Protocol:
-
Culture SCC-13 cells in keratinocyte serum-free medium until they reach 70-80% confluency.
-
Prepare fresh solutions of 5-ALA in the culture medium at the desired concentrations (e.g., 0.5, 1.0, and 2.0 mM).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the ALA-containing medium to the cells and incubate for a predetermined period (e.g., 30 minutes) at 37°C in a humidified incubator.
LED Illumination and Post-Treatment Analysis
Materials:
-
LED light source with a narrow emission spectrum (e.g., 417 nm for blue light or 635 nm for red light).
-
Radiometer to measure light irradiance.
-
Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Flow cytometer.
Protocol:
-
Prior to illumination, measure and adjust the irradiance of the LED light source at the level of the cell monolayer to the desired power density (e.g., 10 mW/cm²).
-
Remove the cells from the incubator and place them under the LED light source for the calculated time to deliver the target light dose (e.g., 10 J/cm²).
-
Following illumination, incubate the cells for a further period (e.g., 4-24 hours) to allow for the progression of cell death.
-
Harvest the cells and stain for apoptosis and necrosis using an Annexin V/Propidium Iodide kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[5][7][9]
Quantitative Data from In Vitro Studies
| Cell Line | 5-ALA Concentration (mM) | Incubation Time (min) | LED Wavelength (nm) | Light Dose (J/cm²) | Power Density (mW/cm²) | Outcome (Apoptosis %) |
| SCC-13 | 0.5 | 30 | 417 | 10 | 10 | 7.90 ± 0.52 |
| SCC-13 | 1.0 | 30 | 417 | 10 | 10 | 23.86 ± 0.52 |
| SCC-13 | 2.0 | 30 | 417 | 10 | 10 | 38.33 ± 1.81 |
Data extracted from in vitro studies on SCC-13 cells.[8]
Clinical Application Notes and Protocols
Treatment of Actinic Keratosis (AK)
Patient Preparation:
-
Thoroughly cleanse and degrease the treatment area.
-
Gentle curettage of hyperkeratotic lesions can enhance photosensitizer penetration.[10]
Protocol:
-
Apply a thin, even layer of 10% 5-ALA gel to the entire treatment field.[3][11][12]
-
Incubate for the specified duration. Shorter incubation times (e.g., 10-60 minutes) without occlusion have been shown to reduce pain while maintaining efficacy.[13][14]
-
Following incubation, illuminate the treatment area with a red LED light source (e.g., 635 nm). The light dose can be varied, with studies showing efficacy at both 37 J/cm² and 74 J/cm².[11][13]
-
Provide eye protection for both the patient and operator.
-
Post-treatment, instruct the patient to avoid sun exposure for at least 48 hours and to use a broad-spectrum sunscreen.[15]
Treatment of Acne Vulgaris
Patient Preparation:
-
Cleanse the face to remove makeup and excess sebum.
-
Acne debridement (comedone extraction) may be performed to enhance ALA penetration.[16]
Protocol:
-
Incubate for 1-2 hours.
-
Illuminate the treatment area with a red LED light source (e.g., 633 ± 10 nm) with a light dose ranging from 36 to 108 J/cm².[17]
-
Multiple treatment sessions (e.g., three sessions at 2-week intervals) are typically required for optimal results.[17]
-
Advise the patient on post-treatment care, including sun avoidance and gentle skincare.
Quantitative Data from Clinical Studies
Actinic Keratosis (10% ALA Gel with Red LED)
| Incubation Time (min) | Illumination Time (min) | Light Dose (J/cm²) | Pain Score (0-10) | Lesion Reduction (%) after 2 treatments |
| 10 | 20 | 74 | Low | 76 |
| 20 | 10 | 37 | Low | 74 |
| 60 | 10 | 37 | Higher | 82 |
Data adapted from a pilot study on short-contact protocols.[13][14]
Acne Vulgaris (5% ALA with Red LED vs. IPL)
| Light Source | Lesion Reduction Rate (Total) | Lesion Reduction Rate (Inflammatory) |
| Red LED (633 ± 10 nm) | Higher | Higher |
| IPL (590-1200 nm) | Lower | Lower |
Comparative data from a split-face study.[17]
Protoporphyrin IX (PpIX) Fluorescence Monitoring
The efficacy of ALA-PDT is dependent on the accumulation of PpIX in the target tissue. In vivo fluorescence spectroscopy and imaging can be used to non-invasively monitor PpIX levels before and during treatment.[19][20][21] This allows for the optimization of incubation times and light dosimetry for individual patients. Typically, an excitation wavelength in the blue region (e.g., 405 nm) is used, and the characteristic dual-peaked fluorescence emission of PpIX is detected at approximately 635 nm and 705 nm.[19]
Conclusion
LED-based ALA-PDT is a versatile and effective treatment modality with a growing number of applications in dermatology and oncology. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals. The use of LEDs offers precise wavelength delivery, enhancing the targeted nature of the therapy. Further research into optimizing treatment parameters, including ALA formulation, incubation times, and light fractionation, will continue to improve the clinical outcomes of this promising therapeutic approach.
References
- 1. Advances in Photodynamic Therapy for the Treatment of Actinic Keratosis and Nonmelanoma Skin Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic Therapy with this compound 10% Gel and Red Light for the Treatment of Actinic Keratosis, Nonmelanoma Skin Cancers, and Acne: Current Evidence and Best Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of signalling pathways - Wikipedia [en.wikipedia.org]
- 5. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cell death induced by this compound-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Therapy for Basal Cell Carcinoma: The Clinical Context for Future Research Priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Red-Light Photodynamic Therapy with 10% Aminolevulinic Acid (ALA) Following Microneedling in the Treatment of Facial Actinic Keratosis: Cosmetic and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Pilot study utilizing short contact protocols for treatment of actinic keratoses (AK) with ALA gel-red light photodynamic therapy (PDT) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 14. researchgate.net [researchgate.net]
- 15. dranettareszko.com [dranettareszko.com]
- 16. Clinical practice Guidelines for this compound photodynamic therapy for acne vulgaris in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topical 5-aminolevulinic photodynamic therapy with red light vs intense pulsed light for the treatment of acne vulgaris: A spilit face, randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodynamic Therapy with 5% δ-Aminolevulinic Acid is Safe and Effective Treatment of Acne Vulgaris in Japanese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protoporphyrin IX-accumulation in human tumor cells following topical ALA- and h-ALA-application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protoporphyrin IX fluorescence kinetics and localization after topical application of ALA pentyl ester and ALA on hairless mouse skin with UVB-induced early skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 5-Aminolevulinic Acid (5-ALA) Uptake in Resistant Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of 5-aminolevulinic acid (5-ALA) based photodynamic therapy (PDT) in resistant cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with 5-ALA in resistant cancer cell lines.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable PpIX fluorescence in cancer cells after 5-ALA incubation. | 1. High efflux of Protoporphyrin IX (PpIX): Resistant cancer cell lines often overexpress ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP) and ABCB1, which actively pump PpIX out of the cell.[1][2][3][4] 2. Rapid conversion of PpIX to non-fluorescent heme: Increased activity of the enzyme ferrochelatase (FECH), which incorporates iron into PpIX to form heme, can reduce PpIX accumulation.[5] 3. Suboptimal 5-ALA concentration or incubation time: Insufficient 5-ALA concentration or a short incubation period may not be enough to produce detectable levels of PpIX. 4. Cell line-specific metabolic differences: Some cell lines may have inherently lower activity of enzymes in the heme synthesis pathway, leading to less PpIX production. 5. Issues with fluorescence measurement: Incorrect excitation/emission wavelengths, high background fluorescence, or photobleaching can lead to inaccurate readings.[6] | 1. Inhibit ABC transporters: Co-incubate cells with 5-ALA and a specific inhibitor of the suspected transporter. For ABCG2, inhibitors like Ko143 or the clinically approved drug lapatinib can be used. For ABCB1, inhibitors can also be employed.[7] This should increase intracellular PpIX retention. 2. Use an iron chelator: Co-incubate cells with 5-ALA and an iron chelator like deferoxamine (DFO). By reducing the availability of intracellular iron, DFO inhibits FECH activity and promotes the accumulation of PpIX.[8] 3. Optimize 5-ALA treatment: Perform a dose-response and time-course experiment to determine the optimal 5-ALA concentration (typically 0.1-1 mM) and incubation time (typically 4-24 hours) for your specific cell line. 4. Enhance heme synthesis pathway: Pre-treatment with low-dose methotrexate has been shown to increase the expression of coproporphyrinogen oxidase, a key enzyme in PpIX synthesis, leading to higher PpIX levels.[9] 5. Optimize fluorescence detection: Use appropriate excitation (around 405 nm) and emission (around 635 nm) wavelengths for PpIX.[5] Include a "no 5-ALA" control to measure and subtract background autofluorescence. Minimize exposure of samples to light to prevent photobleaching.[6] |
| High cell viability after 5-ALA PDT in resistant cell lines. | 1. Insufficient PpIX accumulation: As detailed above, low intracellular PpIX levels will result in reduced production of cytotoxic reactive oxygen species (ROS) upon photoirradiation. 2. Activation of pro-survival signaling pathways: Resistant cells may upregulate anti-apoptotic and pro-survival pathways, such as the Akt/mTOR pathway, to counteract the cytotoxic effects of PDT.[4] 3. Protective autophagy: Autophagy can be a survival mechanism for cancer cells under stress, including PDT-induced stress. 4. Inefficient light delivery: The light dose (fluence) may be insufficient to activate enough PpIX to induce cell death. The wavelength of light may not be optimal for PpIX excitation. | 1. Increase PpIX levels: Employ the strategies mentioned above (ABC transporter inhibitors, iron chelators, methotrexate pre-treatment) to boost intracellular PpIX concentration. 2. Inhibit pro-survival pathways: Combine 5-ALA PDT with inhibitors of pathways like PI3K/Akt/mTOR to sensitize resistant cells. 3. Inhibit protective autophagy: Co-treatment with an autophagy inhibitor, such as chloroquine (CQ), can enhance the efficacy of 5-ALA PDT.[4] 4. Optimize light treatment: Ensure the light source emits at a wavelength that overlaps with the absorption spectrum of PpIX (around 635 nm for better tissue penetration). Perform a light dose-response experiment to determine the optimal fluence for your experimental setup. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, and media composition can affect cellular metabolism and drug response. 2. Inconsistent 5-ALA and drug preparation: Improper storage or preparation of 5-ALA and other compounds can lead to degradation and reduced activity. 3. Photobleaching of PpIX: Excessive exposure of samples to ambient or excitation light before and during measurement can degrade PpIX and reduce the fluorescence signal.[6] | 1. Standardize cell culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase during experiments. 2. Proper handling of reagents: Prepare fresh solutions of 5-ALA and other light-sensitive compounds for each experiment and protect them from light. 3. Minimize light exposure: Perform all steps involving 5-ALA and PpIX in subdued light. Use a plate reader with a lid and minimize the duration of fluorescence measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-ALA-based PDT in cancer cells?
A1: Resistance to 5-ALA PDT is multifactorial and can arise from:
-
Increased Efflux of PpIX: Overexpression of ABC transporters, particularly ABCG2, is a major mechanism.[1][3] These transporters act as pumps that actively remove PpIX from the cancer cell, reducing its intracellular concentration and subsequent photosensitizing effect. The Ras/MEK signaling pathway has been shown to promote PpIX efflux through the increased expression of the ABCB1 transporter.[4][5][10][11][12]
-
Altered Heme Metabolism: Cancer cells can develop resistance by increasing the activity of ferrochelatase (FECH), the enzyme that converts PpIX to non-photosensitive heme.[5] This diverts PpIX away from its role as a photosensitizer.
-
Activation of Survival Pathways: Resistant cells often have upregulated pro-survival and anti-apoptotic signaling pathways, such as the PI3K/Akt/mTOR pathway, which helps them to withstand the oxidative stress induced by PDT.[4]
-
Acquired Resistance: Prolonged or repeated sub-lethal PDT can lead to acquired resistance. For instance, some resistant sublines have shown significantly reduced activity and protein levels of porphobilinogen deaminase (PBGD), an enzyme in the heme synthesis pathway, leading to decreased PpIX production.
Q2: How can I increase the uptake and accumulation of 5-ALA-induced PpIX in resistant cells?
A2: Several strategies can be employed to enhance PpIX levels:
-
Inhibition of ABC Transporters: Using small molecule inhibitors like Ko143 or lapatinib can block ABCG2-mediated efflux of PpIX, leading to its intracellular accumulation.[7]
-
Iron Chelation: Co-treatment with an iron chelator such as deferoxamine (DFO) limits the availability of iron, thereby inhibiting ferrochelatase and preventing the conversion of PpIX to heme.[8]
-
Modulation of Heme Synthesis: Pre-treatment with methotrexate can upregulate key enzymes in the heme synthesis pathway, resulting in higher PpIX production from 5-ALA.[9]
-
Combination Therapies: Combining 5-ALA PDT with other agents that inhibit survival pathways or other cellular processes can synergistically enhance its efficacy.
Q3: What are the key considerations for designing an in vitro 5-ALA PDT experiment?
A3: For a successful and reproducible experiment, consider the following:
-
Cell Line Selection: Choose well-characterized resistant and sensitive cell line pairs, if available, to clearly demonstrate the effects of your interventions.
-
Controls: Include appropriate controls such as:
-
Untreated cells (no 5-ALA, no light)
-
5-ALA alone (no light)
-
Light alone (no 5-ALA)
-
Vehicle controls for any inhibitors or drugs used.
-
-
5-ALA and Light Dosing: Optimize the concentration of 5-ALA and the light dose (fluence) for each cell line through pilot experiments.
-
Timing: The timing of drug additions, 5-ALA incubation, and light exposure should be consistent across all experiments.
-
Assay Selection: Choose appropriate assays to measure your desired endpoints, such as a PpIX fluorescence assay to confirm uptake and a cell viability or apoptosis assay to assess the therapeutic effect.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing 5-ALA PDT efficacy.
Table 1: Effect of Various Agents on 5-ALA-Induced PpIX Fluorescence
| Cell Line | Agent (Concentration) | Incubation Time | Fold Increase in PpIX Fluorescence (Compared to 5-ALA alone) | Reference |
| U87MG (Glioblastoma) | Deferoxamine (100 µM) | 8 hours | ~1.16 | [3] |
| U87vIII (Glioblastoma) | Deferoxamine (100 µM) | 8 hours | ~1.22 | [3] |
| U87MG (Glioblastoma) | Genistein (25 µM) | Not specified | ~1.42 | [3] |
| U87vIII (Glioblastoma) | Genistein (25 µM) | Not specified | ~1.54 | [3] |
| LNCaP (Prostate Cancer) | Methotrexate (1 mg/L) | 72 hours (pre-treatment) | ~3 | [9] |
| 4T1 (Mouse Breast Cancer) | MEK Inhibitor (Selumetinib) | In vivo | ~2.2 | [13] |
| U251-GFP (Glioma Xenograft) | Deferoxamine (200 mg/kg) | 3 days (pre-treatment) | ~1.5 (in fluorescence contrast) | [6] |
Table 2: Comparative Efficacy of 5-ALA PDT in Different Cell Lines
| Cell Line | Cancer Type | 5-ALA Concentration | Light Dose | Post-PDT Incubation | Cell Viability (% of control) | Reference |
| TE-71 | Esophageal Carcinoma | 3.6 x 10⁻⁴ mg/ml CPNPs | 180 J/cm² | 12 hours | ~20% | [14] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.6 x 10⁻⁴ mg/ml CPNPs | 180 J/cm² | 12 hours | ~40% | [14] |
| A549 | Lung Carcinoma | 3.6 x 10⁻⁴ mg/ml CPNPs | 180 J/cm² | 12 hours | ~30% | [14] |
| OVCAR3 | Ovarian Adenocarcinoma | 3.6 x 10⁻⁴ mg/ml CPNPs | 180 J/cm² | 12 hours | ~50% | [14] |
Experimental Protocols
Protocol 1: Measurement of Intracellular PpIX Fluorescence
This protocol describes how to quantify 5-ALA-induced PpIX fluorescence in cultured cancer cells using a fluorescence plate reader.
Materials:
-
Resistant cancer cell line of interest
-
Complete cell culture medium
-
This compound (5-ALA) hydrochloride
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation at ~405 nm and emission detection at ~635 nm.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight to allow for cell attachment.
-
Treatment:
-
Prepare a stock solution of 5-ALA in PBS or serum-free medium and sterilize by filtration.
-
Remove the culture medium from the wells and replace it with fresh medium containing the desired concentration of 5-ALA (e.g., 1 mM).
-
For experiments with inhibitors (e.g., Ko143, DFO), add the inhibitor at the desired concentration along with 5-ALA. Include appropriate vehicle controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 4 hours) at 37°C in a CO₂ incubator. Crucially, protect the plate from light during this and all subsequent steps to prevent photobleaching of PpIX.
-
Washing:
-
Carefully aspirate the medium containing 5-ALA.
-
Wash the cells twice with 100 µL of cold PBS per well to remove extracellular 5-ALA and PpIX.
-
-
Fluorescence Measurement:
-
Add 100 µL of fresh PBS or culture medium to each well.
-
Measure the fluorescence using a plate reader with excitation set to approximately 405 nm and emission set to approximately 635 nm.
-
Be sure to include wells with untreated cells to measure and subtract background autofluorescence.
-
-
Data Analysis:
-
Subtract the average fluorescence of the untreated control wells from all other readings.
-
Normalize the fluorescence intensity to cell number if necessary (e.g., by performing a parallel cell viability assay like MTT on a duplicate plate).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT assay to determine cell viability after 5-ALA PDT.
Materials:
-
Cells treated with 5-ALA PDT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate spectrophotometer (absorbance at 570 nm).
Procedure:
-
Perform 5-ALA PDT:
-
Seed cells in a 96-well plate and treat with 5-ALA as described in Protocol 1.
-
After the 5-ALA incubation and washing steps, add fresh culture medium to the wells.
-
Expose the plate to a light source with the appropriate wavelength (e.g., 635 nm) and fluence (J/cm²). Ensure uniform light delivery to all wells. Include a "dark control" plate that is treated with 5-ALA but not exposed to light.
-
-
Post-PDT Incubation: Incubate the cells for a desired period after PDT (e.g., 24 or 48 hours) to allow for the manifestation of cytotoxic effects.
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only).
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to differentiate between viable, apoptotic, and necrotic cells after 5-ALA PDT using flow cytometry.
Materials:
-
Cells treated with 5-ALA PDT
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer.
Procedure:
-
Induce Apoptosis: Perform 5-ALA PDT on your cells as described in Protocol 2. It is advisable to include a positive control for apoptosis (e.g., cells treated with staurosporine).
-
Harvest Cells:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.
-
Collect both the detached and floating cells (from the supernatant) to include the apoptotic population.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
The following diagrams illustrate key pathways and workflows related to 5-ALA resistance and experimental procedures.
Caption: A generalized experimental workflow for assessing 5-ALA uptake and PDT efficacy in vitro.
Caption: Key steps in the heme synthesis pathway and major mechanisms of 5-ALA resistance.
References
- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug resistance of bladder cancer cells through activation of ABCG2 by FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK reduces cancer-specific PpIX accumulation through the RSK-ABCB1 and HIF-1α-FECH axes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scanning fiber endoscope improves detection of 5-ALA induced protoporphyrin IX fluorescence at the boundary of infiltrative glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 10. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK reduces cancer-specific PpIX accumulation through the RSK-ABCB1 and HIF-1α-FECH axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting low Protoporphyrin IX fluorescence after 5-ALA administration
Welcome to the technical support center for 5-ALA induced Protoporphyrin IX (PpIX) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind 5-ALA induced PpIX fluorescence?
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[1][2] When exogenously administered, 5-ALA is taken up by cells and metabolized into the fluorescent molecule Protoporphyrin IX (PpIX).[1][3] In many cancer cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is relatively low.[1][4] This leads to an accumulation of PpIX, which emits a characteristic red fluorescence when excited with blue/violet light, allowing for visualization of tumor tissues.[1][4]
Q2: Why am I observing weak or no PpIX fluorescence in my cancer cells after 5-ALA administration?
Several factors can contribute to low PpIX fluorescence. These can be broadly categorized into issues with 5-ALA uptake, altered cellular metabolism, and technical aspects of the experiment. This guide will walk you through potential causes and solutions.
Q3: Is PpIX fluorescence always indicative of cancerous tissue?
While PpIX preferentially accumulates in many types of cancer cells, some non-neoplastic conditions, such as inflammation, can also result in PpIX fluorescence.[5][6] Additionally, some normal tissues may show a low level of background fluorescence.[6] Therefore, it is crucial to include appropriate controls in your experiments.
Q4: What is the optimal time to measure PpIX fluorescence after 5-ALA administration?
The optimal timing can vary depending on the cell type, the model system (in vitro vs. in vivo), and the administration route. Generally, for in vivo studies, peak fluorescence is often observed between 2 to 9 hours after administration.[7][8] For cell culture experiments, incubation times typically range from 3 to 6 hours.[9][10] It is recommended to perform a time-course experiment to determine the optimal window for your specific model.
Troubleshooting Guide
Issue 1: Low Cellular Uptake of 5-ALA
A primary reason for low PpIX fluorescence is insufficient uptake of 5-ALA by the cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low expression of 5-ALA transporters | Cells utilize specific transporters like peptide transporters (PEPT1/2) and BETA transporters to internalize 5-ALA.[1][11][12] Verify the expression of these transporters in your cell line of interest through literature search, qPCR, or Western blotting. If transporter expression is low, consider using a different cell line or a cell line engineered to overexpress these transporters. |
| Incorrect 5-ALA concentration | The concentration of 5-ALA is critical. Too low a concentration will result in insufficient PpIX production, while excessively high concentrations can be toxic.[13] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells. Typical in vitro concentrations range from 0.1 to 1 mM.[9][13] |
| Suboptimal incubation time | The duration of 5-ALA exposure affects uptake and subsequent PpIX accumulation. A time-course experiment (e.g., 1, 2, 4, 6, 8 hours) is recommended to identify the peak fluorescence time for your specific experimental conditions. |
| Competition for transporters | The presence of other amino acids or molecules that compete for the same transporters can inhibit 5-ALA uptake.[12] Ensure your cell culture medium does not contain high concentrations of competing substances during the 5-ALA incubation period. Consider incubating with 5-ALA in a serum-free or simplified medium. |
Experimental Protocols
Protocol 1: In Vitro 5-ALA Incubation and PpIX Fluorescence Measurement
This protocol outlines the steps for inducing and measuring PpIX fluorescence in cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (5-ALA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm) or a fluorescence plate reader.
-
96-well black, clear-bottom plates (for plate reader) or appropriate cell culture dishes for microscopy.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in your chosen culture vessel and allow them to adhere overnight.
-
5-ALA Preparation: Prepare a stock solution of 5-ALA in PBS or serum-free medium. Sterilize through a 0.22 µm filter.
-
5-ALA Incubation:
-
Remove the complete medium from the cells and wash once with PBS.
-
Add fresh medium containing the desired concentration of 5-ALA (e.g., 1 mM).
-
Incubate for the desired amount of time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Fluorescence Measurement:
-
Microscopy:
-
Wash the cells twice with PBS to remove extracellular 5-ALA.
-
Add fresh PBS or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set. Capture images for qualitative or quantitative analysis.
-
-
Plate Reader:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~405 nm and emission to ~635 nm.
-
-
Issue 2: Altered Heme Synthesis and PpIX Metabolism
Even with sufficient 5-ALA uptake, cellular metabolic processes can limit the accumulation of PpIX.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low activity of upstream enzymes in the heme pathway | Enzymes like porphobilinogen deaminase (PBGD) are required for the conversion of 5-ALA to PpIX.[2] While less common, deficiencies in these enzymes can limit PpIX production. This is often cell-line specific. |
| High Ferrochelatase (FECH) activity | FECH is the enzyme that converts PpIX to non-fluorescent heme.[1][14] High FECH activity will lead to rapid clearance of PpIX. Consider using an iron chelator like deferoxamine (DFO) to inhibit FECH activity and increase PpIX accumulation.[15] |
| High PpIX efflux | The ATP-binding cassette transporter G2 (ABCG2) actively pumps PpIX out of the cell, reducing its intracellular concentration.[14][15] If you suspect high efflux, you can try using an ABCG2 inhibitor like genistein.[15] |
| Cellular Metabolic State (e.g., IDH mutation) | In certain cancers like gliomas, the isocitrate dehydrogenase (IDH) mutation status has been shown to influence PpIX accumulation, with IDH-mutant tumors often showing lower fluorescence.[14] It is important to know the genetic background of your cells. |
Visualizations
Heme Synthesis Pathway
Caption: The heme synthesis pathway, highlighting the conversion of exogenous 5-ALA to fluorescent PpIX.
Troubleshooting Workflow for Low PpIX Fluorescence
Caption: A logical workflow to diagnose and resolve issues of low PpIX fluorescence.
Issue 3: Technical and Instrumental Factors
Proper experimental technique and instrument settings are crucial for accurate detection of PpIX fluorescence.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect fluorescence detection settings | PpIX has a primary excitation peak around 405 nm and a primary emission peak around 635 nm.[1][16] Ensure that your microscope or plate reader is equipped with the correct filters or monochromator settings for these wavelengths. |
| Photobleaching | PpIX is susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[17] Minimize the exposure of your samples to the excitation light. For microscopy, use the lowest possible light intensity and exposure time required to obtain a good signal. |
| High background autofluorescence | Cells and tissues naturally contain molecules that fluoresce (e.g., NADH, flavins), which can create a high background and mask the specific PpIX signal.[4][18] Always include an unstained (no 5-ALA) control to assess the level of autofluorescence. If your imaging system supports it, spectral unmixing can be used to separate the PpIX signal from the autofluorescence.[19] |
| Suboptimal sample preparation | For tissue samples, the thickness and preparation method can affect fluorescence detection. Ensure consistent sample processing. For in vivo imaging, factors like the depth of the tumor and overlying tissue can attenuate the signal. |
References
- 1. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Metabolic Mechanisms Underlying Selective this compound-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Scanning fiber endoscope improves detection of 5-ALA induced protoporphyrin IX fluorescence at the boundary of infiltrative glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule additive enhances cell uptake of this compound and conversion to protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy with this compound (ALA) Impairs Tumor Initiating and Chemo-Resistance Property in Head and Neck Cancer-Derived Cancer Stem Cells | PLOS One [journals.plos.org]
- 11. Mechanisms of this compound ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, but not this compound esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy with 5‐aminolaevulinic acid and DNA damage: unravelling roles of p53 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
Technical Support Center: Optimizing 5-Aminolevulinic Acid (5-ALA) for Cell Viability Assays
Welcome to the technical support center for optimizing 5-Aminolevulinic Acid (5-ALA) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-ALA and how does it work in cell viability assays, particularly in Photodynamic Therapy (PDT)?
A1: this compound (5-ALA) is a natural amino acid that serves as a precursor in the heme biosynthesis pathway.[1] In the context of cell viability assays for Photodynamic Therapy (PDT), exogenously administered 5-ALA is taken up by cells and metabolized into the photosensitizer Protoporphyrin IX (PpIX).[1][2] Cancer cells often exhibit altered enzymatic activity, specifically lower ferrochelatase activity, which leads to an accumulation of PpIX compared to normal cells.[1][2] When PpIX is exposed to light of a specific wavelength (typically blue or red light), it becomes excited and generates reactive oxygen species (ROS), which are highly cytotoxic and induce cell death through apoptosis or necrosis.[2] This process forms the basis of 5-ALA based PDT and is utilized to selectively target and kill cancer cells.
Q2: What is a typical starting concentration range for 5-ALA in cell viability assays?
A2: The optimal concentration of 5-ALA can vary significantly depending on the cell line and experimental conditions. However, a common starting range for in vitro studies is between 0.1 mM and 2.5 mM .[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long should I incubate the cells with 5-ALA?
A3: Incubation time is a critical parameter that influences the intracellular accumulation of PpIX. Typical incubation times in published studies range from 30 minutes to 24 hours .[2][5] A widely used incubation period is 4 hours , as this duration has been shown to result in significant PpIX accumulation in various cancer cell lines.[3][4][5] However, the optimal time should be determined empirically for each cell line.
Q4: Does 5-ALA have cytotoxic effects in the absence of light?
A4: Generally, 5-ALA itself exhibits low cytotoxicity in the dark.[6][7] Its primary cytotoxic effect is mediated through the light-induced activation of its metabolite, PpIX. However, at very high concentrations and with prolonged incubation times, some studies have reported cytotoxic effects of 5-ALA alone.[8][9] It is crucial to include a "5-ALA only" (no light) control in your experiments to assess any potential dark toxicity.
Q5: How can I measure the intracellular accumulation of PpIX?
A5: The intracellular accumulation of PpIX can be measured by taking advantage of its fluorescent properties. PpIX emits red fluorescence when excited with blue or violet light (around 405 nm).[1][10] This can be quantified using a fluorescence microplate reader, fluorescence microscopy, or flow cytometry.[4][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed after PDT | Suboptimal 5-ALA concentration: The concentration of 5-ALA may be too low to produce sufficient PpIX for a cytotoxic effect. | Perform a dose-response curve with a wider range of 5-ALA concentrations (e.g., 0.1 mM to 5 mM). |
| Insufficient incubation time: The incubation period may not be long enough for adequate PpIX accumulation. | Optimize the incubation time by testing several time points (e.g., 2, 4, 6, 12, 24 hours). | |
| Inadequate light dose: The light energy delivered may be insufficient to activate PpIX and generate cytotoxic levels of ROS. | Increase the light dose (fluence, J/cm²) or the light intensity (irradiance, mW/cm²). Ensure the light source wavelength matches the absorption peak of PpIX (around 635 nm for red light).[3] | |
| Low PpIX conversion/high PpIX efflux: The cell line may have a low rate of converting 5-ALA to PpIX or a high rate of exporting PpIX out of the cell via transporters like ABCG2.[11] | Measure intracellular PpIX fluorescence to confirm accumulation. Consider using inhibitors of ABCG2 to increase intracellular PpIX levels. | |
| High cytotoxicity in "5-ALA only" (no light) control | High 5-ALA concentration: The concentration of 5-ALA may be inherently toxic to the cells, even without photoactivation. | Reduce the 5-ALA concentration. Ensure the observed cytotoxicity in the PDT group is significantly higher than in the dark control. |
| Extended incubation time: Prolonged exposure to high concentrations of 5-ALA can lead to cytotoxicity. | Decrease the incubation time. | |
| Inconsistent or variable results | Inconsistent light delivery: Uneven illumination across the cell culture plate can lead to variable cell death. | Ensure a uniform light field and that the distance between the light source and the plate is consistent for all experiments. |
| Cell density variation: Differences in cell seeding density can affect nutrient availability and cell cycle state, influencing their response to PDT. | Maintain a consistent cell seeding density for all experiments and ensure cells are in the exponential growth phase. | |
| Photosensitizer degradation: PpIX can be photobleached by prolonged or high-intensity light exposure, reducing its efficacy. | Protect the cells from ambient light after 5-ALA incubation and during the experimental setup.[12] |
Quantitative Data Summary
The following tables summarize typical 5-ALA concentrations and their effects on cell viability from various studies.
Table 1: 5-ALA Concentration and Incubation Time in Different Cancer Cell Lines
| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Incubation Time | Outcome | Reference |
| SCC-13 | Squamous Cell Carcinoma | 0.5, 1.0, 2.0 | 30 min | Dose-dependent increase in apoptosis | [2] |
| HDC & LuBi | Canine Lung Adenocarcinoma | 0.03, 0.1, 0.3, 1.0 | 4 hours | Significant decrease in viability at 0.3 and 1 mM with light | [3] |
| MCF-7 & MDA-MB-231 | Breast Cancer | 1.0, 2.5 | 4 hours | Significant reduction in proliferation with 1 mM 5-ALA and light | [4] |
| U87MG | Glioblastoma | Up to ~5.9 (3750 µg/mL) | 1, 2, and 7 days | Time and dose-dependent inhibition of viability (dark toxicity) | [8][9] |
| 4T1 | Breast Carcinoma | 3.0 | Not specified | Decreased cell viability with PDT | [13] |
Table 2: IC50 Values of 5-ALA in Ovarian Clear-Cell Carcinoma (CCC) Cell Lines after PDT
| Cell Line | IC50 (µM) |
| CCC Cell Line 1 | 30 |
| CCC Cell Line 2 | 882 |
| Note: Demonstrates high variability between cell lines. |
(Data synthesized from a study on various CCC cell lines, highlighting the wide range of sensitivities)[11]
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[3]
-
5-ALA Incubation: Prepare fresh solutions of 5-ALA in serum-free medium at various concentrations (e.g., 0, 0.1, 0.5, 1, 2 mM). Remove the old medium from the wells and add the 5-ALA solutions. Incubate for a predetermined time (e.g., 4 hours) in the dark.[3]
-
Washing: After incubation, remove the 5-ALA containing medium and wash the cells once with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh complete medium to the cells. Expose the cells to a light source with the appropriate wavelength (e.g., 635 nm) and light dose (e.g., 10 J/cm²).[3] Include a "no light" control group.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Apoptosis Assay using Annexin-V and 7-AAD Staining
-
Follow Steps 1-5 from the General Cell Viability Assay protocol.
-
Cell Harvesting: After the post-irradiation incubation, collect the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while 7-AAD positive cells are necrotic or late apoptotic.
Visualizations
References
- 1. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Differential Susceptibility of Two (Canine Lung Adenocarcinoma) Cell Lines to this compound-Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound-based photodynamic therapy protocol for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminolevrinic Acid Exhibits Dual Effects on Stemness in Human Sarcoma Cell Lines under Dark Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optimization-of-5-aminolevulinic-acid-based-photodynamic-therapy-protocol-for-breast-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Effects of this compound on Human Malignant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel potential photodynamic therapy strategy using this compound for ovarian clear-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Assessment of the Combined Treatment of 5-ALA Mediated Photodynamic Therapy and Thalidomide on 4T1 Breast Carcinoma and 2H11 Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
stability of 5-Aminolevulinic Acid in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Aminolevulinic Acid (5-ALA) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of 5-ALA in aqueous solutions?
A1: The pH of the aqueous solution is the most critical factor determining 5-ALA stability. 5-ALA is significantly more stable in acidic conditions (pH < 5) and degrades rapidly in neutral to basic pH ranges.[1][2][3][4]
Q2: How should I prepare a 5-ALA stock solution to ensure its stability?
A2: To maximize stability, dissolve 5-ALA hydrochloride in an acidic buffer (pH < 5).[2][3] For cell culture experiments, a common practice is to prepare a concentrated stock solution in an acidic buffer and then dilute it into the culture medium to the final working concentration immediately before use.
Q3: Can I store 5-ALA solutions? If so, under what conditions?
A3: While freshly prepared solutions are always recommended, 5-ALA solutions can be stored under specific conditions to minimize degradation.[5] Acidic stock solutions (pH < 5) can be refrigerated for a limited time.[6] For long-term storage, it is best to store 5-ALA as a desiccated solid at -20°C.[6] Aqueous solutions at physiological pH are unstable and should not be stored.[3][7]
Q4: What are the degradation products of 5-ALA in an aqueous solution?
A4: In neutral or alkaline solutions, 5-ALA undergoes a dimerization reaction.[8] The initial degradation product is 2,5-dicarboxyethyl-3,6-dihydropyrazine, which can be further oxidized to 2,5-dicarboxyethylpyrazine.[2][9][10]
Q5: How does temperature affect 5-ALA stability?
A5: Increased temperature accelerates the degradation of 5-ALA in aqueous solutions.[1][3] Studies have shown that the degradation rate increases approximately 1.5 times with each 10°C rise in temperature at a pH of 7.53.[1]
Q6: Does light exposure affect the stability of 5-ALA solutions?
A6: While the primary degradation pathway is pH-dependent dimerization, it is good laboratory practice to protect photosensitive compounds and their precursors from light. 5-ALA is a precursor to the photosensitizer Protoporphyrin IX (PpIX), and minimizing light exposure for both 5-ALA solutions and the subsequent experimental steps involving PpIX is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no PpIX fluorescence in cells after 5-ALA incubation. | 1. Degraded 5-ALA solution: The 5-ALA solution was prepared at a neutral or alkaline pH and/or stored improperly, leading to degradation. 2. Incorrect 5-ALA concentration: The final concentration of 5-ALA in the cell culture medium is too low. 3. Insufficient incubation time: The incubation time was not long enough for the cells to metabolize 5-ALA into PpIX. | 1. Prepare fresh 5-ALA solution in an acidic buffer (pH < 5.0) immediately before use. 2. Verify the final concentration of 5-ALA. Optimize the concentration for your specific cell line. 3. Optimize the incubation time. A typical range is 2-4 hours, but this can vary between cell types. |
| Inconsistent experimental results between batches. | 1. Variability in 5-ALA solution preparation: Inconsistent pH or age of the 5-ALA solution. 2. Different storage conditions: Inconsistent storage of stock solutions. | 1. Standardize the protocol for preparing 5-ALA solutions, ensuring a consistent final pH. Always use freshly prepared solutions or solutions stored under validated conditions. 2. Adhere to strict storage protocols for 5-ALA powder (desiccated at -20°C) and any prepared stock solutions. |
| Visible color change (yellowing) in the 5-ALA solution. | Degradation of 5-ALA: The solution has started to degrade, forming pyrazine products.[9] This is common in solutions with a pH greater than 5.[3] | Discard the solution. Prepare a fresh solution using an acidic buffer. |
Data on 5-ALA Stability
The stability of 5-ALA in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the quantitative data available from published studies.
Table 1: Effect of pH on the Half-Life of 1% (60 mM) 5-ALA at 50°C
| pH | Half-Life | Reference |
| 2.35 | Stable for 37 days | [1] |
| 4.81 | 257 hours | [1] |
| 7.42 | 3.0 hours | [1] |
Table 2: Stability of 0.1% 5-ALA Solutions at Different pH Values
| pH | Stability | Reference |
| ≤ 6 | Remained within 90-110% of the initial concentration for at least 128 days. | [4] |
| > 7 | Fast decomposition. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 5-ALA Stock Solution
Materials:
-
This compound hydrochloride (5-ALA HCl) powder
-
Sterile phosphate-buffered saline (PBS) or other appropriate acidic buffer (e.g., citrate buffer, pH 4.5)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
pH meter
Procedure:
-
Weigh the required amount of 5-ALA HCl powder in a sterile conical tube. To prepare a 100 mM solution, use 16.76 mg of 5-ALA HCl per mL of solvent.
-
Add the desired volume of sterile acidic buffer (e.g., PBS, initial pH will be acidic due to the hydrochloride salt).
-
Vortex until the powder is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter. Adjust the pH to be below 5.0 if necessary, using sterile HCl or NaOH.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For immediate use, proceed with dilution. For short-term storage, refrigerate at 2-8°C. For longer-term storage, store at -20°C, though fresh preparation is always recommended.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
Materials:
-
100 mM 5-ALA stock solution
-
Pre-warmed complete cell culture medium
Procedure:
-
Determine the final concentration of 5-ALA required for your experiment (e.g., 1 mM).
-
Calculate the volume of the 100 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 10 mL of 1 mM 5-ALA working solution, add 100 µL of the 100 mM stock solution to 9.9 mL of complete cell culture medium.
-
Add the calculated volume of the 5-ALA stock solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Use the working solution immediately to treat your cells. Do not store the diluted working solution in the cell culture medium.
Visualizations
References
- 1. Stability of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation mechanism and stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of this compound for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing 5-Aminolevulinic Acid (5-ALA)-Induced Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate 5-aminolevulinic acid (5-ALA)-induced phototoxicity in normal cells during photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-ALA-induced phototoxicity?
A1: 5-ALA is a prodrug that is metabolized within cells into the photosensitizer Protoporphyrin IX (PpIX). When PpIX accumulates in cells and is exposed to light of a specific wavelength (typically around 635 nm), it generates reactive oxygen species (ROS), such as singlet oxygen.[1] This leads to oxidative stress, cellular damage, and ultimately, cell death—a phenomenon known as phototoxicity. While this is the desired effect in cancer cells, it can be a detrimental side effect in surrounding normal tissues.[2][3]
Q2: Why are normal cells sometimes affected by 5-ALA PDT?
A2: Although 5-ALA preferentially leads to higher PpIX accumulation in tumor cells, normal cells also uptake 5-ALA and produce PpIX.[4] If the concentration of 5-ALA or the subsequent light dose is too high, sufficient PpIX can accumulate in normal cells to cause significant phototoxic damage upon illumination.[5][6] The goal of optimizing 5-ALA PDT is to maximize the therapeutic window, achieving high efficacy in target cells while minimizing damage to healthy ones.
Q3: What is the primary mechanism of cell death in 5-ALA PDT?
A3: The primary mechanism of cell death induced by 5-ALA PDT is apoptosis (programmed cell death).[7][8] The generation of ROS triggers signaling cascades that can activate both intrinsic (mitochondrial) and extrinsic cell death pathways.[7][9] Key signaling molecules involved include caspases-8 and -9, as well as the NF-κB and JNK pathways.[9][10]
Q4: How can phototoxicity in normal cells be experimentally reduced?
A4: Several strategies can be employed:
-
Optimize 5-ALA Concentration and Light Dose: A dose-dependent effect on cellular viability is well-documented.[5] Reducing the concentration of 5-ALA or the fluence (light dose) can decrease PpIX production in normal cells to sub-lethal levels.[5][11]
-
Use of Antioxidants: Co-administration of antioxidants like N-acetylcysteine (NAC) can neutralize ROS, thereby reducing oxidative stress and subsequent cell death.[12]
-
Modulation of Iron Metabolism: The conversion of photosensitive PpIX to non-photosensitive heme is dependent on the enzyme ferrochelatase and the availability of iron.[13][14] Using iron chelators can modulate this process.
Q5: What is the role of iron chelators in 5-ALA PDT?
A5: Iron chelators, such as deferoxamine (DFO), bind to intracellular iron, making it unavailable for the ferrochelatase enzyme.[13][14] This inhibits the conversion of PpIX to heme, leading to a higher accumulation of the photosensitizer PpIX.[14][15] This strategy is often used to enhance the phototoxic effect in cancer cells, which have high iron metabolism. However, in normal skin, iron chelation has been shown to augment phototoxicity, particularly at low 5-ALA doses.[16][17] Therefore, their use requires careful titration to selectively enhance the effect in target cells over normal cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High phototoxicity in normal cell controls. | 1. 5-ALA concentration is too high.2. Light dose (fluence) is excessive.3. Incubation time is too long, leading to high PpIX accumulation. | 1. Perform a dose-response curve to determine the optimal 5-ALA concentration that provides a therapeutic window between normal and target cells.[5]2. Reduce the light dose or the fluence rate. A lower fluence rate can sometimes improve efficacy while reducing acute side effects.[11]3. Decrease the 5-ALA incubation time. A typical in vitro incubation time is 3-4 hours.[18][19] |
| Inconsistent results and high variability between experiments. | 1. Inconsistent light source output.2. Cells are being exposed to ambient light during incubation steps.3. Variation in cell seeding density. | 1. Calibrate the light source before each experiment to ensure consistent fluence and irradiance.2. Perform all steps involving 5-ALA incubation in the dark to prevent unintended PpIX activation.[18]3. Ensure a consistent number of cells are seeded for each experiment, as cell density can affect 5-ALA uptake and PDT response. |
| Low therapeutic window (similar cell kill in normal and cancer cells). | 1. Similar rates of PpIX synthesis and clearance in both cell types.2. Normal cells are particularly sensitive to oxidative stress. | 1. Consider using more lipophilic 5-ALA derivatives (e.g., methyl ester, hexyl ester) which may have different penetration properties and lead to more selective accumulation in target cells.[7][8][20]2. Investigate the use of polymeric iron chelators, which may better target the tumor microenvironment and enhance PpIX accumulation more selectively in cancer cells.[13][14]3. Pre-treat cells with a sublethal dose of ALA-PDT, which has been shown to upregulate antioxidant enzymes like SOD1 and SOD2, potentially offering a protective effect against subsequent oxidative stress.[21] |
Data Presentation: Experimental Parameters
Table 1: In Vitro 5-ALA PDT Parameters and Outcomes This table summarizes parameters from various studies to provide a reference range for designing experiments.
| Cell Line | 5-ALA Concentration | Incubation Time | Light Source | Light Dose (Fluence) | Outcome / Observation | Reference |
| Human Oral Cancer (Ca9-22) | Not specified | Not specified | Not specified | Not specified | 5-ALA-PDT induces apoptosis via NF-κB/JNK pathway. | [9] |
| Human Hepatocellular Carcinoma (HuH7, Hep3B, HepG2) | 0.1 mM - 0.6 mM | Not specified | Not specified | 0.6 J/cm² - 1.8 J/cm² | Dose-dependent decrease in cell viability. | [5] |
| Human Colon Cancer (HT-29) | 1 mM | 3 hours | Red LED (635 nm) | 3.0 J/cm² | Significant reduction in cell viability. | [19] |
| Human Squamous Cell Carcinoma (A431) | 1 mM | 4 hours | Not specified | Not specified | Gold nanoparticles enhanced 5-ALA PDT efficacy. | [22] |
| Squamous Cell Carcinoma (SCC-13) | 0.5 - 2 mM | 30 minutes | Blue Light (417 nm) | 1000 seconds exposure | Dose-dependent increase in apoptosis. | [23] |
Table 2: Effect of Iron Chelators on 5-ALA PDT Illustrates the impact of inhibiting the PpIX to heme conversion.
| Agent | Cell/Tissue Type | Effect on PpIX Levels | Effect on Phototoxicity | Key Finding | Reference |
| Deferoxamine (DFO) | Healthy Human Skin | Increased | Augmented at low 5-ALA doses | Enhances phototoxicity in normal skin under specific conditions. | [16][17] |
| Polymeric Iron Chelator | Cultured Cancer Cells & In Vivo Tumors | Enhanced Accumulation | Improved Cytotoxicity | Efficiently enhances PpIX accumulation and PDT effect in tumors. | [13][14] |
| Deferoxamine (DFO) | Liposomal Nanomedicine (B16-F10 cells) | Increased Accumulation | Significantly Increased | Co-delivery of 5-ALA and DFO blocks PpIX biotransformation to heme, boosting PDT. | [15] |
Visualizations: Pathways and Workflows
Metabolic and Phototoxicity Pathway
Caption: 5-ALA is converted to photosensitive PpIX, which generates ROS upon light activation.
Standard Experimental Workflow
Caption: A standard protocol for an in vitro 5-ALA photodynamic therapy experiment.
Apoptosis Signaling Pathway
Caption: Key signaling pathways involved in 5-ALA PDT-induced apoptosis.
Key Experimental Protocols
Protocol 1: In Vitro 5-ALA Phototoxicity Assay
This protocol provides a standardized framework for assessing 5-ALA-induced phototoxicity in adherent normal cell lines.[18][19][23]
Materials:
-
Adherent normal cells (e.g., HaCaT, primary fibroblasts)
-
Complete cell culture medium
-
5-ALA hydrochloride (stock solution prepared in PBS or medium)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black-walled plates
-
Calibrated light source (e.g., LED array with a peak wavelength of ~635 nm)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C, 5% CO₂.
-
5-ALA Incubation: Prepare serial dilutions of 5-ALA in complete culture medium. Remove the old medium from the cells and add the 5-ALA-containing medium. Include a "no 5-ALA" control.
-
Incubate in Dark: Incubate the plate for 3-4 hours at 37°C. Crucially, protect the plate from all light sources (e.g., wrap in aluminum foil) to prevent premature photosensitizer activation.[18]
-
Washing: Aspirate the 5-ALA medium and wash the cells twice with 100 µL of PBS per well to remove any extracellular 5-ALA.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the plate to the calibrated light source to deliver the desired light dose (fluence, J/cm²). Include a "light only" control (cells not treated with 5-ALA but irradiated) and a "dark toxicity" control (cells treated with 5-ALA but not irradiated).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the untreated control cells to determine the percentage of cell viability for each condition.
Protocol 2: Quantification of Intracellular PpIX Accumulation
This protocol allows for the measurement of the photosensitizer produced within the cells, which is a key predictor of phototoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
5-ALA hydrochloride
-
Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~635 nm) or a fluorescence plate reader.
-
Image analysis software (optional)
Procedure:
-
Cell Treatment: Seed and treat cells with 5-ALA as described in Protocol 1, steps 1-3.
-
Washing: Wash the cells twice with PBS to remove extracellular 5-ALA and reduce background fluorescence.
-
Live-Cell Imaging/Reading:
-
Microscopy: Add fresh medium or PBS. Immediately image the live cells using a fluorescence microscope. Capture images using consistent settings (exposure time, gain) across all conditions. The red fluorescence intensity is indicative of PpIX levels.
-
Plate Reader: If using a plate reader, measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Microscopy: Use image analysis software to quantify the mean fluorescence intensity per cell or per field of view.
-
Plate Reader: Subtract the background fluorescence from control (no 5-ALA) wells and plot the relative fluorescence units (RFU) for each condition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Frontiers | Effects of this compound photodynamic therapy for cervical low-grade squamous intraepithelial lesions with HR-HPV infections [frontiersin.org]
- 4. Synergistic Cytotoxic Effect of Gold Nanoparticles and this compound-Mediated Photodynamic Therapy against Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Early and Late Onset Side Effects of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induce apoptosis via NF-κB/JNK pathway in human oral cancer Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 11. Effects of light fractionation and different fluence rates on photodynamic therapy with 5-aminolaevulinic acid in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric iron chelators for enhancing this compound-induced photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymeric iron chelators for enhancing 5‐aminolevulinic acid‐induced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boosting 5-ALA-based photodynamic therapy by a liposomal nanomedicine through intracellular iron ion regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of an iron chelating agent on protoporphyrin IX levels and phototoxicity in topical 5-aminolaevulinic acid photodynamic therapy [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of this compound-mediated photodynamic therapy using light-emitting diodes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro phototoxicity of this compound and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-Based Photodynamic Therapy Pretreatment Mitigates Ultraviolet A-Induced Oxidative Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced anti-tumor efficacy of this compound-gold nanoparticles-mediated photodynamic therapy in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 5-Aminolevulinic Acid-Based Photodynamic Therapy
Welcome to the technical support center for 5-Aminolevulinic Acid (5-ALA) based Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 5-ALA PDT experiments.
Issue 1: Low Protoporphyrin IX (PpIX) Fluorescence and/or Production
Question: We are observing weak or no PpIX fluorescence in our cancer cells after incubation with 5-ALA. What could be the cause, and how can we troubleshoot this?
Answer:
Low PpIX fluorescence is a common issue that can significantly impact the efficacy of your PDT experiment. The underlying causes can be multifactorial, ranging from suboptimal experimental conditions to inherent cellular characteristics.
Possible Causes and Solutions:
-
Suboptimal 5-ALA Concentration and Incubation Time: The uptake of 5-ALA and its conversion to PpIX are both time and concentration-dependent.
-
Troubleshooting:
-
Optimize 5-ALA Concentration: Perform a dose-response experiment to determine the optimal 5-ALA concentration for your specific cell line. Typical concentrations for in vitro studies range from 0.1 mM to 2 mM.[1][2][3]
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to identify the incubation period that yields the highest PpIX accumulation. A 4-hour incubation is often a good starting point.[4]
-
-
-
Cellular Efflux of PpIX: Cancer cells can actively pump out PpIX, reducing its intracellular concentration. The ATP-binding cassette transporter G2 (ABCG2) is a primary culprit.[5]
-
Troubleshooting:
-
Assess ABCG2 Expression: Check the expression level of ABCG2 in your cell line. High expression may correlate with low PpIX accumulation.
-
Use ABCG2 Inhibitors: Consider co-incubation with an ABCG2 inhibitor, such as Ko143 or lapatinib, to block PpIX efflux and enhance its intracellular accumulation.
-
-
-
Alterations in the Heme Synthesis Pathway: The conversion of 5-ALA to PpIX involves several enzymatic steps. Reduced activity of enzymes like porphobilinogen deaminase (PBGD) or increased activity of ferrochelatase (FECH), which converts PpIX to heme, can lead to lower PpIX levels.
-
Troubleshooting:
-
Assess Enzyme Activity/Expression: If possible, measure the activity or expression levels of key enzymes in the heme synthesis pathway.
-
Iron Chelators: The activity of FECH can be inhibited by iron chelators like deferoxamine (DFO), which can lead to increased PpIX accumulation. However, ABCG2 inhibition is often more effective.
-
-
-
Cell Line Specificity: Different cancer cell lines exhibit varying capacities for 5-ALA uptake and PpIX synthesis.
-
Troubleshooting:
-
Literature Review: Consult the literature for studies using the same cell line to find established optimal conditions.
-
Cell Line Comparison: If possible, include a positive control cell line known to produce high levels of PpIX.
-
-
Issue 2: High Cell Survival After 5-ALA PDT
Question: Our 5-ALA PDT protocol is resulting in unexpectedly high cell viability. What factors could be contributing to this resistance, and what steps can we take to improve the cytotoxic effect?
Answer:
High cell survival post-PDT indicates that the treatment is not effectively inducing cell death. This can be due to insufficient ROS production, activation of pro-survival signaling pathways, or inherent resistance mechanisms within the cells.
Possible Causes and Solutions:
-
Inadequate Light Dose or Wavelength: The activation of PpIX and subsequent ROS generation are critically dependent on the light parameters.
-
Troubleshooting:
-
Optimize Light Dose (Fluence): Perform a light dose-response experiment to determine the optimal fluence (J/cm²) for your experimental setup. Common in vitro light doses range from 1 to 20 J/cm².[1][4]
-
Verify Wavelength: Ensure your light source emits at a wavelength that is strongly absorbed by PpIX. The main absorption peak in the red region of the spectrum is around 635 nm.[4]
-
Calibrate Light Source: Regularly calibrate your light source to ensure accurate and consistent energy delivery.
-
-
-
Low Intracellular PpIX: As discussed in the previous section, insufficient PpIX accumulation will lead to reduced ROS production and decreased cytotoxicity. Refer to the troubleshooting steps for "Low PpIX Fluorescence."
-
Activation of Pro-Survival Signaling Pathways: Cells can activate pathways that counteract the cytotoxic effects of PDT.
-
NF-κB Pathway: The transcription factor NF-κB can be activated by PDT and promote the expression of anti-apoptotic proteins.[6][7][8][9]
-
Troubleshooting: Investigate the activation of NF-κB in your cells post-PDT. The use of NF-κB inhibitors, such as dimethyl fumarate (DMF), may enhance PDT-induced cell death.[6]
-
-
PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell survival and proliferation and can be activated in response to cellular stress, including PDT.
-
Troubleshooting: Assess the phosphorylation status of key proteins in the Akt/mTOR pathway. The use of specific inhibitors for PI3K, Akt, or mTOR could potentially increase the efficacy of 5-ALA PDT.
-
-
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can inhibit the induction of apoptosis.[5][10]
-
Troubleshooting:
-
Assess Protein Expression: Analyze the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak). A high ratio of anti- to pro-apoptotic proteins can confer resistance.[5]
-
Modulate Protein Expression: The use of small molecule inhibitors or siRNA to downregulate anti-apoptotic Bcl-2 family members could sensitize cells to PDT.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 5-ALA to use for in vitro experiments?
A1: The optimal 5-ALA concentration is highly cell-line dependent. It is crucial to perform a dose-response study for your specific cell line. However, a general starting range for many cancer cell lines is between 0.1 mM and 2 mM for an incubation period of 4 to 24 hours.[1][2][3]
Q2: Which wavelength of light is best for 5-ALA PDT?
A2: Protoporphyrin IX (PpIX), the photosensitizer derived from 5-ALA, has a major absorption peak in the red region of the visible light spectrum, around 635 nm.[4] This wavelength is commonly used for in vitro and in vivo PDT as it allows for deeper tissue penetration compared to shorter wavelengths.
Q3: How can I measure the production of Reactive Oxygen Species (ROS) after 5-ALA PDT?
A3: A common and straightforward method is to use the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity, which can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope, is proportional to the amount of ROS generated.[11][12]
Q4: How can I distinguish between apoptosis and necrosis induced by 5-ALA PDT?
A4: A widely used method is the Annexin V and Propidium Iodide (PI) double staining assay, analyzed by flow cytometry.
-
Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13][14][15][16]
Q5: What are some of the known mechanisms of cellular resistance to 5-ALA PDT?
A5: Resistance to 5-ALA PDT can arise from several mechanisms:
-
Reduced PpIX Accumulation: This can be due to decreased uptake of 5-ALA, impaired enzymatic conversion of 5-ALA to PpIX, or increased efflux of PpIX out of the cell, often mediated by the ABCG2 transporter.[5]
-
Activation of Pro-survival Signaling Pathways: Pathways such as NF-κB and PI3K/Akt/mTOR can be activated in response to PDT-induced stress, promoting cell survival and inhibiting apoptosis.[6][7][8][9]
-
Upregulation of Anti-apoptotic Proteins: An increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can shift the balance away from apoptosis.[5][10]
-
Enhanced Antioxidant Capacity: Cells with higher levels of antioxidants may be better equipped to neutralize the ROS generated by PDT, thereby reducing its cytotoxic effects.
Quantitative Data Summary
Table 1: Typical In Vitro 5-ALA Concentrations and Light Doses for Photodynamic Therapy
| Cell Line Type | 5-ALA Concentration (mM) | Incubation Time (hours) | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| Human Hepatocellular Carcinoma (HuH7) | 0.1 - 0.6 | 24 | 635 | 0.6 - 1.8 | [1] |
| Human Hepatocellular Carcinoma (Hep3B, HepG2) | 0.2 - 0.6 | 24 | 635 | 1.8 | [1] |
| Human Glioblastoma (U-105MG) | Not specified | 24 | Broadband | 11 | [4] |
| Human Glioblastoma Spheroids | 0.025 - 5.0 | 4 | 635 | 25 | [4] |
| Human Colon Cancer (HT-29) | 1 | 3 | 635 | 3 | [17] |
| Human Breast Cancer (MCF-7) | 0.5 - 2 | Not specified | Not specified | Not specified | [2] |
| Human Bladder Cancer | 0.005 - 0.05 | 4 | 400-750 | 7.5 | [2] |
| Squamous Cell Carcinoma (SCC-13) | 0.5 - 2 | 0.5 | 417 | 10 | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining cell viability following 5-ALA PDT by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
5-ALA Incubation: Replace the culture medium with a fresh medium containing the desired concentration of 5-ALA. Incubate for the optimized duration in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the 5-ALA containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free culture medium to the wells. Expose the cells to the appropriate light source with the predetermined wavelength and light dose. Include a "dark" control (cells treated with 5-ALA but not irradiated) and an untreated control.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[18][19][20]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the wells with medium only.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the detection of intracellular ROS generation following 5-ALA PDT.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
5-ALA PDT Treatment: Perform 5-ALA incubation and irradiation as described in the MTT assay protocol.
-
DCFH-DA Loading: After irradiation, remove the medium and wash the cells once with PBS. Add 100 µL of pre-warmed, phenol red-free medium containing 10-20 µM DCFH-DA to each well.[11][12]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[11][12]
-
Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[21][22][23] Alternatively, analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
-
Data Analysis: Quantify the relative ROS production by normalizing the fluorescence intensity of the treated groups to that of the untreated control.
Protocol 3: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of live, apoptotic, and necrotic cells after 5-ALA PDT.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 5-ALA PDT in appropriate culture dishes or plates.
-
Cell Harvesting: After the desired post-treatment incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use FITC (for Annexin V) and PI emission filters to detect the stained cell populations.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
Signaling Pathway Diagrams
Below are diagrams illustrating key signaling pathways involved in the cellular response to 5-ALA PDT.
// Nodes ALA_PDT [label="5-ALA PDT", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDamage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ALA_PDT -> ROS; ROS -> Mitochondria; ROS -> Bcl2 [label="Inhibition", arrowhead=tee]; ROS -> Bax [label="Activation"]; Bcl2 -> Mitochondria [arrowhead=tee]; Bax -> Mitochondria; Mitochondria -> CytoC; CytoC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: Intrinsic apoptosis pathway induced by 5-ALA PDT.// Nodes PDT_Stress [label="5-ALA PDT\n(Cellular Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_Apoptotic_Genes [label="Anti-apoptotic\nGene Expression\n(e.g., Bcl-2, XIAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nResistance", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PDT_Stress -> ROS; ROS -> IKK [label="Activation"]; IKK -> IkB [label="Phosphorylation &\nDegradation", arrowhead=tee]; IkB -> NFkB [style=dashed, arrowhead=none]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Anti_Apoptotic_Genes [label="Transcription"]; Anti_Apoptotic_Genes -> Cell_Survival; }
Caption: NF-κB-mediated pro-survival pathway in 5-ALA PDT.// Nodes Start [label="Start", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Cell Seeding\n& Adherence", fillcolor="#F1F3F4", fontcolor="#202124"]; ALA_Incubation [label="5-ALA Incubation\n(in dark)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Wash Cells (PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Light Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Incubation [label="Post-Irradiation\nIncubation\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Endpoint Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability\n(MTT Assay)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS_Analysis [label="ROS Production\n(DCFH-DA)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Analysis [label="Apoptosis/Necrosis\n(Annexin V/PI)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Cell_Culture; Cell_Culture -> ALA_Incubation; ALA_Incubation -> Washing; Washing -> Irradiation; Irradiation -> Post_Incubation; Post_Incubation -> Analysis; Analysis -> Viability; Analysis -> ROS_Analysis; Analysis -> Apoptosis_Analysis; }
Caption: General experimental workflow for in vitro 5-ALA PDT.References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of NF-κB Deactivation on Cancer Cell Response to ALA Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of NF-κB Deactivation on Cancer Cell Response to ALA Mediated Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. dojindo.com [dojindo.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Efficacy of this compound-mediated photodynamic therapy using light-emitting diodes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. researchhub.com [researchhub.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. abcam.com [abcam.com]
- 22. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 23. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: 5-Aminolevulinic Acid Hydrochloride (5-ALA HCl)
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of experiments involving 5-Aminolevulinic Acid hydrochloride (5-ALA HCl).
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound hydrochloride powder?
A1: 5-ALA HCl powder should be stored in a tightly sealed container, desiccated, and kept at -20°C for long-term stability.[1][2][3][4] Some suppliers suggest storage in a deep freeze (below -20°C) and protected from moisture.[1] For shorter periods, 4°C is also cited, but -20°C is the most commonly recommended temperature for maintaining integrity over years.[3][5]
Q2: What is the shelf life of 5-ALA HCl powder?
A2: When stored correctly at -20°C and protected from moisture and light, the solid compound is stable for at least four years.[3] One supplier indicates stability for three years under these conditions.[4]
Q3: Is 5-ALA HCl light sensitive?
A3: Yes, it is recommended to protect 5-ALA HCl from light, especially when in solution, as it is a precursor to photosensitive porphyrins.[6]
Q4: How do I prepare a stock solution of 5-ALA HCl?
A4: 5-ALA HCl is soluble in various solvents. For a stock solution, you can dissolve it in water (up to 50 mg/mL), DMSO (up to 34 mg/mL or approximately 10 mg/mL), or PBS (pH 7.2, approximately 10 mg/mL).[3][4][7] When using organic solvents like DMSO, it is advised to purge the solvent with an inert gas.[3] It is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[7]
Q5: How long can I store 5-ALA HCl stock solutions?
A5: Aqueous solutions of 5-ALA HCl are not stable and it is highly recommended to prepare them fresh and use them on the same day.[3] If storage is unavoidable, one source suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Always aliquot solutions to avoid repeated freeze-thaw cycles.[8]
Q6: Why is my 5-ALA HCl solution turning yellow?
A6: A yellowish color in your 5-ALA HCl solution is an indicator of degradation.[9] This is more likely to occur at physiological or alkaline pH, higher temperatures, and with prolonged storage.[9][10] The degradation can involve dimerization and other reactions.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Solubility or Precipitation | The compound has degraded due to improper storage (exposure to moisture). | Ensure the solid 5-ALA HCl has been stored in a desiccated environment at -20°C. |
| The solvent is not appropriate or is of poor quality (e.g., DMSO with absorbed moisture). | Use fresh, high-quality solvents. For DMSO, use an anhydrous grade. Consider preparing the solution in water or PBS if compatible with your experiment.[3][7] | |
| The concentration is too high for the chosen solvent. | Check the solubility limits for your solvent (see table below) and adjust the concentration accordingly. | |
| Inconsistent or No Biological Effect | The 5-ALA HCl solution has degraded. | Prepare fresh solutions immediately before each experiment. Avoid storing aqueous solutions.[3] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.[8] |
| The pH of the solution is not optimal, leading to degradation. | 5-ALA is more stable in acidic aqueous solutions (pH < 5.5).[9] While biological experiments often require physiological pH, minimize the time the compound spends in such buffers before use. | |
| The incubation time in the experimental system is insufficient. | For cell-based assays, an incubation time of at least 4 hours is often required for maximal conversion to protoporphyrin IX, though this can be cell-line and concentration-dependent.[12] | |
| High Background Fluorescence | Contamination of reagents or labware. | Use high-purity solvents and sterile, clean labware. |
| The 5-ALA HCl itself has degraded into fluorescent byproducts. | Use freshly prepared solutions from properly stored solid material. |
Quantitative Data Summary
| Parameter | Solvent | Value | Reference |
| Solubility | Water | ~ 50 mg/mL | [4] |
| DMSO | ~ 10 mg/mL | [3] | |
| DMSO | ~ 34 mg/mL (202.87 mM) | [7] | |
| Dimethyl formamide | ~ 5 mg/mL | [3] | |
| PBS (pH 7.2) | ~ 10 mg/mL | [3] | |
| Stability of Solid | -20°C, desiccated | ≥ 4 years | [3] |
| Stability of Solution | Aqueous solutions | Not recommended for storage (use within one day) | [3] |
| DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [8] |
Experimental Protocols
Protocol: Preparation of 5-ALA HCl Stock and Working Solutions for Cell Culture
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile, light-blocking tubes for storage (if necessary)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
Methodology:
-
Pre-dissolving Preparation:
-
Allow the sealed container of 5-ALA HCl to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Perform all manipulations in a sterile environment (e.g., a laminar flow hood).
-
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Calculate the required mass of 5-ALA HCl for your desired stock concentration and volume (Molecular Weight: 167.59 g/mol ).
-
Weigh the 5-ALA HCl powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in light-blocking sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[8]
-
-
Working Solution Preparation:
-
Aqueous solutions should be prepared fresh for each experiment.[3]
-
Thaw a single aliquot of the stock solution (if prepared in DMSO) at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium. For example, to prepare a 1 mM working solution from a 100 mM stock, dilute 1:100.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously to avoid damaging media components.
-
Use the working solution immediately to treat your cells.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with 5-ALA HCl.
References
- 1. westliberty.edu [westliberty.edu]
- 2. goldbio.com [goldbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. isotope.com [isotope.com]
- 7. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
factors affecting the variability of 5-ALA experimental results
Welcome to the technical support center for 5-aminolevulinic acid (5-ALA) based experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the factors that can influence the variability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store 5-ALA to ensure its stability?
A1: 5-ALA is susceptible to degradation, which can significantly impact experimental outcomes. For optimal stability, 5-ALA powder should be stored at -20°C for up to three years.[1] Aqueous solutions of 5-ALA are less stable and their degradation is highly dependent on pH, temperature, and light exposure.[2][3][4] To minimize degradation in solution, it is recommended to:
-
Prepare fresh solutions: Use freshly prepared 5-ALA solutions for each experiment.
-
Control pH: 5-ALA is most stable in acidic conditions (pH < 5).[4][5] At physiological pH (around 7.4), its half-life is significantly shorter.[2]
-
Store appropriately: If short-term storage of a solution is necessary, keep it at low temperatures (e.g., 5°C) and protected from light.[6] Non-aqueous vehicles may also improve stability.[6]
Q2: My Protoporphyrin IX (PpIX) fluorescence signal is weak or inconsistent. What are the potential causes?
A2: Weak or variable PpIX fluorescence is a common issue that can stem from several factors throughout the experimental workflow:
-
5-ALA Degradation: As mentioned in Q1, degraded 5-ALA will not be effectively converted to PpIX, leading to a weaker signal.[3]
-
Suboptimal Incubation Time: The time required for maximum PpIX accumulation varies between cell types.[7][8][9] It is crucial to determine the optimal incubation time for your specific cell line through a time-course experiment.
-
Cellular Uptake Efficiency: The uptake of 5-ALA by cells is an active process mediated by transporters like BETA transporters (GAT-2) and PEPT2.[10][11][12][13] The expression levels of these transporters can vary between cell lines, affecting the amount of 5-ALA that enters the cell.
-
Cell Density and Confluency: Both cell number and confluency can influence cellular metabolism and response to treatments.[14][15][16] It is important to maintain consistent cell densities across experiments to ensure reproducibility.
-
Presence of Inhibitors: Certain molecules, such as γ-aminobutyric acid (GABA), can inhibit 5-ALA uptake by competing for the same transporters.[13][17]
-
Measurement Protocol: The settings on your fluorescence measurement instrument (e.g., excitation/emission wavelengths, slit widths) must be optimized for PpIX detection.[18]
Q3: What factors influence the efficacy of my 5-ALA based Photodynamic Therapy (PDT)?
A3: The effectiveness of 5-ALA PDT is dependent on a triad of factors: the concentration of the photosensitizer (PpIX), the light dose delivered, and the presence of oxygen. Variability in any of these can lead to inconsistent results. Key factors include:
-
PpIX Accumulation: Insufficient PpIX levels will result in a reduced phototoxic effect. Refer to Q2 for factors affecting PpIX fluorescence.
-
Light Dose and Wavelength: The amount of light energy (dose) and its wavelength are critical.[19] The light source must emit at a wavelength that overlaps with the absorption spectrum of PpIX (main peaks around 405 nm and 635 nm).[20][21] The total light dose delivered will determine the extent of cell killing.[8][22]
-
Light Source Characteristics: Different light sources (e.g., lasers, LEDs, broadband lamps) have different spectral outputs and can lead to variations in PDT efficacy.[23][24][25]
-
Oxygen Availability: PDT is an oxygen-dependent process. Hypoxic conditions within a tumor or in dense cell cultures can significantly reduce the generation of cytotoxic reactive oxygen species (ROS).
-
Cellular Sensitivity: Different cell lines can exhibit varying sensitivity to PDT, even with similar PpIX accumulation.[8][22]
Troubleshooting Guides
Issue 1: Low or No PpIX Fluorescence
| Potential Cause | Troubleshooting Step |
| 5-ALA solution degradation | Prepare a fresh solution of 5-ALA in an appropriate acidic buffer immediately before use. Store 5-ALA powder at -20°C. |
| Incorrect incubation time | Perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal incubation time for maximum PpIX fluorescence in your specific cell line.[7][8] |
| Low cellular uptake | Verify the expression of 5-ALA transporters (e.g., PEPT2, BETA transporters) in your cell line if possible. Consider using 5-ALA esters (e.g., methyl-ALA, hexyl-ALA) which may have different uptake mechanisms.[10][12] |
| Suboptimal cell density | Standardize the cell seeding density and ensure cells are in the exponential growth phase during the experiment. Avoid using overly confluent or sparse cultures.[14][16] |
| Incorrect fluorescence measurement settings | Ensure your fluorometer or microscope is set to the correct excitation (approx. 405 nm) and emission (approx. 635 nm) wavelengths for PpIX.[20][26][27] |
| Presence of interfering substances in media | Fetal bovine serum has been reported to cause PpIX efflux.[11] Consider performing experiments in serum-free media for the incubation period, if compatible with your cells. |
Issue 2: High Variability in PpIX Fluorescence Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell numbers | Use a consistent cell seeding protocol and perform cell counts before each experiment to ensure uniformity across wells or plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Uneven 5-ALA distribution | Ensure thorough mixing of the 5-ALA solution into the cell culture medium for each replicate. |
| Photobleaching of PpIX | Minimize exposure of your samples to ambient light after 5-ALA incubation and during measurement.[19] Perform all subsequent steps in the dark as much as possible.[28] |
| Fluctuations in incubation conditions | Ensure consistent temperature and CO2 levels in your incubator. |
Issue 3: Low Efficacy of 5-ALA PDT
| Potential Cause | Troubleshooting Step |
| Insufficient PpIX accumulation | First, troubleshoot for low PpIX fluorescence using the guide above. Higher 5-ALA concentrations or longer incubation times might be necessary.[8][22] |
| Inadequate light dose | Calibrate your light source to ensure accurate and consistent light delivery. Perform a light dose-response experiment to determine the optimal light dose for your experimental setup.[19] |
| Incorrect light wavelength | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of PpIX (around 635 nm for deeper tissue penetration).[21] |
| Hypoxia | For in vitro experiments with dense cultures, consider strategies to improve oxygenation. For in vivo studies, be aware that tumor hypoxia can limit PDT efficacy. |
| Cellular resistance to PDT | Investigate the expression of anti-apoptotic proteins or antioxidant defense mechanisms in your cell line, as these can contribute to resistance. |
| Light fractionation | Consider using a fractionated light protocol (splitting the light dose with a dark interval) which may improve efficacy by allowing for tissue reoxygenation.[29] |
Quantitative Data Summary
Table 1: Stability of 1% (60 mM) 5-ALA Aqueous Solutions at 50°C
| pH | Half-life | Stability |
| 2.35 | > 37 days | Stable |
| 4.81 | 257 hours | Moderately Stable |
| 7.42 | 3.0 hours | Unstable |
| (Data sourced from Elfsson et al., 1999)[2] |
Table 2: Example In Vitro 5-ALA PDT Parameters for Breast Cancer Cell Lines
| Cell Line | 5-ALA Concentration | Incubation Time | Light Dose for Significant Viability Reduction |
| MCF-7 | 1 mM | 4 hours | 9 - 12 J/cm² |
| MDA-MB-231 | 1 mM | 4 hours | 9 - 12 J/cm² |
| (Data suggests MDA-MB-231 cells are more sensitive than MCF-7 cells at these doses. Sourced from Guney Eskiler et al., 2020)[7][8][22] |
Table 3: Protoporphyrin IX (PpIX) Fluorescence Spectroscopy Parameters
| Parameter | Wavelength/Setting |
| Excitation Wavelength | ~400-410 nm[18][30] |
| Emission Wavelength | ~632-635 nm[18][20][27] |
| Secondary Emission Peak | ~705 nm[20] |
| Solvent for Standards | Dimethyl sulfoxide (DMSO)[18] |
Experimental Protocols
Protocol 1: Measurement of Intracellular PpIX Accumulation
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment.
-
5-ALA Incubation: Prepare a fresh stock solution of 5-ALA in an appropriate vehicle (e.g., serum-free medium, PBS). Dilute the stock solution to the desired final concentration in the cell culture medium and replace the existing medium in the wells. Incubate for the predetermined optimal time (e.g., 4 hours) at 37°C in a CO2 incubator, protected from light.[8][22]
-
Cell Lysis and PpIX Extraction:
-
Fluorescence Measurement:
-
Transfer the lysate to a fresh multi-well plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at ~405 nm and emission at ~635 nm.[27]
-
-
Data Normalization: Normalize the fluorescence readings to the total protein content of each sample (determined by a protein assay like BCA or Bradford) to account for variations in cell number.
Protocol 2: In Vitro 5-ALA Photodynamic Therapy (PDT) Assay
-
Cell Seeding and 5-ALA Incubation: Follow steps 1 and 2 from the PpIX measurement protocol.
-
Light Irradiation:
-
After the incubation period, replace the 5-ALA containing medium with fresh, phenol red-free medium.
-
Irradiate the cells with a calibrated light source emitting at the appropriate wavelength (e.g., ~635 nm). The light dose (J/cm²) is a product of the irradiance (W/cm²) and the exposure time (s).[28]
-
Include a "dark control" (cells treated with 5-ALA but not irradiated) and a "light control" (cells irradiated but not treated with 5-ALA).
-
-
Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the induction of cell death.[8][22]
-
Cell Viability Assessment: Determine cell viability using a standard assay such as MTT, WST-1, or trypan blue exclusion.[7][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Visualizations
Caption: The 5-ALA metabolic pathway leading to the fluorescent photosensitizer Protoporphyrin IX (PpIX).
Caption: A typical experimental workflow for an in vitro 5-ALA based Photodynamic Therapy (PDT) assay.
Caption: A troubleshooting decision tree for addressing variability in 5-ALA experiments.
References
- 1. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 2. Stability of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation mechanism and stability of this compound. [folia.unifr.ch]
- 6. Stability of this compound in novel non-aqueous gel and patch-type systems intended for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of this compound-based photodynamic therapy protocol for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Comparison of Hypericin and this compound-Derived Protoporphyrin IX for Photodynamic Inactivation of Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of this compound ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Metabolic Mechanisms Underlying Selective this compound-Induced Fluorescence in Gliomas [mdpi.com]
- 12. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, but not this compound esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule additive enhances cell uptake of this compound and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Optimizing the administrated light dose during 5-ALA-mediated photodynamic therapy: Murine 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. optimization-of-5-aminolevulinic-acid-based-photodynamic-therapy-protocol-for-breast-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 23. Effectiveness of different light sources for this compound photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. search.lib.jmu.edu [search.lib.jmu.edu]
- 25. profiles.wustl.edu [profiles.wustl.edu]
- 26. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation | Semantic Scholar [semanticscholar.org]
- 30. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]
Technical Support Center: Protocol Refinement for Consistent 5-Aminolevulinic Acid (5-ALA) Fluorescence
Welcome to the technical support center for 5-Aminolevulinic Acid (5-ALA) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 5-ALA induced Protoporphyrin IX (PpIX) fluorescence experiments.
Q1: Why am I observing weak or no PpIX fluorescence in my tumor samples?
A1: Several factors can contribute to weak or absent fluorescence. Consider the following:
-
Tumor Grade and Type: Low-grade gliomas (LGGs) inherently accumulate less PpIX than high-grade gliomas (HGGs), often resulting in fluorescence that is not visible to the naked eye.[1][2] Some studies report visible fluorescence in only a small percentage of LGGs.[1][3]
-
Biological Factors:
-
Blood-Brain Barrier (BBB): An intact BBB can limit 5-ALA uptake into the brain tissue.[1][4]
-
Cellular Transporters: The expression levels of transporters like ABCG2 and ABCB6 can influence the efflux of 5-ALA and PpIX, reducing intracellular accumulation.[1]
-
Enzyme Activity: The activity of ferrochelatase (FECH), which converts PpIX to heme, can impact PpIX levels. Lower FECH activity in tumor cells contributes to PpIX accumulation.[1]
-
IDH1/2 Mutation Status: Tumors with IDH1/2 mutations have been shown to exhibit less PpIX fluorescence compared to wild-type tumors.[1]
-
-
Experimental Parameters:
-
5-ALA Concentration and Incubation Time: Suboptimal 5-ALA concentration or incubation time can lead to insufficient PpIX production. The optimal dose and time can vary between cell types and tissues.[5][6]
-
Photobleaching: Exposure of PpIX to excitation light for prolonged periods can lead to photodegradation of the fluorophore, reducing fluorescence intensity.[4][7][8]
-
Q2: My fluorescence signal is inconsistent across different samples of the same tumor type. What could be the cause?
A2: In addition to the factors mentioned above, inconsistency can arise from:
-
Tumor Heterogeneity: Different regions within the same tumor can have varying cellularity, proliferation rates, and metabolic activity, leading to heterogeneous PpIX accumulation.[9][10] The Ki-67/MIB-1 proliferation index has been shown to be significantly higher in fluorescing tumor areas.[1]
-
Microenvironment: The chemical microenvironment can influence the fluorescence spectrum of PpIX.[9]
-
Blood Contamination: Blood in the surgical field can absorb the excitation light and obscure the fluorescence signal.[11]
-
Timing of Administration and Imaging: The window between 5-ALA administration and imaging is crucial. Peak fluorescence is typically observed between 6 to 8 hours post-administration.[7][12] Deviations from this optimal window can lead to variability.
Q3: I am observing fluorescence in what appears to be non-tumorous tissue (false positives). Why is this happening?
A3: False-positive fluorescence can occur due to several reasons:
-
Inflammation: Inflammatory cells and reactive astrocytes in the peritumoral area can also accumulate PpIX.[7][9]
-
Increased Mitosis: Areas with high mitotic activity, even if not cancerous, may show fluorescence.[7]
-
Necrotic Tissue: The central necrotic part of a tumor typically does not show visible PpIX fluorescence.[8] However, the surrounding reactive tissue might.
Q4: How can I optimize my protocol to enhance fluorescence consistency?
A4: To improve the consistency of your 5-ALA fluorescence experiments, consider the following:
-
Standardize Protocols: Strictly adhere to a standardized protocol for 5-ALA concentration, incubation time, and the interval between administration and imaging.
-
Quantitative Analysis: Instead of relying solely on visible fluorescence, employ quantitative methods like fluorescence spectroscopy to measure PpIX concentration. This can detect levels of PpIX that are not visible to the naked eye and provide more objective data.[2][13]
-
Control for Biological Variables: If possible, characterize the molecular subtypes of your tumor samples (e.g., IDH mutation status) to better understand potential sources of variability.
-
Optimize Imaging Parameters: Use appropriate excitation and emission filters and minimize exposure time to reduce photobleaching.[14] Ensure the light source is properly aligned and providing sufficient energy.[14]
-
Meticulous Sample Handling: During surgery or sample preparation, minimize blood contamination and handle tissues carefully to preserve their integrity.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for 5-ALA applications.
Table 1: Recommended 5-ALA Dosage and Timing
| Application | Dosage | Administration Route | Incubation/Timing before Imaging | Reference |
| High-Grade Glioma Surgery | 20 mg/kg body weight | Oral | 2-4 hours before anesthesia | [1][7][15] |
| Photodynamic Therapy (PDT) | Varies (e.g., 0.025 - 5.0 mM in vitro) | Topical or Local | 1-4 hours | [16][17] |
| Low-Grade Glioma (experimental) | 40 mg/kg body weight (to increase visibility) | Oral | 2-4 hours before anesthesia | [3] |
Table 2: Fluorescence Parameters and Observations
| Parameter | Value/Observation | Context | Reference |
| PpIX Excitation Wavelength | 375-440 nm (Blue-violet light) | Standard for inducing PpIX fluorescence | [4][7] |
| PpIX Emission Wavelength | 634-710 nm (Red light) | Main emission peak around 634 nm | [4][7] |
| Positive Predictive Value (PPV) of Fluorescence for HGG | ~95-97% | High correlation between fluorescence and tumor presence | [7][10][18] |
| Negative Predictive Value (NPV) of Fluorescence | 22% - 69% | Varies significantly, lower in areas of low tumor cell density | [7][8] |
| Fluorescence in Low-Grade Gliomas | Visible in ~20-40% of cases | Often requires quantitative methods for detection | [1][3][19] |
| Fluorescence Intensity Ratio (Tumor vs. Normal) | > 0.090 for glioblastoma | Can be used for quantitative discrimination | [13] |
Experimental Protocols
Protocol 1: In Vitro 5-ALA Incubation and Fluorescence Microscopy
-
Cell Culture: Plate cells at a desired density in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
5-ALA Preparation: Prepare a stock solution of 5-ALA hydrochloride in sterile PBS or serum-free medium. Further dilute to the desired final concentration (e.g., 0.5-1 mM) in complete culture medium.
-
Incubation: Remove the old medium from the cells and add the 5-ALA containing medium. Incubate for a specific duration (e.g., 4-24 hours) at 37°C in a CO2 incubator. The optimal time should be determined empirically for each cell line.[17]
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove extracellular 5-ALA.
-
Imaging: Immediately proceed with fluorescence microscopy.
-
Use an excitation filter appropriate for PpIX (e.g., 405 nm).
-
Use an emission filter to capture the red fluorescence (e.g., long-pass > 620 nm).
-
Minimize exposure time and light intensity to prevent photobleaching.
-
Acquire images from multiple fields of view for representative data.
-
-
Image Analysis: Quantify the fluorescence intensity using appropriate software (e.g., ImageJ/Fiji).
Protocol 2: 5-ALA Administration for In Vivo Fluorescence-Guided Surgery (Preclinical Model)
-
Animal Model: Utilize an appropriate animal model with an established tumor (e.g., orthotopic glioma model in rodents).
-
5-ALA Administration: Administer 5-ALA at a predetermined dose (e.g., 100 mg/kg) via the appropriate route (e.g., intravenous or oral gavage).[17]
-
Incubation Period: Allow for a 3-6 hour incubation period for PpIX to accumulate in the tumor tissue.[17]
-
Surgical Procedure: Anesthetize the animal and perform the surgical exposure of the tumor.
-
Fluorescence Visualization: Use a surgical microscope equipped with a fluorescence module.
-
Switch from white light to the blue light excitation source.
-
Observe the red PpIX fluorescence from the tumor tissue.
-
Use a spectroscopic probe for quantitative measurements if available.
-
-
Biopsy and Histology: Collect tissue samples from fluorescing and non-fluorescing areas for histopathological confirmation.
Visualizations
Caption: Heme biosynthesis pathway and 5-ALA metabolism.
Caption: General experimental workflow for 5-ALA fluorescence.
Caption: Troubleshooting flowchart for inconsistent fluorescence.
References
- 1. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The value of visible 5-ALA fluorescence and quantitative protoporphyrin IX analysis for improved surgery of suspected low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting intraoperative 5-ALA-induced tumor fluorescence via MRI and deep learning in gliomas with radiographic lower-grade characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of ultra short sub-30 minute incubation of this compound photodynamic therapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral complexity of 5-ALA induced PpIX fluorescence in guided surgery: a clinical study towards the discrimination of healthy tissue and margin boundaries in high and low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | this compound Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 14. Optimization and Troubleshooting [evidentscientific.com]
- 15. Optimization of high-grade glioma resection using 5-ALA fluorescence-guided surgery: A literature review and practical recommendations from the neuro-oncology club of the French society of neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | 5-ALA in Suspected Low-Grade Gliomas: Current Role, Limitations, and New Approaches [frontiersin.org]
Technical Support Center: Enhancing 5-ALA-Induced Cell Death with Ferrochelatase Inhibitors
Welcome to the technical support center for researchers investigating the synergistic effect of 5-aminolevulinic acid (5-ALA) and ferrochelatase (FECH) inhibitors. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using ferrochelatase inhibitors to enhance 5-ALA-induced cell death?
A1: this compound (5-ALA) is a prodrug that is metabolized within the cell's heme biosynthesis pathway to produce the photosensitizer Protoporphyrin IX (PpIX).[1][2] Ferrochelatase (FECH) is the final enzyme in this pathway, catalyzing the insertion of ferrous iron (Fe²⁺) into PpIX to form heme.[3][4] By inhibiting FECH, the conversion of PpIX to non-photosensitive heme is blocked. This leads to a significant accumulation of PpIX within the cancer cells.[5][6] Upon exposure to light of a specific wavelength, the accumulated PpIX generates reactive oxygen species (ROS), which induce oxidative stress and trigger cell death pathways like apoptosis and necrosis.[7][8]
Q2: What are the common types of ferrochelatase inhibitors used in this research context?
A2: Ferrochelatase inhibitors can be categorized as direct competitive inhibitors or indirect inhibitors.
-
Direct Inhibitors: Molecules like N-methylprotoporphyrin (NMPP) are structural analogs of PpIX that directly compete for the enzyme's active site.[9][10]
-
Indirect Inhibitors (Iron Chelators): Compounds like deferoxamine (DFO) and deferiprone (CP94) indirectly inhibit FECH by reducing the availability of its essential cofactor, ferrous iron (Fe²⁺).[1][11][12] DFO has been widely used to enhance PpIX accumulation and the subsequent photodynamic therapy (PDT) effect.[13][14]
Q3: What cell death mechanisms are typically activated by 5-ALA PDT enhanced with FECH inhibitors?
A3: The primary cell death mechanisms are apoptosis and necrosis.[5] Studies have shown that this combination therapy leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][13] While caspase-3 activity is sometimes observed, cell death can also occur through a caspase-independent mitochondrial pathway.[5][7] Some studies also report the induction of inflammatory cell death pathways like necroptosis and pyroptosis, but not apoptosis, in certain cancer cell lines.[2]
Q4: How does the expression level of ferrochelatase in cancer cells affect the outcome?
A4: The basal expression and activity of FECH are crucial determinants of a tumor's response.[1] Cancer cells with naturally lower FECH activity, such as glioblastomas, tend to accumulate more PpIX from 5-ALA.[15][16] Conversely, inhibiting FECH in cells with higher basal expression can lead to a more dramatic increase in PpIX levels and a greater enhancement of PDT efficacy.[1][6] Therefore, the effectiveness of FECH inhibitors can be cell-line dependent.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no increase in PpIX fluorescence after adding FECH inhibitor. | 1. Ineffective Inhibitor Concentration: The concentration of the FECH inhibitor may be too low to effectively block the enzyme. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line. Start with concentrations reported in the literature (e.g., 10⁻⁶M NMPP or 100 µM DFO).[10][17] |
| 2. Cell Line Insensitivity: The cell line may have very low intrinsic FECH activity, so inhibition has a minimal effect.[1] | 2. Measure the basal FECH activity in your cell line. Consider using a cell line known to have higher FECH expression for comparison.[3] | |
| 3. Incorrect Timing: The incubation time with 5-ALA and the inhibitor may not be optimal for peak PpIX accumulation. | 3. Conduct a time-course experiment. PpIX levels typically peak around 4-8 hours after 5-ALA administration, but this can vary.[6][18] | |
| High cell viability despite increased PpIX fluorescence and light exposure. | 1. Insufficient Light Dose: The light fluence (J/cm²) may be too low to activate a sufficient amount of PpIX to induce widespread cell death. | 1. Titrate the light dose. The PDT effect is dependent on light fluence; increasing the exposure time or intensity can enhance cell killing.[6] |
| 2. Cellular Resistance Mechanisms: Cells may have robust antioxidant defenses that neutralize the ROS generated by PDT. | 2. Investigate the antioxidant capacity of your cells. Consider co-treatments that may deplete cellular antioxidants like glutathione. | |
| 3. Subcellular Localization of PpIX: If PpIX is not localized in sensitive organelles like the mitochondria, the resulting photodamage may not be lethal. | 3. Use fluorescence microscopy to confirm the mitochondrial localization of PpIX.[19] | |
| Inconsistent results between experimental replicates. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or metabolic state can affect 5-ALA uptake and metabolism. | 1. Standardize your cell culture protocols strictly. Use cells within a narrow passage number range and seed them to reach a consistent confluency (e.g., 70%) for each experiment.[3] |
| 2. Inconsistent 5-ALA/Inhibitor Preparation: The stability of 5-ALA and some inhibitors in solution can be a factor. | 2. Always prepare fresh solutions of 5-ALA and inhibitors immediately before use. | |
| 3. Fluctuations in Light Source Output: The power output of the light source can vary over time. | 3. Measure the power output of your light source before each experiment using a power meter to ensure a consistent light dose is delivered. |
Signaling Pathways and Experimental Workflow
The process begins with the administration of 5-ALA, which is converted to PpIX. The FECH inhibitor prevents the final conversion to heme, causing PpIX to accumulate. Light activation then triggers the production of ROS, leading to mitochondrial damage and subsequent cell death.
Caption: Mechanism of FECH inhibitor-enhanced 5-ALA photodynamic therapy.
Caption: General experimental workflow for assessing 5-ALA PDT with FECH inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies enhancing 5-ALA PDT with FECH inhibitors.
Table 1: Enhancement of PpIX Accumulation
| Cell Line | FECH Inhibitor | Concentration | Fold Increase in PpIX Fluorescence (vs. 5-ALA alone) | Reference |
| G112 (Glioma) | FECH siRNA | - | ~4-fold | [6] |
| SNB19 (Glioma) | FECH siRNA | - | ~2-fold | [6] |
| WiDr (Adenocarcinoma) | Deferoxamine (DEF) | 100 µM | ~1.4-fold | [17] |
| V79 (Fibroblasts) | Deferoxamine (DEF) | 100 µM | ~3-fold | [17] |
Table 2: Enhancement of Cell Death / Growth Inhibition
| Cell Line | Treatment | Light Dose | % Apoptotic Cells / % Growth Inhibition | Reference |
| G112 (Glioma) | 5-ALA + FECH siRNA + Light | 1 J/cm² | ~75% growth inhibition | [6] |
| SNB19 (Glioma) | 5-ALA + FECH siRNA + Light | 1 J/cm² | ~80% growth inhibition | [6] |
| MDA-MB-231 (TNBC) | 5-ALA/PDT + 2.5 µM Cisplatin | 9 J/cm² | 53.6% total apoptotic death | [20] |
| PC-3 (Prostate Cancer) | 5-ALA + Deferoxamine + Light | Not specified | Enhanced cell death (apoptosis & necrosis) | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular PpIX Accumulation by Flow Cytometry
This protocol is adapted from methods described for analyzing PpIX fluorescence.[3][5]
-
Cell Seeding: Seed 3 x 10⁵ cells per well in a 6-well plate and allow them to adhere and grow to ~70% confluency.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of 5-ALA (e.g., 1 mM) and the FECH inhibitor (or vehicle control).
-
Incubation: Incubate the cells for the optimal duration (e.g., 4-6 hours) at 37°C in a CO₂ incubator, protected from light.
-
Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite the cells using a 488 nm laser and detect PpIX fluorescence in the appropriate channel (e.g., FL3, using a 650 nm long-pass filter).[3] Record the mean fluorescence intensity (MFI) for at least 20,000 events per sample.
-
Data Analysis: Quantify the increase in PpIX by comparing the MFI of cells treated with 5-ALA and the inhibitor to those treated with 5-ALA alone.
Protocol 2: Assessment of Cell Viability Post-PDT using Alamar Blue Assay
This protocol is based on the methodology for assessing cell proliferation after PDT.[6]
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10³) in a 96-well plate. The next day, treat with 5-ALA and the FECH inhibitor as described in Protocol 1.
-
Light Irradiation: After the incubation period, wash the cells with PBS and add fresh, phenol red-free medium. Expose the designated plates to a specific light dose (e.g., 1 J/cm²) using a calibrated light source. Keep the control plates in the dark.
-
Post-PDT Incubation: Return all plates to the incubator for 24-48 hours.
-
Alamar Blue Addition: Add Alamar Blue reagent (to a final concentration of 10% v/v) to each well.
-
Incubation and Measurement: Incubate for 2-4 hours at 37°C. Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated dark control after subtracting the background reading from wells with medium only.
Protocol 3: Apoptosis Analysis by Annexin V Staining
This protocol is adapted from standard apoptosis detection methods used in PDT studies.[6][20]
-
Cell Treatment and Irradiation: Follow steps 1 and 2 from Protocol 2, using a 6-well plate format.
-
Post-PDT Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow apoptotic processes to develop.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using gentle trypsinization. Pool all cells from each sample and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. Ferrochelatase Deficiency Abrogated the Enhancement of Aminolevulinic Acid-mediated Protoporphyrin IX by Iron Chelator Deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory cell death induced by this compound-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of ferrochelatase enhances this compound-based photodynamic action for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of ferrochelatase enhances this compound-based fluorescence and photodynamic therapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of this compound on Human Malignant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ferrochelatase by N-methylprotoporphyrin IX is not accompanied by delta-aminolevulinic acid synthetase induction in chick embryo liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ferrochelatase impairs vascular eNOS/NO and sGC/cGMP signaling | PLOS One [journals.plos.org]
- 11. Chemical approaches for the enhancement of this compound-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 12. Improving this compound photodynamic therapy through the modulation of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy involves an antiangiogenic mechanism and is enhanced by ferrochelatase inhibitor in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy involves an antiangiogenic mechanism and is enhanced by ferrochelatase inhibitor in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silencing of ferrochelatase enhances this compound-based fluorescence and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of time-dependent protoporphyrin IX concentration for photodynamic therapy dosimetry in a mice colon tumor model using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]
- 20. The therapeutic efficacy of 5-ALA based photodynamic therapy and chemotherapy combination in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing autofluorescence interference in 5-ALA imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence interference in 5-aminolevulinic acid (5-ALA) imaging studies.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my 5-ALA treated tissue samples?
A1: Autofluorescence in biological samples originates from endogenous fluorophores. Common sources include:
-
Structural Proteins: Collagen and elastin, particularly abundant in connective tissues, are major contributors.[1][2]
-
Metabolic Co-factors: Reduced nicotinamide adenine dinucleotide (NADH) and flavins (like FAD) are present in most cells and contribute to autofluorescence.[1][2]
-
Cellular Granules: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in the lysosomes of aging cells and fluoresces brightly across a broad spectrum.[1][2]
-
Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[3]
-
Fixation: Aldehyde fixatives like formalin and glutaraldehyde can react with amines in the tissue to create fluorescent products.[3][4]
Q2: My PpIX signal is weak and seems obscured by background fluorescence. What are the first troubleshooting steps I should take?
A2: When the Protoporphyrin IX (PpIX) signal is weak, autofluorescence can become a significant problem.[5][6] Here are initial steps to take:
-
Image an Unstained Control: Always prepare a control slide that has not been treated with 5-ALA but has undergone the same fixation and preparation steps. This will help you determine the baseline level and spectral characteristics of the autofluorescence in your tissue.
-
Optimize 5-ALA Incubation Time: Ensure you are using the optimal 5-ALA concentration and incubation time for your specific cell or tissue type to maximize PpIX accumulation.
-
Check Excitation and Emission Filters: Verify that you are using the correct filter set for PpIX imaging (typically excitation around 405 nm and emission detection centered around 635 nm).[7] Using broader filters can increase the collection of autofluorescence.
-
Sample Preparation: If you are working with whole tissues, perfuse the animal with PBS before fixation to remove red blood cells, a major source of autofluorescence.[8] Also, minimize fixation time and avoid high temperatures during processing.[8]
Q3: Can my choice of fixative impact the level of autofluorescence?
A3: Absolutely. Aldehyde-based fixatives, such as formalin and glutaraldehyde, are known to induce autofluorescence by cross-linking proteins and other molecules.[3][4] Glutaraldehyde generally produces more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[9] If autofluorescence is a major issue, consider these options:
-
Reduce Fixation Time: Use the minimum fixation time necessary for adequate tissue preservation.
-
Use Non-Aldehyde Fixatives: Consider alternatives like chilled methanol or ethanol, especially for cell cultures. Be aware that these may affect some epitopes if you are performing subsequent immunofluorescence.[10]
-
Post-Fixation Treatment: If you must use an aldehyde fixative, you can treat the tissue with a reducing agent like sodium borohydride to quench some of the fixation-induced autofluorescence.[11]
Q4: I am seeing punctate, bright yellow-green fluorescence that is not my PpIX signal. What is this and how can I reduce it?
A4: This is likely due to lipofuscin granules, which are autofluorescent and accumulate in older cells.[1] They have a broad emission spectrum and can interfere with multiple fluorescence channels. To reduce lipofuscin autofluorescence, you can use a quenching agent like Sudan Black B.[12] Be aware that Sudan Black B itself can fluoresce in the far-red spectrum, so it's important to consider this when planning multicolor imaging experiments.[8]
Q5: How can I be sure that the signal I am measuring is truly from PpIX and not autofluorescence?
A5: This is a critical question in 5-ALA imaging. Several methods can help you distinguish the PpIX signal:
-
Spectral Imaging and Linear Unmixing: This is a powerful technique where you acquire images across a range of emission wavelengths. By obtaining the emission spectrum of autofluorescence (from an unstained control) and a pure PpIX standard, you can use software to mathematically separate the contribution of each to your experimental images.[13][14]
-
Fluorescence Lifetime Imaging (FLIM): This technique measures the decay rate of fluorescence, which is a characteristic property of each fluorophore. Since PpIX and endogenous fluorophores have different fluorescence lifetimes, FLIM can be used to separate their signals.
-
Ratio Imaging: Some researchers use the ratio of the PpIX fluorescence peak (around 635 nm) to the autofluorescence peak at a shorter wavelength to enhance contrast.[5]
Quantitative Data on Autofluorescence Reduction Methods
The following table summarizes the effectiveness of various methods for reducing autofluorescence. The efficacy can be tissue- and fluorophore-dependent.
| Method | Target Autofluorescence Source | Reported Effectiveness | Potential Impact on PpIX Signal | Reference |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Moderate | Minimal if used correctly | [15] |
| Sudan Black B | Lipofuscin, general background | High for lipofuscin | Can quench PpIX signal if not optimized | [12] |
| Copper Sulfate (CuSO₄) | General | Moderate | Can quench PpIX signal | [4] |
| Photobleaching | General | High | Can photobleach PpIX if not performed prior to 5-ALA administration | [9] |
| Spectral Unmixing | All sources | High | None (post-acquisition analysis) | [13][14] |
Experimental Protocols
Here are detailed methodologies for key experiments to reduce autofluorescence in 5-ALA imaging studies.
Protocol 1: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence
This protocol is intended for use on formalin- or paraformaldehyde-fixed tissue sections before 5-ALA incubation or imaging.
-
Deparaffinize and Rehydrate: For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, bring to room temperature and rehydrate in PBS.
-
Prepare Sodium Borohydride Solution: Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Incubation: Incubate the tissue sections in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker sections, this incubation may be repeated up to three times.[1]
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with 5-ALA Incubation: Continue with your standard protocol for 5-ALA incubation and subsequent imaging.
Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is typically performed after 5-ALA incubation and imaging, as Sudan Black B is a visible dye.
-
Complete 5-ALA Imaging: Acquire your PpIX fluorescence images.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it.
-
Incubation: After imaging, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[4]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B, then wash thoroughly with PBS.
-
Re-imaging (Optional): You can re-image the same sections to confirm the reduction in autofluorescence. Note that this is primarily for validation of the technique, as the PpIX signal may have faded.
Protocol 3: Photobleaching for General Autofluorescence Reduction
This protocol should be performed on unstained tissue sections before incubation with 5-ALA to avoid photobleaching the PpIX.
-
Sample Preparation: Prepare your fixed tissue sections on slides as you normally would.
-
Light Exposure: Expose the slides to a high-intensity light source. This can be a commercial photobleaching device or a fluorescence microscope with the shutter open and a broad-spectrum light source (e.g., a mercury or xenon arc lamp) turned to a high intensity.
-
Duration: The duration of photobleaching can range from 30 minutes to several hours, depending on the tissue type and the intensity of the light source. It is recommended to test different durations to find the optimal time that reduces autofluorescence without damaging the tissue.
-
Proceed with 5-ALA Incubation: After photobleaching, proceed with your standard 5-ALA incubation and imaging protocol.
Visualizations
5-ALA to PpIX Metabolic Pathway
Caption: Metabolic pathway of exogenous 5-ALA to fluorescent PpIX.
Experimental Workflow for Addressing Autofluorescence
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound False-Positive Rates in Newly Diagnosed and Recurrent Glioblastoma: Do Pseudoprogression and Radionecrosis Play a Role? A Meta-Analysis [frontiersin.org]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. bioconductor.org [bioconductor.org]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Validation & Comparative
Decoding Tumor Margins: A Comparative Guide to Validating 5-ALA-Induced Fluorescence with Histological Analysis
For researchers, scientists, and drug development professionals at the forefront of oncology, the precise delineation of tumor margins is a critical determinant of surgical success and patient prognosis. 5-aminolevulinic acid (5-ALA)-induced fluorescence-guided surgery has emerged as a powerful intraoperative tool for real-time tumor visualization. However, the translation of this fluorescent signal into a definitive histological confirmation remains a key validation step. This guide provides an objective comparison of 5-ALA fluorescence with traditional histological analysis, supported by experimental data and detailed protocols, to aid in the robust validation of this innovative technology.
The Principle of 5-ALA-Induced Fluorescence
This compound (5-ALA) is a natural amino acid precursor in the heme biosynthesis pathway.[1][2] When exogenously administered, 5-ALA is preferentially taken up by neoplastic cells and metabolized to protoporphyrin IX (PpIX), a fluorescent molecule.[1][2][3] Due to enzymatic differences, particularly a lower activity of ferrochelatase in tumor cells, PpIX accumulates to a much greater extent in malignant tissue compared to normal brain tissue.[1][2] Upon excitation with blue-violet light (approximately 400-440 nm), PpIX emits a characteristic red fluorescence (peak emission around 635 nm), allowing surgeons to visually distinguish tumor from healthy tissue.[1][4][5]
Comparative Analysis: 5-ALA Fluorescence vs. Histopathology
The gold standard for tumor diagnosis and grading remains histopathological examination of tissue biopsies. This section compares the performance of 5-ALA-induced fluorescence against this standard, highlighting both its strengths and limitations.
Quantitative Correlation of Fluorescence and Histology
Multiple studies have sought to quantify the relationship between the intensity of 5-ALA-induced fluorescence and the underlying histopathological features of the tissue. This data is crucial for understanding the reliability of the fluorescent signal.
| Fluorescence Level | Corresponding Histopathological Findings | Positive Predictive Value (PPV) | Notes |
| Strong/Solid Fluorescence | Solid, high-density tumor tissue, often corresponding to high-grade gliomas (WHO Grade III & IV).[6] Correlates with higher cell densities and proliferation rates (e.g., MIB-1/Ki-67).[6][7] | 95% - 100%[6] | The most reliable indicator of solid tumor bulk. |
| Weak/Vague Fluorescence | Infiltrating tumor cells at the tumor margin, lower cell density compared to strongly fluorescing areas.[6] Can also be associated with some low-grade gliomas. | 84.8% - 95%[6] | Represents a transitional zone with a higher likelihood of containing tumor cells, but also a higher chance of false positives. |
| No Fluorescence | Can represent healthy brain tissue, but also may contain infiltrating tumor cells, particularly in low-grade gliomas.[6][8] | Negative Predictive Value (NPV) is variable and generally lower (around 40%).[6] | The absence of fluorescence does not definitively rule out the presence of tumor cells.[8] |
Correlation with Immunohistochemistry
To further validate the biological basis of 5-ALA fluorescence, studies have correlated the fluorescent signal with the expression of various protein markers assessed by immunohistochemistry (IHC).
| Immunohistochemical Marker | Biological Role | Correlation with 5-ALA Fluorescence |
| MIB-1 (Ki-67) | Proliferation marker | Significant positive correlation between fluorescence intensity and Ki-67 labeling index, indicating that more proliferative areas exhibit stronger fluorescence.[7] |
| p53 | Tumor suppressor protein | Staining for p53 is often used in conjunction with other markers to confirm the presence of neoplastic cells in fluorescent areas.[6] |
| CD68, CD163 | Macrophage markers | Some studies have investigated the immune infiltrate in relation to fluorescence. While TCGA data suggested a correlation, histological analysis of patient samples showed comparable immune infiltration in different fluorescence levels.[8] |
| CD8, FoxP3 | T-cell markers | Similar to macrophage markers, histological analysis did not show a significant difference in the infiltration of cytotoxic and regulatory T-cells between fluorescing and non-fluorescing regions in one study.[8] |
Experimental Protocols
Robust validation requires meticulous experimental design. The following are detailed methodologies for key experiments.
5-ALA Administration and Fluorescence-Guided Surgery
-
Patient Administration: Patients are typically administered 5-ALA orally at a dose of 20 mg/kg of body weight.[9][10][11] The administration usually occurs 3 to 4 hours before the induction of anesthesia to allow for optimal PpIX accumulation in the tumor tissue.[12][13]
-
Intraoperative Visualization: During surgery, a specialized neurosurgical microscope equipped with a blue light filter (excitation wavelength ~400-440 nm) is used to excite the PpIX.[5] The resulting red fluorescence is observed through the microscope's optics.
-
Biopsy Collection: Standardized biopsies are collected from areas exhibiting strong fluorescence, weak fluorescence, and no fluorescence.[6] The precise location of each biopsy is meticulously documented.
Histopathological and Immunohistochemical Analysis
-
Tissue Processing: Biopsy samples are immediately fixed in formalin and embedded in paraffin (FFPE).
-
H&E Staining: Sections (typically 3-5 µm) are cut from the FFPE blocks and stained with Hematoxylin and Eosin (H&E) for standard morphological assessment by a neuropathologist blinded to the intraoperative fluorescence findings.
-
Immunohistochemistry: Serial sections are stained for relevant markers such as Ki-67, p53, and immune cell markers (e.g., CD68, CD8) using standard immunohistochemical protocols.[8] This involves antigen retrieval, incubation with primary and secondary antibodies, and visualization with a chromogen.
-
Quantitative Analysis: Stained slides are analyzed to determine cell density, tumor cell percentage, and the expression levels of IHC markers. Digital image analysis can be employed for more objective quantification.[8]
Visualizing the Workflow and Pathways
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for validating 5-ALA fluorescence.
Caption: Simplified 5-ALA metabolic pathway in tumor cells.
Caption: Logical comparison of fluorescence and histology.
Conclusion
The validation of 5-ALA-induced fluorescence with histological analysis is a cornerstone for its reliable clinical application. The data overwhelmingly supports a strong positive correlation between visible fluorescence and the presence of high-grade tumor tissue. Strong fluorescence is a highly specific indicator of solid tumor, while weak fluorescence effectively delineates the infiltrating tumor margin. However, the absence of fluorescence is not a definitive indicator of tumor absence, highlighting the importance of continued reliance on histopathological confirmation. By employing rigorous experimental protocols and understanding the underlying biological pathways, researchers and clinicians can confidently leverage 5-ALA fluorescence to improve the precision of cancer surgery and ultimately enhance patient outcomes.
References
- 1. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (5-ALA)-Induced Protoporphyrin IX Fluorescence by Glioma Cells—A Fluorescence Microscopy Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical Pearls to Effectively Use 5-ALA in Fluorescence-Guided Tumor Resection—5 Lessons from the Operating Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-derived Tumor Fluorescence: The Diagnostic Accuracy of Visible Fluorescence Qualities as Corroborated by Spectrometry and Histology and Postoperative Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex-vivo analysis of quantitative 5-ALA fluorescence intensity in diffusely infiltrating gliomas using a handheld spectroscopic probe: Correlation with histopathology, proliferation and microvascular density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping high-grade glioma immune infiltration to 5-ALA fluorescence levels: TCGA data computation, classical histology, and digital image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 10. Frontiers | Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After this compound Administration [frontiersin.org]
- 11. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review [mdpi.com]
- 12. Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment [mdpi.com]
- 13. 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS) [cns.org]
A Comparative Guide to 5-Aminolevulinic Acid Delivery Systems for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
5-Aminolevulinic acid (5-ALA), a precursor of the potent photosensitizer Protoporphyrin IX (PpIX), is a cornerstone of photodynamic therapy (PDT) for various cancers and dermatological conditions. However, the inherent hydrophilicity and limited bioavailability of 5-ALA pose significant challenges to its clinical efficacy. To overcome these limitations, a variety of advanced delivery systems have been developed to enhance the targeted delivery, cellular uptake, and therapeutic outcome of 5-ALA. This guide provides a comprehensive comparison of the efficacy of different 5-ALA delivery systems, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Efficacy of 5-ALA Delivery Systems
The performance of various 5-ALA delivery systems has been evaluated based on several key parameters, including drug loading efficiency, cellular uptake, PpIX accumulation, and in vivo tumor suppression. The following tables summarize the quantitative data from various experimental studies.
| Delivery System | Drug Loading/Encapsulation Efficiency (%) | Particle Size (nm) | Protoporphyrin IX (PpIX) Accumulation (relative increase vs. free 5-ALA) | Cellular Uptake Enhancement (relative increase vs. free 5-ALA) | Reference |
| Liposomes (DPPC) | 15-16% | 84-89 | Enhanced in tumor tissue | Higher phototoxicity observed | [1] |
| Ethosomes | 8-66% | <200 | 11- to 15-fold increase in PpIX intensity | Greater penetration than liposomes | [2] |
| Gold Nanoparticles (GNPs) | Not specified | Not specified | Not specified | Induced cell death at twice the rate of 5-ALA alone | [3] |
| Nanoemulsions (O/W) | Not specified | 20-200 | Increased in deeper skin layers | 2.6-fold higher skin permeation | [4][5] |
| Microneedles (Coated) | ~90% delivery efficiency | Not applicable | 3.2-fold higher PpIX formation | Deeper skin penetration (~480µm vs ~150µm for cream) | [6] |
| Microneedles (Dissolving HA) | Not specified | Not applicable | Not specified | 97% tumor inhibition rate (low dose) | [7] |
| Dendrimers | High payload capacity | Not specified | Significantly more efficient at optimal concentrations | Uptake via endocytic routes | [8] |
Table 1: In Vitro and In Vivo Performance of 5-ALA Delivery Systems
| Delivery System | Animal Model | Tumor Type | Treatment Protocol | Tumor Inhibition/Suppression | Reference |
| Microneedles (Coated) | Mice | Subcutaneous tumors | 1.75mg 5-ALA coated microneedles | ~57% tumor growth suppression | [6] |
| Topical Cream | Mice | Subcutaneous tumors | 5mg of 5-ALA in cream | No tumor volume suppression | [6] |
| Microneedles (Dissolving HA) | BALB/c nude mice | Subcutaneous tumor | 0.61 mg 5-ALA HA MNs patch | 97% tumor inhibition rate | [7] |
| Intravenous Injection | BALB/c nude mice | Subcutaneous tumor | 1.65 mg 5-ALA injection | Not specified, used as comparator | [7] |
| Liposomes (DPPC) | Mice | Melanoma xenograft | Topical application | Enhanced PpIX accumulation in tumor tissue | [1] |
| Hydrogel Suppositories | BALB/c mice | Subcutaneous rectal carcinoma | Intrarectal administration | Greater uptake of 5-ALA in rectal wall than skin | [9] |
| Oral Administration | U251MG- or U87MG-bearing mice | Glioblastoma | 60 or 120 mg/kg 5-ALA prior to irradiation | Slowed tumor progression and promoted regression | [10][11] |
Table 2: In Vivo Efficacy of Different 5-ALA Formulations in Animal Models
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of 5-ALA delivery systems.
Preparation of 5-ALA Loaded Liposomes (Thin Film Hydration Method)
-
Lipid Film Formation: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol in a chloroform/methanol mixture (3:1, v/v) in a round-bottom flask.[12]
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask's inner surface.[12]
-
Hydration: Hydrate the lipid film with an aqueous solution of 5-ALA by vortexing or sonication. This process leads to the formation of multilamellar vesicles (MLVs).[12]
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[12]
-
Purification: Remove unencapsulated 5-ALA by dialysis or size exclusion chromatography.[13]
In Vitro Cellular Uptake and Protoporphyrin IX (PpIX) Fluorescence Measurement
-
Cell Culture: Plate cancer cells (e.g., HeLa, B16F10) in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Incubate the cells with different 5-ALA formulations (e.g., free 5-ALA, 5-ALA loaded nanoparticles) at a specific concentration for a defined period (e.g., 4 hours).
-
PpIX Measurement:
-
Fluorescence Microscopy: After incubation, wash the cells with phosphate-buffered saline (PBS) and observe the intracellular red fluorescence of PpIX using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and measure the PpIX fluorescence intensity using a flow cytometer.
-
In Vitro Phototoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.
-
Incubation with 5-ALA: Treat the cells with various concentrations of different 5-ALA formulations for a specific duration (e.g., 4 hours).
-
Irradiation: Following incubation, replace the medium with fresh medium and expose the cells to a light source (e.g., LED lamp) at a specific wavelength (e.g., 635 nm) and light dose.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1][10]
In Vivo Tumor Model and Efficacy Study
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).[6][7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the different 5-ALA formulations to the tumor-bearing mice. The route of administration will depend on the delivery system being tested (e.g., topical application for creams and patches, intravenous injection for nanoparticles, oral gavage for systemic delivery).[6][7][10]
-
Photodynamic Therapy: At a predetermined time point after 5-ALA administration (to allow for maximal PpIX accumulation in the tumor), irradiate the tumor area with a light source of a specific wavelength and dose.[6]
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers. The tumor volume can be calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: Compare the tumor growth rates between the different treatment groups and the control group to determine the efficacy of each delivery system.[6][7]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Enhanced anti-tumor efficacy of this compound-gold nanoparticles-mediated photodynamic therapy in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule additive enhances cell uptake of this compound and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound-mediated photodynamic therapy in a mouse model of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile fabrication of dissolving microneedles containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. researchgate.net [researchgate.net]
- 7. The Assessment of the Combined Treatment of 5-ALA Mediated Photodynamic Therapy and Thalidomide on 4T1 Breast Carcinoma and 2H11 Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Formulation Study of 5-Aminolevulinic Encapsulated in DPPC Liposomes in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting 5-ALA-based photodynamic therapy by a liposomal nanomedicine through intracellular iron ion regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. eijppr.com [eijppr.com]
A Comparative Guide to 5-Aminolevulinic Acid-Based Assays: Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of biological markers is paramount. 5-Aminolevulinic Acid (5-ALA) has emerged as a crucial tool, particularly in oncology, for its ability to induce the accumulation of fluorescent Protoporphyrin IX (PpIX) in cancer cells. This phenomenon is harnessed for both photodynamic therapy and fluorescence-guided surgery. However, the reproducibility and reliability of the assays used to quantify 5-ALA-induced PpIX are critical for their clinical and research applications. This guide provides an objective comparison of common 5-ALA-based assays and their alternatives, supported by available experimental data.
This guide delves into the quantitative performance of fluorescence-based and chromatographic methods for PpIX determination, offering insights into their respective strengths and limitations. Detailed experimental protocols for key methodologies are also provided to facilitate informed decisions in assay selection and implementation.
Quantitative Performance of PpIX Detection Assays
The choice of an assay often depends on a balance between sensitivity, specificity, and the practical considerations of throughput and cost. While fluorescence-based methods offer real-time, in-situ measurements, chromatographic techniques, particularly when coupled with mass spectrometry, generally provide higher analytical precision and accuracy. The following table summarizes the available quantitative data for different PpIX detection methods. A notable gap in the published literature is the limited availability of rigorous validation data, specifically intra- and inter-assay coefficients of variation (CV%), for quantitative fluorescence-based 5-ALA assays.
| Assay Type | Analyte | Key Performance Metrics | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |
| Fluorescence Spectroscopy | PpIX | Sensitivity and specificity are highly variable depending on the tissue and instrumentation. Used for qualitative and semi-quantitative analysis in situ. | Not consistently reported | Not consistently reported | [1][2] |
| UPLC-MS/MS | 5-ALA | Limit of Quantification: 5.0 ng/mL; Recovery: >95% | < 2.5% | < 2.5% | [3] |
| HPLC with Fluorescence Detection | PpIX & 5-ALA | Assay validated for accuracy and reproducibility, but specific CVs not provided. | Not provided | Not provided | [4] |
Note: The lack of reported intra- and inter-assay CVs for fluorescence spectroscopy in the context of quantitative PpIX measurement is a significant consideration for researchers requiring high precision.
Signaling Pathway and Experimental Workflow
The metabolic pathway leading to PpIX accumulation after 5-ALA administration is a well-understood process. The following diagram illustrates this pathway, which forms the basis of 5-ALA-based assays.
The general workflow for quantifying 5-ALA-induced PpIX involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and reliability of experimental results. Below are outlines of key experimental methodologies.
In Vitro 5-ALA Incubation and PpIX Fluorescence Measurement
This protocol is adapted for cultured cells and can be modified for tissue homogenates.
a. Cell Culture and 5-ALA Incubation:
-
Plate cells in a suitable culture vessel (e.g., 96-well plate for high-throughput analysis).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare a fresh solution of 5-ALA in a serum-free culture medium at the desired concentration (typically 0.1-1 mM).
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the 5-ALA solution to the cells and incubate for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.
b. PpIX Fluorescence Measurement (Spectrofluorometry):
-
After incubation, remove the 5-ALA solution and wash the cells twice with PBS.
-
Add a suitable lysis buffer to extract the intracellular PpIX.
-
Transfer the cell lysate to a microplate suitable for fluorescence reading.
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~405 nm
-
Emission Wavelength: ~635 nm
-
-
Normalize the fluorescence intensity to the protein concentration of the cell lysate to account for variations in cell number.
High-Performance Liquid Chromatography (HPLC) for PpIX Quantification
This method offers high specificity and is suitable for complex biological samples.
a. Sample Preparation and PpIX Extraction:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Add an extraction solvent (e.g., a mixture of acetone and chloroacetic acid) to precipitate proteins and extract PpIX.[5]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted PpIX.
-
The extract may require further purification or concentration depending on the expected PpIX levels.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence or diode array detector (DAD) is required.
-
Column: A C18 reverse-phase column is commonly used for the separation of porphyrins.[6]
-
Mobile Phase: A gradient or isocratic mobile phase is used for elution. A typical mobile phase might consist of a mixture of methanol, acetonitrile, water, and an acid (e.g., acetic or formic acid) to ensure proper separation and peak shape.[6][7]
-
Detection:
-
Quantification: A standard curve is generated using known concentrations of a PpIX standard. The concentration of PpIX in the samples is then determined by comparing their peak areas to the standard curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for 5-ALA Quantification
This highly sensitive and specific method is ideal for the precise quantification of 5-ALA.[3]
a. Sample Preparation:
-
Similar to HPLC, samples (e.g., from an in vitro release study of a drug delivery system) are prepared to extract the analyte of interest.
-
An internal standard (e.g., L-Tyrosine) is added to the sample to correct for variations in extraction efficiency and instrument response.
b. UPLC-MS/MS Analysis:
-
UPLC System: A UPLC system provides higher resolution and faster analysis times compared to conventional HPLC.
-
Column: An Acquity UPLC BEH C18 column is an example of a suitable column.[3]
-
Mobile Phase: An isocratic mobile phase, for instance, composed of acetonitrile and 0.1% formic acid.[3]
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 5-ALA and the internal standard are monitored to ensure high selectivity.
-
Quantification: A calibration curve is constructed by analyzing standards of known 5-ALA concentrations. The concentration in the samples is calculated based on the peak area ratio of the analyte to the internal standard.
Conclusion
5-ALA-based assays are powerful tools in biomedical research and clinical practice. While fluorescence-based methods provide valuable real-time and in-situ information, their quantitative reproducibility is not as well-documented as that of chromatographic methods. For applications demanding high precision and accuracy, such as in drug development and detailed mechanistic studies, HPLC and UPLC-MS/MS offer more robust and validated alternatives for the quantification of PpIX and 5-ALA, respectively. The choice of assay should be guided by the specific research question, the required level of quantitative accuracy, and the available resources. Further studies are needed to rigorously validate the reproducibility of quantitative 5-ALA fluorescence-based assays to enhance their utility in applications requiring precise measurements.
References
- 1. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorescence by this compound-induced protoporphyrin IX varies in tumor and normal tissues during robot-assisted partial nephrectomy for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
Unraveling the Glow: Validating the Mechanism of Enhanced 5-ALA Fluorescence in IDH1 Mutant Gliomas
A Comparative Guide for Researchers and Drug Development Professionals
The distinct, visible fluorescence of high-grade gliomas following the administration of 5-aminolevulinic acid (5-ALA) has revolutionized fluorescence-guided surgery. This phenomenon, driven by the accumulation of the fluorescent metabolite protoporphyrin IX (PpIX), is notably enhanced in gliomas harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene. Understanding the underlying mechanism of this enhanced fluorescence is crucial for optimizing surgical outcomes and developing novel therapeutic strategies. This guide provides a comprehensive comparison of the leading hypothesis for this enhanced fluorescence—the NADPH depletion model—against other contributing factors, supported by experimental data and detailed protocols.
The Central Hypothesis: IDH1 Mutation-Induced NADPH Depletion
The prevailing mechanism for enhanced 5-ALA fluorescence in IDH1 mutant gliomas centers on the alteration of cellular redox homeostasis, specifically the depletion of nicotinamide adenine dinucleotide phosphate (NADPH).
The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) in an NADPH-consuming reaction.[1][2] This contrasts with the wild-type IDH1 enzyme, which produces NADPH.[1][2] The continuous consumption of NADPH in IDH1 mutant cells leads to lower baseline levels of this critical reducing equivalent.[1][3]
Exogenously administered 5-ALA enters the heme synthesis pathway, leading to a surge in PpIX production. The subsequent conversion of PpIX to heme and its degradation are enzymatic processes that require NADPH as a cofactor.[1] In IDH1 mutant cells, the pre-existing low levels of NADPH are insufficient to efficiently process the excess PpIX, leading to its accumulation and, consequently, enhanced fluorescence.[1][3] This creates a temporary bottleneck in the heme synthesis pathway, causing the fluorescent PpIX to build up to a greater extent than in IDH1 wild-type cells, which have ample NADPH to metabolize it.[1]
Alternative and Contributing Mechanisms
While the NADPH depletion model is strongly supported, other factors may contribute to the differential PpIX accumulation between IDH1 mutant and wild-type gliomas.
-
Ferrochelatase (FECH) Activity: FECH is the terminal enzyme in the heme synthesis pathway, inserting iron into PpIX to form heme. Reduced FECH activity is a known mechanism for PpIX accumulation in cancer cells. Some studies suggest that glioblastoma tissues, in general, have lower FECH mRNA expression compared to normal brain tissue. However, a direct and consistent link between lower FECH activity specifically in IDH1 mutant gliomas compared to their wild-type counterparts has not been definitively established.
-
ATP-Binding Cassette (ABC) Transporters: The efflux of PpIX from cells is mediated by ABC transporters, such as ABCG2. Overexpression of these transporters can reduce intracellular PpIX accumulation. While alterations in ABC transporter expression are implicated in cancer drug resistance, there is currently limited evidence to suggest a significant difference in the expression or activity of PpIX-extruding ABC transporters that is consistently dependent on the IDH1 mutation status in gliomas.
Comparative Data Summary
The following tables summarize the key quantitative differences observed between IDH1 mutant and IDH1 wild-type gliomas that support the NADPH depletion hypothesis.
| Parameter | IDH1 Mutant Glioma | IDH1 Wild-Type Glioma | Key Findings | Reference |
| 5-ALA Induced Fluorescence | Enhanced / Stronger | Weaker / Variable | IDH1 mutations are significantly associated with positive 5-ALA fluorescence in WHO grade III gliomas. | [1] |
| Protoporphyrin IX (PpIX) Accumulation | Delayed metabolism and higher accumulation | More rapid metabolism | A lag in 5-ALA metabolism leads to a temporary but significant build-up of PpIX in IDH1 mutant cells. | [1] |
| Metabolite/Cofactor | Relative Level in IDH1 Mutant vs. Wild-Type | Fold Change (approximate) | Key Findings | Reference |
| NADPH | Lower | ~0.5x | Baseline NADPH levels are significantly lower in IDH1 mutant cells. | [1] |
| 2-Hydroxyglutarate (2-HG) | Higher | >100x | The oncometabolite 2-HG is a hallmark of IDH1 mutations and is produced in an NADPH-consuming reaction. | [1] |
| α-Ketoglutarate (α-KG) | Lower | ~0.6x (after 5-ALA) | α-KG is consumed by the mutant IDH1 enzyme. | [1] |
| Citrate | Higher | ~3.5x (after 5-ALA) | Altered TCA cycle dynamics are observed in IDH1 mutant cells upon 5-ALA treatment. | [1] |
Visualizing the Mechanisms
Signaling Pathway: Altered Heme Metabolism in IDH1 Mutant Glioma
Caption: IDH1 mutation alters the TCA cycle, leading to NADPH consumption and subsequent PpIX accumulation.
Experimental Workflow: Comparative Analysis of 5-ALA Metabolism
Caption: Workflow for comparing 5-ALA metabolism in IDH1-WT and IDH1-mutant glioma cells.
Experimental Protocols
Cell Culture and 5-ALA Administration
-
Cell Lines: Human glioma cell lines (e.g., U87MG) are genetically engineered to stably express either wild-type IDH1 (IDH1-WT) or the R132H mutant IDH1 (IDH1-R132H).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
5-ALA Treatment: A stock solution of 5-ALA (e.g., 100 mM in sterile PBS) is prepared. Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing a final concentration of 1 mM 5-ALA. Cells are incubated for various time points (e.g., 0, 2, 4, 6, 8, 24 hours) prior to analysis.
Quantification of PpIX Fluorescence
-
Fluorescence Microscopy:
-
Cells are grown on chamber slides.
-
Following 5-ALA incubation, cells are washed with PBS.
-
Fluorescence is visualized using a fluorescence microscope with an excitation wavelength of approximately 405 nm and an emission filter centered around 635 nm.
-
Images are captured, and the fluorescence intensity per cell is quantified using image analysis software (e.g., ImageJ).
-
-
Flow Cytometry:
-
Cells are harvested by trypsinization.
-
The cell suspension is analyzed on a flow cytometer equipped with a violet laser (e.g., 405 nm) for excitation.
-
PpIX fluorescence is detected in the red channel (e.g., 660/20 nm bandpass filter).
-
The mean fluorescence intensity of the cell population is determined.
-
LC-MS/MS for TCA Cycle Metabolites and 2-HG
-
Metabolite Extraction:
-
After 5-ALA treatment, cells are washed with ice-cold PBS.
-
Metabolites are extracted by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells.
-
The cell lysate is vortexed and centrifuged at high speed to pellet proteins and cellular debris.
-
The supernatant containing the metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
The dried metabolite extract is reconstituted in a suitable solvent (e.g., 50% acetonitrile).
-
Samples are injected into a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Metabolites are separated on a C18 or HILIC column.
-
The mass spectrometer is operated in negative ion mode, and specific parent/fragment ion transitions for each metabolite of interest (e.g., citrate, α-KG, 2-HG) are monitored using multiple reaction monitoring (MRM).
-
Quantification is achieved by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.
-
NADPH/NADP+ Ratio Measurement
-
Sample Preparation:
-
Cells are harvested and washed with cold PBS.
-
The cell pellet is resuspended in an extraction buffer.
-
To measure NADPH and NADP+ separately, the extract is divided into two aliquots. One aliquot is treated with a weak acid to destroy NADPH, while the other is treated with a weak base to destroy NADP+.
-
-
Assay Principle:
-
Commercially available colorimetric or fluorometric assay kits are used.
-
These assays typically involve an enzymatic cycling reaction where NADP+ is reduced to NADPH, which then reduces a probe to generate a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Calculation:
-
A standard curve is generated using known concentrations of NADPH.
-
The concentrations of total NADP+/NADPH, NADP+, and NADPH in the samples are determined from the standard curve.
-
The NADPH/NADP+ ratio is calculated.
-
Conclusion
The enhanced fluorescence of 5-ALA in IDH1 mutant gliomas is a clinically significant phenomenon that can be robustly explained by the NADPH depletion hypothesis. The neomorphic activity of the mutant IDH1 enzyme leads to a chronic state of reduced NADPH levels, which in turn impairs the metabolic clearance of exogenously derived PpIX, causing it to accumulate and fluoresce intensely. While other factors such as FECH activity and PpIX efflux play a role in the general mechanism of 5-ALA-induced fluorescence in tumors, the differential fluorescence observed in the context of IDH1 mutations is most directly and quantitatively linked to altered NADPH homeostasis. This understanding provides a strong rationale for the continued use of 5-ALA in the surgical management of IDH1 mutant gliomas and opens avenues for the development of novel therapeutic strategies that exploit this unique metabolic vulnerability. Further research may focus on non-invasive methods to assess the metabolic status of gliomas pre-operatively to better predict the utility of fluorescence-guided surgery.
References
- 1. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Phototoxicity of 5-Aminolevulinic Acid and Its Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxic performance of 5-aminolevulinic acid (5-ALA) and its derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these compounds in the context of photodynamic therapy (PDT).
Introduction to 5-ALA and Its Derivatives in PDT
This compound (5-ALA) is a natural precursor in the heme biosynthesis pathway. When administered exogenously, it leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[1][2][3] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and apoptosis, a process known as photodynamic therapy (PDT).[1][2][4]
However, the hydrophilicity of 5-ALA can limit its penetration across cell membranes. To enhance cellular uptake and improve the efficacy of PDT, several lipophilic derivatives of 5-ALA have been synthesized, most notably methyl aminolevulinate (MAL), hexyl aminolevulinate (HAL), and benzyl aminolevulinate (BAL).[5][6] These derivatives are designed to have increased lipophilicity, which is believed to facilitate their passage through the cell membrane, potentially leading to higher intracellular concentrations of PpIX and enhanced phototoxicity.
Comparative Analysis of Phototoxicity
The phototoxic efficacy of 5-ALA and its derivatives is determined by several key factors: cellular uptake, the efficiency of conversion to PpIX, the amount of ROS generated upon photoactivation, and the resulting decrease in cell viability.
Cellular Uptake and Protoporphyrin IX (PpIX) Production
The lipophilicity of 5-ALA derivatives plays a crucial role in their ability to cross cell membranes and their subsequent conversion to PpIX. Studies have consistently shown that more lipophilic esters of 5-ALA can induce significant PpIX accumulation at much lower concentrations than 5-ALA itself.
One comparative study on human high-grade glioma spheroids demonstrated that while 5-ALA and methyl-ALA (m-ALA) exhibited similar cytotoxicity at a concentration of 0.05 mM, greater cytotoxic effects were achieved with hexyl-ALA (h-ALA) and benzyl-ALA (b-ALA) under the same conditions.[5] In fact, PDT with h-ALA was found to achieve a cytotoxic response equivalent to that of 5-ALA at concentrations 10 to 20 times lower.[5] This suggests a more efficient uptake and/or conversion of the more lipophilic derivatives to PpIX.
| Compound | Cell Line | Concentration for Equivalent PpIX Production (Compared to 5-ALA) | Reference |
| Methyl Aminolevulinate (MAL) | Human High-Grade Glioma Spheroids | Similar to 5-ALA at 0.05 mM | [5] |
| Hexyl Aminolevulinate (HAL) | Human High-Grade Glioma Spheroids | 10-20 times lower than 5-ALA | [5] |
| Benzyl Aminolevulinate (BAL) | Human High-Grade Glioma Spheroids | Significantly lower than 5-ALA (greater cytotoxicity observed) | [5] |
Reactive Oxygen Species (ROS) Generation
The generation of ROS is the ultimate cytotoxic mechanism of PDT. The amount of ROS produced is directly related to the concentration of the photosensitizer (PpIX) and the light dose delivered. Consequently, compounds that lead to higher intracellular PpIX levels are expected to generate more ROS upon irradiation. Studies have shown a positive correlation between the concentration of 5-ALA, the accumulation of PpIX, and the production of ROS.[4] Lipophilic derivatives, by promoting higher PpIX accumulation, are therefore anticipated to induce greater ROS-mediated cytotoxicity.
Cell Viability and Cytotoxicity
The ultimate measure of phototoxicity is the reduction in cell viability following PDT. Numerous studies have demonstrated the dose-dependent cytotoxic effects of 5-ALA and its derivatives in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the cytotoxicity of different compounds.
For instance, in human hepatocellular carcinoma cell lines, the IC50 for 5-ALA-mediated PDT was determined to be 0.6 mM with a light dose of 0.6 J/cm² for HuH7 cells, and 0.6 mM with 1.8 J/cm² for Hep3B and HepG2 cells.[7] While direct comparative IC50 values for a wide range of derivatives under identical conditions are not always available in a single study, the collective evidence strongly suggests that lipophilic derivatives like HAL and BAL can achieve similar or greater levels of cytotoxicity at significantly lower concentrations than 5-ALA.[5]
| Compound | Cell Line | IC50 (PDT) | Reference |
| 5-ALA | HuH7 (Hepatocellular Carcinoma) | 0.6 mM (with 0.6 J/cm² light dose) | [7] |
| 5-ALA | Hep3B (Hepatocellular Carcinoma) | 0.6 mM (with 1.8 J/cm² light dose) | [7] |
| 5-ALA | HepG2 (Hepatocellular Carcinoma) | 0.6 mM (with 1.8 J/cm² light dose) | [7] |
| Hexyl Aminolevulinate (HAL) | Human High-Grade Glioma Spheroids | Achieves equivalent cytotoxicity to 5-ALA at 10-20x lower concentrations | [5] |
Signaling Pathways in 5-ALA Mediated Phototoxicity
The cell death induced by 5-ALA PDT is primarily executed through apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways. The generation of ROS triggers mitochondrial-dependent and -independent apoptotic cascades.
Key signaling molecules involved include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executive enzymes of apoptosis. 5-ALA PDT has been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8]
Furthermore, the NF-κB and JNK signaling pathways have also been implicated in 5-ALA PDT-induced apoptosis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive Oxygen Species Produced by this compound Photodynamic Therapy in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of this compound for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient this compound Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Efficacy of ALA-PDT and MAL-PDT
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a valuable non-invasive treatment modality for various dermatological conditions, particularly actinic keratosis (AK) and non-melanoma skin cancers like basal cell carcinoma (BCC). This guide provides an objective comparison of the two most commonly used topical photosensitizing agents in PDT: 5-aminolevulinic acid (ALA) and its methyl ester, methyl aminolevulinate (MAL). By examining key experimental data, protocols, and underlying mechanisms, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the therapeutic efficacy of ALA-PDT versus MAL-PDT.
Executive Summary
Both ALA-PDT and MAL-PDT are effective treatments for superficial non-melanoma skin cancers, demonstrating comparable efficacy in terms of lesion clearance and recurrence rates in many studies.[1] The primary distinctions between the two lie in their physicochemical properties, which influence penetration, cellular uptake, and patient experience, particularly regarding pain. MAL, being more lipophilic, is suggested to offer greater selectivity for tumor cells.[2][3] While some studies report slightly higher efficacy for one agent over the other in specific contexts, a broad consensus from multiple head-to-head trials suggests similar overall therapeutic outcomes.[1][4] A notable and consistent finding is that MAL-PDT is associated with significantly less treatment-associated pain compared to ALA-PDT.[4][5][6]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from comparative clinical trials evaluating ALA-PDT and MAL-PDT for the treatment of Actinic Keratosis (AK) and Basal Cell Carcinoma (BCC).
Table 1: Efficacy and Recurrence Rates in Actinic Keratosis (AK)
| Study / Endpoint | ALA-PDT | MAL-PDT | Follow-up | Key Findings |
| Complete Response Rate | ||||
| Study A[4] | 68.0% | 62.3% | 3 Months | No significant difference. |
| 55.0% | 45.1% | 12 Months | No significant difference. | |
| Study B[1] | 63% | 75% | 6 Months | No statistically significant difference. |
| Recurrence Rate | ||||
| Study A[4] | 6.7% | 9.3% | 6 Months | No significant difference. |
| 16.3% | 18.6% | 12 Months | No significant difference. |
Table 2: Efficacy and Recurrence Rates in Basal Cell Carcinoma (BCC)
| Study / Endpoint | ALA-PDT | MAL-PDT | Lesion Type | Follow-up | Key Findings |
| Complete Response Rate | |||||
| Study C[1] | 88% | 87% | Superficial BCC | 6 Months | No statistically significant difference. |
| 84% | 84% | Nodular BCC | 6 Months | No statistically significant difference. | |
| Study D[7] | >80% (combined) | >80% (combined) | Multiple facial tumors | 12 Weeks | No statistically significant differences between the two therapeutic groups. |
| Recurrence Rate | |||||
| Study D[7] | ~15% (combined) | ~15% (combined) | Multiple facial tumors | Not Specified | Recurrence rate was approximately 15%. |
Table 3: Safety and Cosmetic Outcomes
| Study / Endpoint | ALA-PDT | MAL-PDT | Key Findings |
| Pain (Visual Analog Scale) | |||
| Study A[4][5] | Significantly higher | Significantly lower | MAL-PDT is a significantly less painful procedure.[4][5] |
| Study E[6] | Higher pain reported | Lower pain reported | MAL-PDT is associated with less pain compared to ALA-PDT.[6] |
| Cosmetic Outcome | |||
| Study A[4] | 89.6% (Good/Excellent) | 96.5% (Good/Excellent) | No significant difference in cosmetic outcomes at 12 months. |
| Study C[1] | - | - | PDT generally provides good to excellent cosmetic outcomes. |
Experimental Protocols
Below are generalized experimental protocols for comparative studies of ALA-PDT and MAL-PDT, based on methodologies reported in clinical trials.
Key Comparative Study Protocol for Actinic Keratosis
-
Patient Selection: Inclusion of patients with multiple, non-hyperkeratotic, non-pigmented facial AKs. Histopathological confirmation is often required.
-
Lesion Preparation: Gentle removal of scales and crusts from the lesions. The area is then cleansed and degreased.
-
Photosensitizer Application:
-
ALA-PDT Group: A 20% this compound solution or gel is applied to the lesions.
-
MAL-PDT Group: A 160 mg/g methyl aminolevulinate cream is applied to the lesions.
-
-
Occlusion and Incubation: The treated areas are covered with an occlusive dressing.
-
Illumination: Following incubation, the occlusive dressing and residual cream/gel are removed.
-
Light Source: Red light-emitting diode (LED) lamps are commonly used.
-
Wavelength: Approximately 630-635 nm.
-
Light Dose: A standard dose is 37 J/cm² for MAL-PDT and can range up to 150 J/cm² for ALA-PDT with different light sources.[5]
-
-
Post-Treatment Care: Patients are advised to avoid sun exposure for at least 48 hours. A broad-spectrum sunscreen is recommended.
-
Follow-up and Evaluation: Clinical assessment of complete response and recurrence is performed at intervals such as 3, 6, and 12 months. Cosmetic outcomes and adverse events are also recorded.
Key Comparative Study Protocol for Basal Cell Carcinoma
The protocol for BCC is similar to that for AK, with a few key differences:
-
Lesion Preparation: For nodular BCC, debulking via curettage is often performed to reduce tumor thickness before photosensitizer application.
-
Treatment Sessions: BCC often requires two PDT sessions, typically spaced one week apart, to achieve optimal clearance.
-
Follow-up: Longer-term follow-up (e.g., up to 5 years) is crucial to monitor for recurrence.
Mandatory Visualizations
Experimental Workflow
References
- 1. Aminolevulinic acid and methyl aminolevulinate equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic and Aesthetic Uses of Photodynamic Therapy Part five of a five-part series: ALA–PDT and MAL–PDT What Makes Them Different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus this compound for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus this compound for Facial Actinic Keratosis with Long-Term Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. researchgate.net [researchgate.net]
The Genetic Response to 5-ALA Treatment: A Comparative Analysis of Gene Expression
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms behind a treatment's efficacy is paramount. 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway, has garnered significant attention for its use in photodynamic therapy (PDT). This guide provides a comparative analysis of gene expression changes following 5-ALA based PDT, offering insights into the cellular responses and signaling pathways modulated by this innovative treatment.
This analysis synthesizes data from multiple studies to present a comprehensive overview of the genetic alterations induced by 5-ALA, primarily in the context of cancer therapy. The data highlights key molecular players and pathways, providing a foundation for further research and therapeutic development.
Comparative Gene Expression Analysis
The following table summarizes the differential gene expression observed in various cancer cell lines and models after 5-ALA mediated photodynamic therapy. The data is compiled from multiple studies and showcases the consistent modulation of genes involved in critical cellular processes such as apoptosis, proliferation, and stress response.
| Gene | Function | Cell Line/Model | Change in Expression | Reference |
| Bax | Pro-apoptotic | U87MG (Glioblastoma) | Increased | [1] |
| Bcl-2 | Anti-apoptotic | U87MG (Glioblastoma), A431 (Squamous Cell Carcinoma) | Decreased | [1][2] |
| p53 | Tumor suppressor, pro-apoptotic | U87MG (Glioblastoma) | Increased | [1] |
| STAT3 | Signal transducer, cell survival | A431 (Squamous Cell Carcinoma) | Decreased | [2] |
| c-jun | Immediate early gene, transcription factor | A-431 (Squamous Cell Carcinoma) | Strong induction | [3] |
| c-fos | Immediate early gene, transcription factor | A-431 (Squamous Cell Carcinoma) | Strong induction | [3] |
| myc | Proliferation, cell growth | A-431 (Squamous Cell Carcinoma) | Decreased | [3] |
| FADD | Apoptosis signaling | A-431 (Squamous Cell Carcinoma) | Decreased | [3] |
| Fibronectin | Cell adhesion | A-431 (Squamous Cell Carcinoma) | Decreased | [3] |
| Heme Oxygenase-1 (HO-1) | Heme catabolism, stress response | Peripheral Blood Mononuclear Cells | Increased | [2] |
| CPOX | Heme biosynthesis | Glioma cells | Increased (with ATO pretreatment) | [2] |
| ABCG2 | PpIX efflux transporter | PANC-1 (Pancreatic Cancer) | Inversely correlated with 5-ALA staining | [4] |
| FOS, FOSB, IL8, TNFAIP3 | Proinflammatory | Ca9-22 (Gingival Carcinoma) | Upregulated | [5] |
Key Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the gene expression data. Below are detailed protocols for key experiments.
Cell Culture and 5-ALA Treatment
-
Cell Lines: A variety of human cancer cell lines have been utilized, including A-431 (squamous cell carcinoma), U87MG (glioblastoma), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and PANC-1 (pancreatic cancer).[1][2][3][4]
-
5-ALA Incubation: Cells are typically incubated with 5-ALA at concentrations ranging from 100 µg/ml to 1 mM for 4 to 16 hours.[3][4] For instance, in the study on A-431 cells, incubation was performed for 16 hours with 100 µg/ml 5-ALA.[3]
-
Photodynamic Therapy (PDT) Irradiation: Following incubation, cells are exposed to light from a specific source (e.g., laser) with a defined wavelength and fluence. For example, A-431 cells were irradiated with a fluence of 3.5 J/cm².[3]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells at various time points post-irradiation (e.g., 1.5, 3, 5, and 8 hours).[3]
-
cDNA Synthesis and Microarray Analysis: The extracted RNA is reverse transcribed into radioactively labeled cDNA. This cDNA is then hybridized to macroarrays or microarrays containing probes for thousands of genes to assess broad changes in gene expression.[3]
-
Quantitative Real-Time PCR (qRT-PCR): To validate the findings from microarray analyses and to quantify the expression of specific genes of interest, qRT-PCR is performed. This technique provides more precise measurements of gene expression changes.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1. Simplified workflow of 5-ALA PDT and its impact on gene expression.
This diagram illustrates the process from 5-ALA uptake to the generation of reactive oxygen species and the subsequent cellular responses, including the modulation of key signaling pathways and gene expression.
Figure 2. Key signaling pathways modulated by 5-ALA PDT.
This diagram depicts the dual effect of 5-ALA PDT, which concurrently induces apoptotic cell death through the p53-Bax axis while also activating pro-survival pathways like MAPK, PI3K, and NF-κB as a cellular stress response.[1][6]
Conclusion
The analysis of gene expression following 5-ALA based photodynamic therapy reveals a complex and multifaceted cellular response. The consistent upregulation of pro-apoptotic genes and downregulation of anti-apoptotic and proliferation-related genes underscore the primary mechanism of its anti-cancer efficacy. Concurrently, the activation of pro-survival signaling pathways highlights the cell's attempt to counteract the induced oxidative stress. A deeper understanding of these intricate genetic and signaling networks is crucial for optimizing 5-ALA based therapies, potentially through combination strategies that target these pro-survival responses to enhance therapeutic outcomes. This guide provides a foundational resource for researchers aiming to further explore and exploit the molecular impact of 5-ALA.
References
- 1. Antitumor Effects of this compound on Human Malignant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ABCG2 expression is related to low 5-ALA photodynamic diagnosis (PDD) efficacy and cancer stem cell phenotype, and suppression of ABCG2 improves the efficacy of PDD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Aminolevulinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Aminolevulinic Acid (5-ALA) are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a procedural, step-by-step approach to the proper disposal of 5-ALA, aligning with standard safety protocols and waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound hydrochloride is classified as a substance that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[3][4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3][5] |
In the event of a spill, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5] Avoid generating dust.[3] Ensure the area is well-ventilated.
Disposal Protocol for this compound
The disposal of this compound and its containers must be conducted in accordance with federal, state, and local regulations.[3][5] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
This compound is not typically classified as a hazardous material for transport.[5] However, it should be treated as a chemical waste.
-
Do not mix 5-ALA with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Solid Waste: Collect solid 5-ALA waste, including contaminated items like gloves and weighing paper, in a designated, puncture-proof container with a secure lid.[6]
-
Aqueous Solutions: While 5-ALA is soluble in water, do not dispose of solutions down the drain unless authorized by your local regulations and EHS department.[3][7] Collect aqueous solutions in a clearly labeled, leak-proof container. Some institutions may permit drain disposal of neutralized, non-hazardous solutions, but this requires verification.[8]
-
-
Waste Container Labeling:
-
Label the waste container clearly with the following information:
-
The words "Chemical Waste" or "Hazardous Waste" as required by your institution.
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or lab group.
-
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[9]
-
Keep the container tightly closed except when adding waste.[5][9]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]
-
Use secondary containment, such as a plastic tray, for liquid waste containers.[9]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.
-
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal were found in the provided search results. The standard and recommended procedure is collection and disposal via a certified hazardous waste management program.
Quantitative Data
No quantitative data regarding disposal limits or concentrations were found in the search results. All disposal decisions should be made in consultation with your institution's EHS department and in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. isotope.com [isotope.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. westliberty.edu [westliberty.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminolevulinic Acid
For Immediate Reference: Essential Safety and Handling Protocols for 5-Aminolevulinic Acid (5-ALA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (5-ALA). Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use Cases |
| Eye and Face Protection | Safety Goggles with Side Shields | Minimum requirement to protect against splashes and dust.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[4] Gloves should be inspected before use and removed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[3][4][5] |
| Impervious Clothing | May be necessary for tasks with a higher risk of significant exposure.[2] | |
| Respiratory Protection | N95 or P1 Dust Mask | Recommended when handling the powder form to avoid inhalation, especially where dust may be generated.[5] |
| Respirator | Required when working with volatile chemicals or in poorly ventilated areas. The specific type will depend on the concentration and toxicity.[3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to minimize inhalation of dust or vapors.[6][7]
-
Avoid the formation of dust when working with the solid form.[5][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
For long-term storage, a deep freeze (below -20°C) is recommended.[7]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Do not empty into drains.[6] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5]
Accidental Release Measures
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand or earth to contain the spill.[7]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[5][6]
-
Clean: Decontaminate the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
For personal exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Workflow for Handling a 5-ALA Spill
Caption: Logical workflow for responding to a this compound spill.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. biomol.com [biomol.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
